molecular formula C10H12O7 B1582892 Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate CAS No. 6270-57-1

Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Cat. No.: B1582892
CAS No.: 6270-57-1
M. Wt: 244.2 g/mol
InChI Key: JGCMPUKYPRCPRE-UHFFFAOYSA-N
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Description

Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is a useful research compound. Its molecular formula is C10H12O7 and its molecular weight is 244.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O7/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCMPUKYPRCPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(O1)C(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284092
Record name Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
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Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-57-1
Record name 6270-57-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (CAS No. 6270-57-1): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate, a versatile heterocyclic compound with significant potential in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its synthesis, physicochemical properties, and diverse applications.

Introduction and Molecular Overview

This compound, identified by the CAS number 6270-57-1, is an organic compound featuring a central furan ring.[1][2] This five-membered aromatic heterocycle is substituted with two hydroxyl (-OH) groups at the 3 and 4 positions and two ethyl carboxylate (-COOCH₂CH₃) groups at the 2 and 5 positions.[1][2] This unique arrangement of functional groups imparts a range of interesting chemical properties and biological activities, making it a valuable building block in medicinal chemistry and materials science.

The historical context of this molecule lies in the derivatization of furan-2,5-dicarboxylic acid (FDCA), a bio-based platform chemical.[1] The esterification of FDCA to produce compounds like this compound has been a subject of study since the mid-20th century, with ongoing optimizations to improve synthesis efficiency.[1]

Chemical Structure

The molecular structure of this compound is fundamental to its reactivity and function. The planar furan ring provides a rigid scaffold, while the hydroxyl and ester groups offer multiple sites for chemical modification and interaction with biological targets.[1]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is crucial for the handling, formulation, and application of this compound.

Summary of Physicochemical Data
PropertyValueSource
CAS Number 6270-57-1[1][2]
Molecular Formula C₁₀H₁₂O₇[1][3]
Molecular Weight 244.20 g/mol [1][3]
Appearance White to light yellow crystalline powder[4]
Melting Point 178-180 °C[4][5]
Boiling Point 329.9 °C at 760 mmHg[5]
Density 1.486 g/cm³[5]
Flash Point 124.3 °C[5]
Refractive Index 1.569[5]
Solubility Moderately soluble in various polar solvents[2]
Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H-NMR spectroscopy is expected to show characteristic signals for the ethyl ester protons (a triplet and a quartet) and the hydroxyl protons.

    • ¹³C-NMR spectroscopy will reveal distinct peaks for the carbonyl carbons of the ester groups (typically in the range of δ ≈ 165-170 ppm), the sp² carbons of the furan ring, and the sp³ carbons of the ethyl groups.[1]

  • Mass Spectrometry (MS) :

    • Mass spectrometric analysis typically shows a molecular ion peak at m/z 244, corresponding to the molecular weight of the compound.[1] The fragmentation pattern can provide further structural information, often showing losses of the ethoxy and carboxyl groups.[1]

Synthesis and Purification

The primary synthetic route to this compound is through the acid-catalyzed esterification of its corresponding dicarboxylic acid.[1]

Synthesis Workflow: Fischer Esterification

G start 3,4-Dihydroxyfuran-2,5-dicarboxylic Acid + Ethanol reaction Acid Catalyst (e.g., H₂SO₄) Reflux start->reaction product This compound reaction->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 3,4-Dihydroxyfuran-2,5-dicarboxylic acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate (for neutralization)

  • Anhydrous Magnesium Sulfate (for drying)

  • Appropriate organic solvents for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-dihydroxyfuran-2,5-dicarboxylic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralization: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system to yield a crystalline solid.

Applications in Research and Development

The unique structural features of this compound make it a valuable compound in several areas of chemical and pharmaceutical research.

Intermediate in Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules.[1] It is particularly useful for creating both natural and unnatural products with potential biological activities.[1] For example, it has been utilized in the synthesis of optically active avermectins, which have insecticidal properties.[1] It can also be used to create novel carbohydrate mimetics, which may have therapeutic applications.[1]

Potential Therapeutic Applications

The structure of this compound suggests potential for a range of biological activities. The presence of hydroxyl groups points towards potential antioxidant properties.[1] Furthermore, similar chemical structures have been investigated for anti-inflammatory and anticancer effects.[1] While specific studies on this exact compound are emerging, related furan and thiophene dicarboxylate derivatives have shown promising results. For instance, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have demonstrated potent anticancer and antimicrobial activities.[6][7] This suggests that the furan analogue also warrants investigation in these therapeutic areas.

Agrochemicals and Materials Science

Derivatives of this compound may find applications as agrochemicals or plant growth regulators.[1][2] In materials science, its bifunctional nature allows it to be used in polycondensation reactions to form furan-based polyesters and polyamides, which can be biodegradable alternatives to traditional plastics.[1]

Handling and Storage

Precautions for Safe Handling:

  • Handle in a well-ventilated area.

  • Wear suitable protective clothing, including gloves and eye protection.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent fire from electrostatic discharge.[5]

Conditions for Safe Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials and foodstuff containers.[5]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and potential applications. As a key intermediate in organic synthesis, it provides a gateway to a wide array of complex molecules with potential therapeutic and industrial value. Further research into its biological activities is warranted to fully explore its potential in drug discovery and development.

References

A Technical Guide to the Structural Elucidation of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is a multifaceted organic compound with the molecular formula C₁₀H₁₂O₇ and a molecular weight of 244.20 g/mol .[1][2][3] Its core structure consists of a furan ring, a five-membered aromatic heterocycle containing an oxygen atom, substituted with hydroxyl groups at the 3 and 4 positions and two ethyl ester groups at the 2 and 5 positions.[1][2] This unique arrangement of functional groups, including hydroxyls, esters, and a heterocyclic core, makes it a valuable intermediate in organic synthesis, particularly in the development of novel polymers and pharmaceuticals.[1] The presence of multiple functionalities necessitates a comprehensive analytical approach to unequivocally confirm its structure.

This in-depth technical guide provides a systematic and robust methodology for the complete structure elucidation of this compound. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The causality behind the selection of each technique and the logical interpretation of the resulting data are emphasized to provide a field-proven framework for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational step in the characterization of any compound is the determination of its basic physical properties, which can provide initial indicators of purity and identity.

PropertyValueSource(s)
CAS Number 6270-57-1[2][3]
Molecular Formula C₁₀H₁₂O₇[1][2][3]
Molecular Weight 244.20 g/mol [1][3]
Melting Point 178-180 °C[3]
Appearance White to light yellow crystalline solidInferred from general properties of similar compounds

Strategic Approach to Structure Elucidation

The elucidation of a molecule with the complexity of this compound relies on a multi-technique approach. Each analytical method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. Our strategy is as follows:

  • Elemental Analysis & Mass Spectrometry: To determine the molecular formula and molecular weight.

  • Infrared Spectroscopy: To identify the key functional groups present in the molecule.

  • ¹H and ¹³C NMR Spectroscopy: To determine the chemical environment and connectivity of hydrogen and carbon atoms.

  • 2D NMR Spectroscopy (HSQC & HMBC): To establish direct and long-range correlations between hydrogen and carbon atoms, confirming the final connectivity and completing the structural assignment.

Experimental Protocols and Data Interpretation

Mass Spectrometry (MS)

Rationale: Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its structural fragments through analysis of its fragmentation pattern. Electron Ionization (EI) is a suitable technique for this moderately volatile molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A small amount of the crystalline sample (approximately 1 mg) is introduced into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent like methanol for GC-MS analysis.

  • Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺•).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Expected Mass Spectrum and Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺•) at an m/z of 244, corresponding to its molecular weight. The fragmentation pattern will be indicative of the compound's structure, with key fragments arising from the loss of ethoxy groups (-OCH₂CH₃), ethyl groups (-CH₂CH₃), and cleavage of the furan ring.

Table of Expected Fragments:

m/zProposed FragmentInterpretation
244[C₁₀H₁₂O₇]⁺•Molecular Ion (M⁺•)
199[M - OCH₂CH₃]⁺Loss of an ethoxy radical
171[M - COOCH₂CH₃]⁺Loss of an ethoxycarbonyl radical
153[M - COOCH₂CH₃ - H₂O]⁺Subsequent loss of water from the hydroxyl group
125[M - 2(COOCH₂CH₃)]⁺•Loss of both ethoxycarbonyl groups
Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Experimental Protocol: Thin Solid Film Method

  • Sample Preparation: Dissolve a small amount of the solid sample (approx. 5-10 mg) in a few drops of a volatile solvent such as acetone or methylene chloride.[5]

  • Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[5]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.[5]

Expected IR Spectrum and Interpretation:

The IR spectrum will provide clear evidence for the key functional groups present in this compound.

Table of Expected IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3500-3200 (broad)O-H stretchHydroxyl (-OH)The broadness of this peak is indicative of hydrogen bonding between the hydroxyl groups.[6][7]
3000-2850 (medium)C-H stretch (sp³)Alkyl (ethyl groups)Characteristic of the C-H bonds in the ethyl ester moieties.[8]
1750-1730 (strong)C=O stretchEster (C=O)A strong, sharp peak in this region is a hallmark of the ester carbonyl group.[7][8]
1600-1475 (weak-medium)C=C stretchFuran ringAromatic C=C stretching vibrations within the furan ring.[8]
1300-1000 (strong)C-O stretchEster and EtherOverlapping strong signals from the C-O single bonds of the ester and the furan ring ether linkage.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[9]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[10]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.[10]

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Due to the symmetry of the molecule, a relatively simple ¹H NMR spectrum is expected.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.3triplet6Ha (-CH₃)The methyl protons are split by the adjacent methylene protons (2 neighbors + 1 = 3, triplet).
~4.3quartet4Hb (-OCH₂-)The methylene protons are split by the adjacent methyl protons (3 neighbors + 1 = 4, quartet). The downfield shift is due to the adjacent oxygen atom.[11]
~5.0-6.0singlet (broad)2Hc (-OH)The hydroxyl protons are typically broad and their chemical shift can vary depending on concentration and solvent. They are not expected to show coupling.

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

The symmetry of the molecule will also result in a simplified ¹³C NMR spectrum.

Chemical Shift (δ, ppm)AssignmentRationale
~14a (-CH₃)Upfield signal characteristic of a methyl carbon in an ethyl group.
~62b (-OCH₂-)Downfield shift due to the attached oxygen atom.
~145d (C3/C4)Carbons bearing the hydroxyl groups, deshielded by both the oxygen of the hydroxyl and the furan ring system.
~150e (C2/C5)Carbons attached to the ester groups, significantly deshielded.
~160f (C=O)Most downfield signal, characteristic of an ester carbonyl carbon.[9]
2D NMR Spectroscopy: HSQC and HMBC

Rationale: 2D NMR techniques are essential to definitively link the proton and carbon signals and establish the complete connectivity of the molecule. Heteronuclear Single Quantum Coherence (HSQC) identifies direct one-bond ¹H-¹³C correlations, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations.[12][13][14]

Experimental Protocol: HSQC and HMBC

These experiments are performed on the same sample prepared for 1D NMR using standard pulse sequences available on modern NMR spectrometers.

Expected HSQC Correlations:

The HSQC spectrum will show cross-peaks connecting directly bonded protons and carbons.

  • A cross-peak between the proton signal at ~1.3 ppm (a ) and the carbon signal at ~14 ppm (a ).

  • A cross-peak between the proton signal at ~4.3 ppm (b ) and the carbon signal at ~62 ppm (b ).

Expected HMBC Correlations:

The HMBC spectrum will reveal key long-range correlations that confirm the overall structure.

  • From -CH₂- protons (b) to:

    • The methyl carbon (a ) (²J correlation).

    • The ester carbonyl carbon (f ) (³J correlation).

  • From -OH protons (c) to:

    • The furan ring carbons C3/C4 (d ) (²J correlation).

These HMBC correlations are crucial for confirming the attachment of the ethyl groups to the ester carbonyls and the hydroxyl groups to the furan ring.

Visualizing the Elucidation Workflow and Molecular Structure

A logical workflow is critical for efficient structure elucidation. The following diagram illustrates the process described in this guide.

structure_elucidation_workflow cluster_preliminary Initial Analysis cluster_nmr NMR Analysis MS Mass Spectrometry H_NMR 1H NMR MS->H_NMR Provides Molecular Formula IR FT-IR Spectroscopy IR->H_NMR Identifies Functional Groups C_NMR 13C NMR H_NMR->C_NMR Proton Environments TwoD_NMR 2D NMR (HSQC, HMBC) C_NMR->TwoD_NMR Carbon Skeleton Final_Structure Final Structure Confirmation TwoD_NMR->Final_Structure Confirms Connectivity molecular_structure cluster_furan cluster_ester1 cluster_ester2 C2 C2 C3 C3 C2->C3 C6 C6 (f) C2->C6 C4 C4 C3->C4 OH1 OH (c) C3->OH1 C5 C5 C4->C5 OH2 OH (c) C4->OH2 O1 O1 C5->O1 C9 C9 (f) C5->C9 O1->C2 O2 O2 C6->O2 = C7 C7 (b) C6->C7 C8 C8 (a) C7->C8 O3 O3 C9->O3 = C10 C10 (b) C9->C10 C11 C11 (a) C10->C11

References

A Technical Guide to the Spectroscopic Characterization of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical and practical aspects of characterizing this compound using modern spectroscopic techniques. Given the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive models based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside data from analogous furan derivatives.

Introduction: The Molecular Profile of this compound

This compound (CAS No. 6270-57-1) is a symmetrically substituted furan derivative with the molecular formula C₁₀H₁₂O₇ and a molecular weight of 244.20 g/mol .[1] Its structure features a central furan ring, two hydroxyl groups at the 3 and 4 positions, and two ethyl ester groups at the 2 and 5 positions. This combination of functional groups, including a heterocyclic aromatic ring, hydroxyl moieties capable of hydrogen bonding, and ester linkages, makes it a molecule of interest in organic synthesis and medicinal chemistry.

The precise elucidation of its molecular structure is paramount for its application. Spectroscopic methods provide the necessary toolkit to confirm the connectivity of atoms, the nature of the functional groups, and the overall purity of the compound. This guide will walk through the expected spectroscopic signatures of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is crucial for data reproducibility and accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent is critical; it must fully dissolve the analyte without its residual peaks obscuring important signals. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of exchangeable protons.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, modern high-field spectrometers are often calibrated using the residual solvent peak.

  • Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. The sample is then placed in the NMR spectrometer. Standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired. For more detailed structural analysis, two-dimensional experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to TMS or the residual solvent peak.

Causality Behind Experimental Choices: The use of a deuterated solvent is essential to avoid a large, broad solvent signal that would overwhelm the analyte's signals. Proton decoupling in ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. This simplification is critical for accurately counting the number of distinct carbon environments.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the ethyl groups and the hydroxyl protons. Due to the symmetrical nature of the molecule, the two ethyl groups are chemically equivalent.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.35Triplet6H-O-CH₂-CH₃
~4.35Quartet4H-O-CH₂ -CH₃
~8.0-9.0Singlet (broad)2H-OH

Interpretation of the Predicted ¹H NMR Spectrum:

  • The methyl protons (-CH₃) of the ethyl groups are expected to appear as a triplet around 1.35 ppm. The triplet multiplicity arises from the coupling with the adjacent two methylene protons (n+1 rule, where n=2).

  • The methylene protons (-CH₂) of the ethyl groups are predicted to resonate as a quartet around 4.35 ppm, due to coupling with the three neighboring methyl protons (n+1 rule, where n=3). The downfield shift compared to the methyl protons is due to the deshielding effect of the adjacent oxygen atom.

  • The hydroxyl protons (-OH) are anticipated to produce a broad singlet in the region of 8.0-9.0 ppm. The chemical shift of hydroxyl protons can be highly variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. The broadness of the signal is also a consequence of this exchange.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum is predicted to display four signals, consistent with the molecule's symmetry.

Predicted Chemical Shift (δ, ppm)Assignment
~14.5-O-CH₂-CH₃
~62.0-O-CH₂ -CH₃
~135.0C 3 and C 4 (C-OH)
~158.0C 2 and C 5 (C-COOEt)
~165.0C =O (ester carbonyl)

Interpretation of the Predicted ¹³C NMR Spectrum:

  • The methyl carbon (-CH₃) of the ethyl group is expected at the most upfield position, around 14.5 ppm.

  • The methylene carbon (-O-CH₂) is shifted downfield to approximately 62.0 ppm due to the direct attachment to the electronegative oxygen atom.

  • The carbons of the furan ring are in two distinct environments. The carbons bearing the hydroxyl groups (C3 and C4 ) are predicted to be around 135.0 ppm.

  • The carbons attached to the ester groups (C2 and C5 ) are expected to be further downfield, around 158.0 ppm, due to the electron-withdrawing nature of the carboxylate group.

  • The carbonyl carbon of the ester groups will have the most downfield chemical shift, predicted to be in the range of 165.0 ppm, which is characteristic for ester carbonyls.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following protocol is typically employed.

Step-by-Step Methodology:

  • Sample Preparation (Thin Solid Film): A small amount of the solid (5-10 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[3][4]

  • Deposition: A drop of this solution is placed onto an IR-transparent salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Causality Behind Experimental Choices: The thin solid film method is rapid and avoids the interference of mulling agents (like Nujol) or the complexities of preparing KBr pellets.[3] The use of a volatile solvent ensures its complete removal, so that no solvent absorption bands appear in the final spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (from hydroxyl groups, hydrogen-bonded)
3100-3000MediumC-H stretch (aromatic/vinylic)
2980-2850MediumC-H stretch (aliphatic from ethyl groups)
~1720StrongC=O stretch (ester carbonyl)
1600-1500MediumC=C stretch (furan ring)
~1250StrongC-O stretch (ester)
~1020MediumC-O stretch (furan ring)

Interpretation of the Predicted IR Spectrum:

  • A prominent, broad absorption band in the 3500-3200 cm⁻¹ region is a clear indicator of the O-H stretching vibrations of the hydroxyl groups, with the broadening due to intermolecular hydrogen bonding.

  • The presence of the furan ring should give rise to aromatic C-H stretches just above 3000 cm⁻¹.

  • Aliphatic C-H stretches from the ethyl groups are expected in the 2980-2850 cm⁻¹ region.

  • A very strong and sharp absorption band around 1720 cm⁻¹ is characteristic of the C=O stretch of the ester functional groups.

  • C=C stretching vibrations within the furan ring typically appear in the 1600-1500 cm⁻¹ region.

  • A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the ester linkage.

  • The furan ring's C-O-C stretching is expected to show a characteristic band around 1020 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of relatively volatile organic compounds.

Step-by-Step Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion is often formed with excess energy, causing it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Causality Behind Experimental Choices: The standard 70 eV electron energy is used because it provides sufficient energy to ionize and fragment most organic molecules reproducibly, leading to characteristic and library-searchable mass spectra.[2]

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak and several key fragment ions.

Predicted m/zIon
244[M]⁺• (Molecular Ion)
199[M - C₂H₅O]⁺
171[M - C₂H₅O - CO]⁺
153[M - C₂H₅O - CO - H₂O]⁺

Interpretation of the Predicted Mass Spectrum:

  • The molecular ion peak ([M]⁺•) is expected at an m/z of 244, corresponding to the molecular weight of the compound.[1]

  • A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical (•OC₂H₅, mass 45), leading to an acylium ion at m/z 199 .

  • Subsequent loss of a carbon monoxide molecule (CO, mass 28) from the acylium ion would result in a fragment at m/z 171 .

  • The presence of hydroxyl groups can lead to the loss of a water molecule (H₂O, mass 18), which could occur from various fragments. For instance, loss of water from the m/z 171 fragment would yield an ion at m/z 153 .

fragmentation M [M]⁺• m/z = 244 F1 [M - C₂H₅O]⁺ m/z = 199 M->F1 - •OC₂H₅ F2 [M - C₂H₅O - CO]⁺ m/z = 171 F1->F2 - CO F3 [M - C₂H₅O - CO - H₂O]⁺ m/z = 153 F2->F3 - H₂O

Caption: Predicted key fragmentation pathway for this compound in EI-MS.

Conclusion

References

13C NMR Analysis of Furan Dicarboxylate Derivatives: From First Principles to Advanced Spectral Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2,5-dicarboxylic acid (FDCA) and its derivatives are cornerstone platform chemicals in the development of sustainable polymers, pharmaceuticals, and fine chemicals.[1][2] The precise characterization of these molecules is paramount, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a definitive analytical tool for structural elucidation. This guide provides a comprehensive exploration of 13C NMR analysis as applied to furan dicarboxylate derivatives. We will move beyond a simple recitation of chemical shifts to discuss the underlying principles, deliver field-tested experimental protocols, and offer expert insights into spectral interpretation, ensuring researchers can leverage this technique with confidence and precision.

The Foundational Role of 13C NMR in Furan Chemistry

The isomeric purity and substitution patterns of furan dicarboxylates dictate the physicochemical properties of the resulting materials, from the thermal characteristics of polyesters to the biological activity of pharmaceutical intermediates.[3] While techniques like 1H NMR are invaluable, the greater spectral width and direct observation of the carbon backbone make 13C NMR exceptionally powerful for unambiguously identifying isomers and characterizing the electronic environment of each carbon atom within the molecule.

The core challenge in 13C NMR is the low natural abundance of the 13C isotope (~1.1%).[4] This necessitates specialized techniques, primarily broadband proton decoupling, which collapses C-H coupling multiplets into single lines, simplifying the spectrum and enhancing the signal-to-noise ratio. The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information, as it is highly sensitive to the local electronic structure surrounding each carbon nucleus.[5][6]

Decoding the 13C NMR Spectrum of Furan Dicarboxylates

The 13C NMR spectrum of a typical furan-2,5-dicarboxylate derivative can be logically dissected into three key regions: the carbonyl region, the furan ring (aromatic) region, and the aliphatic region of the ester side chains.

The Furan Ring Carbons: A Tale of Two Environments

The furan ring presents two distinct carbon environments in symmetrically substituted 2,5-dicarboxylates:

  • C2 and C5 Carbons: These are the carbons directly bonded to the electronegative oxygen atom and the electron-withdrawing carboxylate groups. Consequently, they are significantly deshielded and appear far downfield. Their quaternary nature (no attached protons) often results in lower intensity peaks due to longer relaxation times, a crucial detail for spectral assignment.

  • C3 and C4 Carbons: These carbons are bonded to hydrogen and are primarily influenced by the ring oxygen. They are more shielded than C2/C5 and thus resonate at a higher field (lower ppm).

For instance, in Dimethyl furan-2,5-dicarboxylate, the C2/C5 carbons (labeled Cα) appear around 147.5 ppm, while the C3/C4 carbons (labeled Cβ) are found near 119.3 ppm.[7] This significant separation of ~28 ppm is characteristic and provides an immediate diagnostic fingerprint for the 2,5-substitution pattern.

The Carboxylate and Ester Carbons: Sensitive Reporters of Substitution

The carbonyl carbons of the dicarboxylate groups are highly deshielded due to the double bond to one oxygen and a single bond to another, placing their resonance in the 158-160 ppm range.[7][8] The chemical shifts of the aliphatic carbons in the ester side-chains provide direct confirmation of the derivative's structure. For example:

  • The methoxy carbon (-OCH3) of dimethyl furan-2,5-dicarboxylate gives a sharp signal around 52.5 ppm.[7]

  • The ethoxy carbons (-OCH2CH3) of the diethyl ester appear at approximately 62.0 ppm (-OC H2) and 14.5 ppm (-C H3).[7]

  • The butoxy carbons (-O(CH2)3CH3) of the dibutyl ester show a chain of signals, with the carbon alpha to the oxygen (-OC H2-) resonating around 65.7 ppm.[7]

This predictable pattern allows for straightforward verification of the ester group attached to the furan core.

Experimental Protocol: A Self-Validating Workflow

Adherence to a robust protocol is essential for acquiring high-quality, reproducible 13C NMR data. The following workflow is designed to be a self-validating system, minimizing ambiguity and ensuring data integrity.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 20-50 mg of the furan dicarboxylate derivative. Expert Insight: While less sample can be used, this range provides a good signal-to-noise ratio in a reasonable timeframe for most standard NMR spectrometers.

    • Transfer the sample to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Common choices include Acetone-d6, Chloroform-d (CDCl3), and DMSO-d6.[7][8] The choice is critical; for furan-2,5-dicarboxylic acid itself, DMSO-d6 is preferred for its ability to solvate the polar acid, whereas esters are often readily soluble in Acetone-d6 or CDCl3.

    • Securely cap the tube and vortex or sonicate gently until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set up a standard 13C experiment with broadband proton decoupling. Key parameters include:

      • Spectral Width: ~200-250 ppm to ensure all signals (aliphatic to carbonyl) are captured.

      • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay without saturating the signals, especially the slow-relaxing quaternary carbons.

      • Relaxation Delay (d1): Set to 1-2 seconds. Trustworthiness Check: For more quantitative results (i.e., comparing peak integrals), a longer delay of 5-10 seconds is necessary to ensure full relaxation of all carbons.

      • Number of Scans (ns): Typically ranges from 128 to 1024 scans, depending on the sample concentration. The goal is to achieve a signal-to-noise ratio >20:1 for the smallest expected peak.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift axis by referencing the solvent peak to its known value (e.g., Acetone-d6 at 29.84 & 206.26 ppm).[9]

    • Integrate the peaks if quantitative analysis is required, though this is less common in routine 13C NMR than in 1H NMR.

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve Transfer to NMR tube load Load Sample & Lock dissolve->load shim Shim Magnetic Field load->shim setup Set Experiment Parameters shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Assign Peaks & Interpret Structure calibrate->analyze

Caption: Standard workflow for 13C NMR analysis.

Data Summary and Comparative Analysis

To facilitate rapid identification and comparison, the typical 13C NMR chemical shifts for furan-2,5-dicarboxylic acid and several common dialkyl ester derivatives are summarized below. All data is referenced from peer-reviewed literature.

Compound NameC2, C5 (Furan)C3, C4 (Furan)C=O (Carboxyl)Alkyl Group Carbons (ppm)SolventReference
Furan-2,5-dicarboxylic acid ~147~119~159N/ADMSO-d6[7]
Dimethyl furan-2,5-dicarboxylate 147.5119.3158.8-CH3 : 52.6Acetone-d6[7]
Diethyl furan-2,5-dicarboxylate 147.8119.1158.4-CH2- : 62.0, -CH3 : 14.5Acetone-d6[7]
Dipropyl furan-2,5-dicarboxylate 147.8119.1158.5-CH2- : 67.4, -CH2- : 22.6, -CH3 : 10.5Acetone-d6[7]
Dibutyl furan-2,5-dicarboxylate 147.8119.1158.5-CH2- : 65.7, -CH2- : 31.4, -CH2- : 19.7, -CH3 : 13.9Acetone-d6[7]
Poly(butylene furanoate) (PBF) 146.7118.5157.8-O-CH2- : 64.8, -CH2- : 25.3CDCl3[8]

Note: Chemical shifts can vary slightly based on solvent, concentration, and temperature.

Logical Framework for Spectral Interpretation

A systematic approach is key to accurately assigning a 13C NMR spectrum.

G A Obtain High-Quality Spectrum B Count Number of Unique Carbons A->B C Analyze Chemical Shift Regions B->C D Assign Carbonyl (158-160 ppm) C->D E Assign Furan C2/C5 (quaternary, ~147 ppm) C->E F Assign Furan C3/C4 (CH, ~119 ppm) C->F G Assign Aliphatic Side-Chain Carbons C->G H Final Structure Verification D->H E->H F->H G->H

Caption: Logical process for spectral interpretation.

This logical flow ensures that all evidence from the spectrum is considered. The initial count of signals confirms the molecule's symmetry. Analyzing the distinct chemical shift regions allows for the assignment of carbon types, which are then pieced together to confirm the final structure of the furan dicarboxylate derivative.

References

"Reactivity of the hydroxyl groups in Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Hydroxyl Groups in Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl groups in this compound. This versatile building block, with its unique electronic and structural features, offers a rich landscape for chemical modification. The enolic nature of its hydroxyl groups governs their reactivity, making them amenable to a variety of transformations, including etherification, acylation, and oxidation. This document will delve into the theoretical underpinnings of these reactions, provide detailed experimental protocols based on analogous systems, and discuss the mechanistic pathways involved. The insights provided herein are intended to empower researchers in the fields of medicinal chemistry, materials science, and organic synthesis to effectively utilize this scaffold in their discovery and development endeavors.

Introduction to this compound

This compound, with the molecular formula C₁₀H₁₂O₇ and a molecular weight of 244.20 g/mol , is a structurally intriguing furan derivative.[1] Its core is a five-membered furan ring, an aromatic heterocycle containing an oxygen atom.[2] This central ring is substituted with two hydroxyl groups at the 3 and 4 positions and two ethyl ester functionalities at the 2 and 5 positions.[1][2] The compound typically presents as a white to light yellow crystalline solid with a melting point in the range of 178-180°C.[1]

The synthesis of this molecule is commonly achieved through the acid-catalyzed esterification of 3,4-dihydroxyfuran-2,5-dicarboxylic acid with ethanol.[1] This precursor acid, in turn, can be derived from sources like mucic acid, highlighting the potential for bio-based routes to this chemical scaffold.[1] The presence of multiple functional groups—enolic hydroxyls and esters—makes this compound a valuable intermediate in the synthesis of more complex molecules, including natural products and their analogues, as well as novel polymers.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6270-57-1[1][2][3]
Molecular Formula C₁₀H₁₂O₇[1][3]
Molecular Weight 244.20 g/mol [1][3]
Melting Point 178-180°C[1][4]
Appearance White to light yellow crystalline solid[1]

The Chemical Nature of the Hydroxyl Groups

A critical aspect dictating the reactivity of this compound is the enolic character of its hydroxyl groups. These are not simple alcoholic hydroxyls; they are attached to a double bond within the furan ring system. This arrangement has profound implications for their acidity and nucleophilicity. The enolic protons are significantly more acidic than those of typical alcohols due to the resonance stabilization of the resulting conjugate base (enolate). This enhanced acidity facilitates their deprotonation by moderately strong bases to form a dianionic species, which is a potent nucleophile.

Key Reactions of the Hydroxyl Groups

The enolic hydroxyl groups are the primary sites for a range of chemical transformations. This section will explore three key reaction classes: etherification, acylation, and oxidation.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide in an SN2 reaction.[5][6] Given the acidity of the enolic hydroxyls in this compound, this method is highly applicable. A direct precedent for this reactivity is found in the analogous thiophene derivative, Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, where the disodium salt is readily alkylated.

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like sodium hydride is crucial to ensure complete deprotonation to the dialkoxide without competing side reactions. The use of an aprotic polar solvent like DMF or DMSO is ideal for SN2 reactions as it solvates the cation without strongly solvating the nucleophilic anion, thus enhancing its reactivity.[7]

Proposed Experimental Protocol: Synthesis of Diethyl 3,4-diethoxyfuran-2,5-dicarboxylate

  • Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the suspension to 0°C in an ice bath.

  • Add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: Add ethyl iodide (2.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to 60°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired Diethyl 3,4-diethoxyfuran-2,5-dicarboxylate.

Expected Spectroscopic Characterization:

  • ¹H NMR: Disappearance of the enolic hydroxyl proton signals and the appearance of new signals corresponding to the ethoxy groups (a quartet around 4.0-4.3 ppm and a triplet around 1.2-1.5 ppm).

  • ¹³C NMR: Appearance of new signals for the ethoxy carbons (typically around 60-70 ppm and 14-16 ppm).

  • IR Spectroscopy: Disappearance of the broad O-H stretching band (around 3200-3500 cm⁻¹) and the appearance of C-O-C stretching bands (around 1050-1150 cm⁻¹).

Diagram of the Etherification Workflow:

Etherification_Workflow Start This compound in DMF NaH Add NaH at 0°C Start->NaH Stir Stir at RT for 1h NaH->Stir Alkyl_Halide Add Alkyl Halide Stir->Alkyl_Halide Heat Heat to 60°C Alkyl_Halide->Heat Workup Aqueous Work-up & Extraction Heat->Workup Purification Column Chromatography Workup->Purification Product Diethyl 3,4-dialkoxyfuran-2,5-dicarboxylate Purification->Product

Caption: Workflow for the Williamson ether synthesis of Diethyl 3,4-dialkoxyfuran-2,5-dicarboxylates.

Acylation of the Hydroxyl Groups

The nucleophilic character of the enolic hydroxyls also allows for their acylation to form the corresponding esters. This reaction is typically carried out using an acyl chloride or anhydride in the presence of a base. Pyridine is a common choice as it serves as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.[8][9] A similar transformation has been reported for 3,4-dihalo-5-hydroxy-2(5H)-furanones, which readily react with acyl chlorides in the presence of a base.[10][11]

Causality Behind Experimental Choices: The use of pyridine as a solvent and catalyst provides a weakly basic environment that facilitates the reaction without promoting unwanted side reactions. The acyl chloride is a highly reactive acylating agent, ensuring efficient conversion.

Proposed Experimental Protocol: Synthesis of Diethyl 3,4-diacetoxyfuran-2,5-dicarboxylate

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Acylation: Add acetyl chloride (2.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-cold 1M HCl to neutralize the pyridine.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure Diethyl 3,4-diacetoxyfuran-2,5-dicarboxylate.

Diagram of the Acylation Mechanism:

Acylation_Mechanism cluster_activation Pyridine Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation Pyridine Pyridine Acyl_Pyridinium Acyl-Pyridinium Ion (highly electrophilic) Pyridine->Acyl_Pyridinium Acyl_Chloride Acyl Chloride Acyl_Chloride->Acyl_Pyridinium Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Pyridinium->Tetrahedral_Intermediate Furan_OH Enolic Hydroxyl Furan_OH->Tetrahedral_Intermediate attacks Product Acylated Furan Tetrahedral_Intermediate->Product Pyridine departs Pyridinium_HCl Pyridinium Hydrochloride Tetrahedral_Intermediate->Pyridinium_HCl Proton transfer

Caption: Mechanism of pyridine-catalyzed acylation of the enolic hydroxyl groups.

Oxidation of the Furan Ring

The electron-rich nature of the furan ring, further enhanced by the two hydroxyl groups, makes it susceptible to oxidation.[2][3] Catalytic oxidation of furan derivatives often leads to ring-opened products or the formation of new carbonyl functionalities. For instance, the catalytic oxidation of furans containing a β-ketoester at the 2-position using Mn(III)/Co(II) catalysts under an oxygen atmosphere yields 4-hydroxy-2-cyclohexen-1-ones.[2] The vapor-phase oxidation of furan and its derivatives over vanadium-based catalysts can produce maleic acid.[3]

Causality Behind Experimental Choices: The choice of a catalytic system is critical to achieve selective oxidation. Mild oxidizing agents and controlled reaction conditions are necessary to prevent over-oxidation and decomposition of the starting material. The specific products will be highly dependent on the catalyst and oxidant used.

Proposed Exploratory Experimental Protocol: Catalytic Oxidation

  • Catalyst Preparation: Prepare a solution or suspension of a suitable catalyst (e.g., a manganese or cobalt salt) in an appropriate solvent (e.g., acetic acid).

  • Reaction: Add this compound to the catalyst mixture.

  • Oxidant: Introduce an oxidant (e.g., by bubbling air or oxygen through the solution, or by adding a chemical oxidant like H₂O₂) under controlled temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS to identify the formation of new products.

  • Isolation and Characterization: Once the reaction is complete, quench the reaction, extract the products, and purify them using chromatographic techniques. Characterize the isolated products thoroughly using NMR, IR, and mass spectrometry to elucidate their structures.

Note: The oxidation of this substrate is likely to be complex, and significant optimization of the reaction conditions would be required to achieve a selective transformation.

Conclusion

The hydroxyl groups of this compound are not passive functionalities but rather reactive handles that open the door to a wide array of chemical derivatives. Their enolic character is the linchpin of their reactivity, enabling facile deprotonation and subsequent nucleophilic reactions such as etherification and acylation. While the oxidation of the furan ring presents a more complex challenge, it also offers opportunities for novel molecular architectures. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers looking to harness the synthetic potential of this versatile building block. Further exploration and experimental validation of these pathways will undoubtedly lead to the discovery of new molecules with valuable applications in science and industry.

References

An In-depth Technical Guide to the Solubility of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (CAS 6270-57-1) in organic solvents. Direct, published quantitative solubility data for this specific compound is limited. Therefore, this document establishes a predictive and methodological approach tailored for researchers, scientists, and drug development professionals. We begin with a detailed analysis of the molecule's structural attributes to build a theoretical solubility profile. This is followed by an examination of structurally analogous compounds to forecast its behavior in various solvent classes. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of solubility using the equilibrium shake-flask method coupled with HPLC-UV analysis. This guide is designed to empower researchers with the foundational knowledge and practical tools necessary to effectively work with this compound in a laboratory setting.

Section 1: Molecular Analysis and Theoretical Solubility Profile

This compound is a multifaceted organic molecule with the formula C₁₀H₁₂O₇.[1] Its solubility is governed by the interplay of several functional groups: a central furan ring, two ethyl ester groups, and two vicinal hydroxyl groups.[2]

  • Furan Ring: The five-membered heterocyclic furan ring provides a degree of aromatic character and contributes to the molecule's overall polarity.[2]

  • Ethyl Ester Groups (-COOEt): These groups introduce both polar (C=O, C-O) and nonpolar (ethyl chains) characteristics. The carbonyl oxygens can act as hydrogen bond acceptors.

  • Vicinal Dihydroxy Groups (-OH): The presence of two hydroxyl groups on adjacent carbons is the most significant feature influencing solubility in polar solvents.[3] These groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protic solvents like alcohols. The proximity of these groups can also allow for intramolecular hydrogen bonding, which may slightly reduce intermolecular interactions with solvents.[3][4]

Based on this structure, the compound is predicted to be polar. The multiple hydrogen bond donor/acceptor sites suggest a high affinity for polar protic and polar aprotic solvents.[2] Its solubility in nonpolar solvents is expected to be limited.

To quantify these interactions, the Hansen Solubility Parameters (HSP) offer a robust theoretical model.[5] HSP decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6][7] The fundamental principle is that substances with similar HSP values are likely to be miscible.[6] While experimentally determined HSP values for this specific compound are not available, they can be estimated using group contribution methods.[8] It is predicted that the δP and δH values for this compound would be significant, guiding solvent selection towards those with high corresponding values.

Caption: Key functional groups and their influence on solubility.

Section 2: Predictive Solubility Based on Structural Analogs

In the absence of direct data, examining the solubility of structurally related compounds provides valuable, actionable insights.

  • 2,5-Furandicarboxylic Acid (FDCA): This is the parent diacid of the target molecule. Studies have shown that FDCA has low solubility in water but is more soluble in polar organic solvents like methanol, acetonitrile, and acetic acid.[9][10] The esterification to diethyl esters, as in our target compound, generally increases solubility in less polar organic solvents by masking the highly polar carboxylic acid groups.

  • Diethyl 2,5-Furandicarboxylate (DEFDC): This analog lacks the two hydroxyl groups. It is expected to be significantly less polar than the target compound. Furan-based polyesters derived from similar esters are often soluble in solvents like hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA), but insoluble in others like TCE (1,1,2-trichloroethane).[11] This suggests that the furan-diester backbone has moderate solubility that is greatly enhanced by the addition of hydroxyl groups.

  • Vicinal Diols (Glycols): Small-chain diols are typically soluble in polar solvents due to their ability to form multiple hydrogen bonds.[4][12] For instance, ethylene glycol is miscible with water and other polar solvents.[4] The solubility of diols tends to decrease as the carbon chain length (hydrophobicity) increases.[4] Our target molecule's diol functionality is attached to a polar furan ring, suggesting this feature will strongly promote solubility in polar solvents.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to Very High Strong hydrogen bonding interactions with the diol and ester groups.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole-dipole interactions and hydrogen bond acceptance.
Ethers THF, 1,4-DioxaneModerate Moderate polarity and hydrogen bond acceptance.[9]
Ketones Acetone, MEKModerate Good balance of polarity and hydrogen bond acceptance.
Halogenated Dichloromethane (DCM), ChloroformLow to Moderate Lower polarity; interactions are less favorable.
Aromatic Hydrocarbons Toluene, XyleneVery Low Nonpolar nature; unable to effectively solvate the polar functional groups.
Aliphatic Hydrocarbons Hexane, HeptaneInsoluble Mismatch in polarity is too great.

Section 3: Experimental Protocol for Solubility Determination

To obtain accurate, quantitative data, a standardized experimental procedure is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies.[13][14][15]

Principle

An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature until the solution reaches equilibrium (saturation). The supernatant is then separated from the undissolved solid and its concentration is measured.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control[14]

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[16][17]

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[15]

    • Agitate the vials for a predetermined period to ensure equilibrium is reached. A 24-hour period is a robust starting point, though kinetic studies (sampling at multiple time points, e.g., 24h, 48h) are recommended to confirm that equilibrium has been established.[18]

  • Phase Separation:

    • Remove the vials from the shaker and let them stand for a short period to allow the bulk of the solid to settle.

    • To remove all suspended particles, either:

      • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

      • Filter the supernatant directly using a syringe fitted with a solvent-compatible 0.22 µm filter. This is a critical step to avoid artificially high results from suspended microparticles.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (typically the mobile phase used for HPLC) to a concentration that falls within the linear range of the analytical calibration curve. A precise dilution factor is crucial for accurate calculation.

  • Quantification by HPLC-UV:

    • Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities or degradation products. A C18 column is a common starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

    • Calibration: Prepare a series of calibration standards of known concentrations of this compound. Generate a calibration curve by plotting the peak area from the UV detector against concentration. The curve should have a correlation coefficient (r²) > 0.99.

    • Sample Analysis: Inject the diluted sample from step 4 into the HPLC system.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

The solubility is typically reported in units of mg/mL or mol/L.

Caption: Experimental workflow for the shake-flask solubility method.

Section 4: Data Interpretation and Presentation

The results of the experimental determination should be compiled into a clear and concise format. This allows for easy comparison across different solvents and facilitates informed decisions in experimental design, formulation, and process chemistry.

Table 2: Template for Experimental Solubility Data

SolventSolvent Polarity Index¹Dielectric Constant (20°C)²Measured Solubility (mg/mL) @ 25°CObservations
Methanol5.132.7[Experimental Value]Clear, colorless solution
Ethanol4.324.5[Experimental Value]Clear, colorless solution
Acetonitrile5.837.5[Experimental Value]
DMSO7.247.0[Experimental Value]
Acetone5.120.7[Experimental Value]
Tetrahydrofuran (THF)4.07.6[Experimental Value]
Dichloromethane3.19.1[Experimental Value]
Toluene2.42.4[Experimental Value]Insoluble / Very low
n-Hexane0.11.9[Experimental Value]Insoluble

¹ Snyder Polarity Index ² Values from common solvent property tables.[19]

Section 5: Conclusion

This compound is a polar molecule whose solubility is dominated by its capacity for hydrogen bonding via its vicinal diol and ester functionalities. Theoretical analysis and comparison with structural analogs strongly predict high solubility in polar protic and aprotic solvents, moderate solubility in solvents of intermediate polarity like ethers and ketones, and poor solubility in nonpolar hydrocarbon solvents. While this guide provides a robust predictive framework, the definitive solubility profile must be established through empirical measurement. The detailed shake-flask protocol provided herein offers a reliable, industry-standard method for obtaining this critical data, enabling scientists to confidently utilize this compound in their research and development endeavors.

References

"Potential biological activity of substituted furan dicarboxylates"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of Substituted Furan Dicarboxylates

Executive Summary

Furan, a five-membered aromatic heterocycle, serves as a foundational scaffold in a multitude of pharmacologically significant compounds.[1] Its derivatives, particularly substituted furan dicarboxylates, have garnered substantial attention in medicinal chemistry due to their remarkable spectrum of biological activities.[2][3] These compounds are integral to the development of novel therapeutic agents, demonstrating potent antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][4] The versatility of the furan ring, with its capacity for diverse chemical interactions and substitutions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a privileged structure in drug design.[1][3] This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, structure-activity relationships, and key experimental methodologies related to substituted furan dicarboxylates, offering critical insights for researchers and professionals in drug development.

Introduction to the Furan Dicarboxylate Scaffold

The furan nucleus is a five-membered aromatic ring containing four carbon atoms and one oxygen atom.[2] This structure is a crucial building block in medicinal chemistry, present in numerous natural products and synthetic therapeutic agents.[5][6] Furan-2,5-dicarboxylic acid (FDCA), a key derivative, is recognized as a vital bio-based platform chemical, often highlighted for its role in creating sustainable polymers and specialty chemicals.[7][8][9]

The significance of the furan scaffold in pharmacology stems from its unique electronic and steric properties. It can act as a bioisostere for phenyl rings, offering modified metabolic stability and receptor interaction profiles.[1] The oxygen heteroatom provides a hydrogen bond acceptor capacity, enhancing interactions with biological targets, while the aromatic ring can engage in π–π stacking.[1] By strategically placing carboxylate groups and other substituents on the furan ring, medicinal chemists can modulate a compound's solubility, lipophilicity, and target-binding affinity, leading to a broad array of biological effects.[3] Consequently, furan derivatives are a cornerstone in the search for new drugs to treat a wide range of human diseases.[2][3]

Synthetic Strategies for Substituted Furans

The generation of a diverse library of substituted furan dicarboxylates is paramount for exploring their therapeutic potential. Modern organic synthesis offers several robust and regioselective methods.

Key Synthetic Approaches
  • Cyclization of Acyclic Precursors: The Paal-Knorr synthesis, a classic method, involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form the furan ring.[10] Over the years, numerous variations and milder methods have been developed to accommodate a wider range of functional groups.[10]

  • Reactions of Sulfonium Ylides: A direct and efficient strategy involves the reaction of sulfonium acylmethylides with acetylenic esters. This method allows for the synthesis of polysubstituted furans with various carboxylate groups through a tandem sequence of Michael addition and intramolecular reactions.[11]

  • Transition Metal-Catalyzed Cyclizations: Gold, palladium, and copper catalysts are widely employed to facilitate the synthesis of substituted furans from simple, readily available starting materials.[12][13] For instance, cobalt(II) porphyrin complexes can catalyze the metalloradical cyclization of α-diazocarbonyls with alkynes to produce polyfunctionalized furans with complete regioselectivity under mild conditions.[12] These methods are valued for their high efficiency and broad functional group tolerance.[12][13]

The choice of synthetic route is dictated by the desired substitution pattern and the chemical nature of the target molecule, with modern catalytic methods offering superior control and versatility.

A Spectrum of Biological Activities

Substituted furan dicarboxylates and related derivatives exhibit a wide range of pharmacological activities, positioning them as promising candidates for various therapeutic areas.

Antimicrobial (Antibacterial & Antifungal) Activity

Furan-based structures are a cornerstone of antimicrobial drug discovery.[14]

  • Antibacterial Properties: The nitrofuran class, exemplified by Nitrofurantoin, is widely used for treating urinary tract infections by causing damage to bacterial DNA.[1][2] Various other substituted furans have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][5]

  • Antifungal Properties: Furan derivatives have shown efficacy against pathogenic fungi such as Candida and Aspergillus species.[1] Recent research has focused on designing furan carboxamides as potent antifungal agents. For example, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide was identified as a highly active compound against C. glabrata and C. parapsilosis, appearing to function by disrupting cell membrane integrity.[15] Other studies have successfully designed furan-based carboxamides that act as potent inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in fungal respiration, highlighting a specific molecular target.[16][17]

Anticancer Activity

The furan scaffold is present in numerous compounds with significant cytotoxic and antiproliferative effects against various cancer cell lines.[1][4]

  • Mechanism of Action: The anticancer activity of furan derivatives is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[18][19] For instance, certain furan-based carbohydrazide and triazinone derivatives were found to induce G2/M phase cell cycle disruption in breast cancer (MCF-7) cells.[19] This was followed by apoptosis, confirmed by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[19]

  • Enzyme Inhibition: Some furan derivatives exert their effect by targeting specific enzymes crucial for cancer cell survival. Furan-2-carboxamide derivatives have shown potent cytotoxic activities at nanomolar concentrations.[19] Other studies have suggested that furan compounds may act by promoting the activity of the tumor suppressor PTEN, which in turn suppresses pro-survival signaling pathways like PI3K/Akt and Wnt/β-catenin.[20]

Anti-inflammatory Activity

Furan derivatives have demonstrated significant potential in modulating inflammatory responses.

  • Enzyme and Pathway Modulation: The anti-inflammatory effects can be attributed to the inhibition of key inflammatory enzymes like cyclooxygenases (COX).[1] Furthermore, natural furan derivatives have been shown to regulate cellular activities by modifying critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-ɣ) pathways.[6][21]

  • In Vitro Efficacy: Newly synthesized furan hybrid molecules have been identified as potential anti-inflammatory drugs based on their ability to inhibit albumin denaturation, a marker of inflammation.[22] Studies on furan-carboxamides have also confirmed their anti-inflammatory potential in animal models.[23]

Antiviral Activity

The furan nucleus is a key component in several compounds with antiviral properties. Research has shown that certain furan derivatives can inhibit the replication of viruses such as HIV, influenza, and hepatitis C.[1] A notable study focused on the design of furan-substituted spirothiazolidinones, which were evaluated as inhibitors of the influenza virus membrane fusion process. Several analogues proved to be highly active against the influenza A/H3N2 virus, with EC₅₀ values in the low micromolar range.[24]

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's chemical structure and its biological activity is fundamental to rational drug design. For furan dicarboxylates, SAR studies provide a roadmap for optimizing potency, selectivity, and pharmacokinetic properties.[5]

  • Positional Importance: The substitution pattern on the furan ring is critical. Modifications at the 2- and 5-positions are often crucial for determining biological activity.[1]

  • Influence of Substituents: The nature of the substituent groups plays a significant role. Electron-withdrawing groups, such as a nitro group, have been shown to enhance the antibacterial and anticancer bioactivity of the furan scaffold.[1]

  • Scaffold-Specific SAR: In a series of antifungal furan-carboxylic acid derivatives, those containing a peptide moiety demonstrated superior potency compared to their hydrazide, amide, or ester counterparts.[16] For a series of 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors, the addition of a pyrrolidine or piperidine group to a secondary phenyl ring improved activity by 2-3 fold.[25]

Even minor alterations to the substitution pattern can lead to dramatic changes in biological efficacy, underscoring the importance of systematic chemical modification in the drug discovery process.[3]

Diagram 1: The Drug Discovery Workflow for Furan Derivatives

G cluster_0 Discovery & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization A Scaffold Selection (Furan Dicarboxylate) B Chemical Synthesis (Diverse Library) A->B C High-Throughput Biological Screening B->C D Hit Identification C->D E In Vitro Assays (e.g., MTT, MIC) D->E F SAR Studies E->F G Lead Optimization F->G H ADME/Tox Profiling G->H I Candidate Drug H->I Preclinical Development

A generalized workflow for the discovery and development of therapeutic agents based on the furan dicarboxylate scaffold.

Diagram 2: Simplified Apoptosis Pathway Induced by Furan Derivatives

G A Furan Derivative B Cancer Cell A->B C ↑ p53 (Tumor Suppressor) B->C E ↓ Bcl-2 (Anti-Apoptotic) B->E D ↑ Bax (Pro-Apoptotic) C->D F Mitochondrial Disruption D->F E->F G Caspase Activation F->G H Apoptosis (Programmed Cell Death) G->H

Representation of the intrinsic apoptosis pathway often triggered by anticancer furan derivatives in cancer cells.[19]

Experimental Protocols & Methodologies

To ensure reproducibility and validity, standardized protocols are essential. The following sections detail common methodologies used in the evaluation of substituted furan dicarboxylates.

General Protocol: Synthesis of a 5-Arylfuran-2-Carboxamide Derivative

This protocol is adapted from methodologies for synthesizing furan-based amides.[15]

  • Acid Chloride Formation: To a solution of a 5-aryl-furan-2-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-aryl-furan-2-carbonyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous dichloromethane.

  • In a separate flask, dissolve the desired amine (e.g., benzylamine, 1.1 eq) and a base (e.g., triethylamine, 1.5 eq) in anhydrous dichloromethane.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Quench the reaction with water and extract the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 5-arylfuran-2-carboxamide.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the antiproliferative activity of synthesized compounds against cancer cell lines.[19]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37 °C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the furan dicarboxylate derivatives in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).

  • Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Table 1: Representative Biological Activities of Furan Derivatives
Compound ClassBiological ActivityExample Target/MechanismReference(s)
NitrofuransAntibacterialBacterial DNA Damage[1][2]
Furan CarboxamidesAntifungalSuccinate Dehydrogenase (SDH) Inhibition; Cell Membrane Disruption[15][17]
Furan CarbohydrazidesAnticancer (Breast)G2/M Cell Cycle Arrest; Induction of Apoptosis[19]
Furan-based TricarbonylsAnticancer (Cervical)PTEN Activation; PI3K/Akt Pathway Suppression[20]
SpirothiazolidinonesAntiviral (Influenza)Inhibition of Viral Membrane Fusion[24]
Furan HydrazonesAnti-inflammatoryModulation of Inflammatory Pathways[5]

Future Perspectives and Conclusion

The furan dicarboxylate scaffold continues to be a highly productive platform for the discovery of new therapeutic agents.[2] The wide spectrum of biological activities, coupled with the chemical tractability of the furan ring, ensures its continued relevance in medicinal chemistry.[3] Future research will likely focus on several key areas:

  • Mechanism-Driven Design: Moving beyond broad screening to the rational design of molecules that target specific enzymes or signaling pathways with high selectivity.[17]

  • Novel Scaffolds: Exploring bioisosteric replacements and novel substitution patterns to improve drug-like properties and overcome resistance mechanisms.[5]

  • Combination Therapies: Investigating the synergistic effects of furan derivatives when used in combination with existing drugs to enhance efficacy and reduce toxicity.[15]

  • Sustainable Synthesis: Developing greener and more efficient synthetic routes to these valuable compounds, leveraging advancements in biocatalysis and flow chemistry.[26]

References

In-Silico Docking Studies of Furan Dicarboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of the principles and practical methodologies for conducting in-silico molecular docking studies focused on furan dicarboxylate derivatives. It is designed for researchers, medicinal chemists, and computational scientists engaged in modern drug discovery and development. Moving beyond a simple checklist of steps, this document elucidates the scientific rationale behind key decisions in the docking workflow, ensuring a robust and reliable computational analysis.

Introduction: The Therapeutic Potential of Furan Dicarboxylates and the Role of In-Silico Docking

Furan-containing compounds represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] Furan dicarboxylate derivatives, in particular, are gaining attention as potential modulators of various biological targets due to their unique structural and electronic properties. These derivatives have been investigated as inhibitors of enzymes such as ATP-citrate lyase and bacterial Mur ligases, highlighting their therapeutic potential.

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is instrumental in:

  • Hit Identification: Screening large virtual libraries of compounds against a protein target to identify potential lead candidates.

  • Lead Optimization: Guiding the modification of a known active compound to enhance its binding affinity and selectivity.

  • Mechanism of Action Studies: Elucidating the plausible binding mode of a molecule at the active site of a target protein.

This guide will walk you through a complete in-silico docking workflow, using furan dicarboxylate derivatives as a case study, with a focus on best practices and critical thinking at each stage.

The In-Silico Docking Workflow: A Conceptual Overview

A successful molecular docking study is a multi-step process that requires careful preparation and validation. The following diagram illustrates the typical workflow, which will be detailed in the subsequent sections.

Molecular Docking Workflow Figure 1: A comprehensive workflow for in-silico molecular docking studies. A Target Selection & Preparation C Docking Simulation (e.g., AutoDock Vina) A->C B Ligand (Furan Dicarboxylate) Preparation B->C D Post-Docking Analysis & Visualization C->D E Validation of Docking Protocol D->E Provides Data for Validation F Interpretation & Reporting D->F E->C Informs Protocol

Caption: A comprehensive workflow for in-silico molecular docking studies.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for each stage of the docking workflow. We will use the widely-accepted and freely available software suite of AutoDock Vina for the docking simulation and UCSF Chimera for visualization and preparation tasks.[2]

Part I: Target Protein Preparation

The quality of the receptor structure is paramount for a meaningful docking study. The goal is to prepare a clean, structurally sound protein model.

Protocol 1: Protein Preparation

  • Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, let's consider a hypothetical kinase target.

  • Initial Cleaning in UCSF Chimera:

    • Open the PDB file in UCSF Chimera.

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[3] The rationale here is to simplify the system and avoid potential interference during docking, unless a specific water molecule is known to mediate ligand binding.

    • If the protein is a multimer, retain only the chain containing the active site of interest.

  • Handling Missing Residues and Loops:

    • Inspect the protein for any missing residues or loops. These are common in crystal structures. If the missing segments are far from the binding site, they can often be ignored. However, if they are in or near the active site, they must be modeled using tools like Modeller or the loop modeling tools within Chimera.

  • Adding Hydrogens and Assigning Charges:

    • Docking algorithms require the positions of all hydrogen atoms to be explicitly defined for accurate calculation of interactions.[4] Use the "AddH" tool in Chimera to add hydrogens.

    • Assign partial atomic charges to the protein atoms. The AMBER force field charges are a common choice for proteins.[5]

  • Saving the Prepared Receptor:

    • Save the prepared protein structure in a suitable format for AutoDock Vina, which is the PDBQT format. This format includes the atomic coordinates, partial charges, and atom types.

Part II: Ligand Preparation (Furan Dicarboxylate Derivatives)

Proper ligand preparation is equally critical to ensure that the conformational and chemical properties of the furan dicarboxylate derivatives are accurately represented.

Protocol 2: Ligand Preparation

  • 2D Structure Creation: Draw the 2D structure of your furan dicarboxylate derivative using a chemical drawing software like ChemDraw or Marvin Sketch.

  • Conversion to 3D and Energy Minimization:

    • Convert the 2D structure to a 3D conformation.

    • Perform an energy minimization of the 3D structure using a suitable force field, such as MMFF94.[1] This step is crucial to obtain a low-energy, geometrically realistic starting conformation for the ligand.

  • Defining Rotatable Bonds:

    • Identify and define the rotatable bonds in the ligand. This allows the docking program to explore different conformations of the ligand within the binding site, which is essential for flexible docking.

  • Assigning Charges and Saving in PDBQT Format:

    • Assign Gasteiger charges to the ligand atoms, which is a standard procedure for small molecules in AutoDock.

    • Save the prepared ligand in the PDBQT format.

Part III: The Docking Simulation with AutoDock Vina

With the prepared receptor and ligand, the docking simulation can now be performed.

Protocol 3: Running AutoDock Vina

  • Defining the Search Space (Grid Box):

    • The search space for docking is defined by a grid box that encompasses the binding site of the target protein. The size and center of this box are critical parameters.

    • If a co-crystallized ligand was present in the original PDB structure, a good starting point is to center the grid box on the position of this ligand.

    • The size of the box should be large enough to allow for the ligand to move and rotate freely within the binding site, but not so large that it becomes computationally expensive and reduces the accuracy of the search.

  • Creating the Configuration File:

    • AutoDock Vina uses a configuration file (e.g., conf.txt) to specify the input files and docking parameters. This file includes the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Executing the Docking Run:

    • Run AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

    • Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their docking scores (binding affinities in kcal/mol).[6]

Data Presentation and Analysis

A critical part of any in-silico study is the clear presentation and rigorous analysis of the results.

Summarizing Docking Results

Quantitative data from the docking simulation should be presented in a clear and organized manner.

Table 1: Docking Results for Furan Dicarboxylate Derivatives against Target Kinase

Compound IDDocking Score (kcal/mol)Number of H-BondsInteracting Residues
FDC-1-8.53LYS72, GLU91, ASP145
FDC-2-9.24LYS72, GLU91, THR135, ASP145
FDC-3-7.82GLU91, ASP145
Control-9.55LYS72, GLU91, THR135, CYS144, ASP145
Visualization and Interaction Analysis

Visual inspection of the docked poses is a non-negotiable step to validate the plausibility of the predicted binding modes.

Protocol 4: Post-Docking Visualization with UCSF Chimera

  • Load the Receptor and Docked Ligand: Open the prepared receptor PDBQT file and the output PDBQT file from Vina in UCSF Chimera.

  • Analyze Binding Interactions:

    • Use the "FindHBond" tool to identify hydrogen bonds between the ligand and the protein.

    • Visually inspect for other key interactions, such as hydrophobic interactions, pi-pi stacking, and salt bridges. The furan ring and any aromatic substituents in the derivatives are prime candidates for pi-pi stacking interactions with aromatic residues like PHE, TYR, and TRP in the active site.[7]

    • Generate publication-quality images of the ligand-protein complex, highlighting the key interactions.

The following diagram illustrates the key interactions to look for during the analysis.

Ligand-Protein Interactions Figure 2: Key molecular interactions to analyze in post-docking visualization. cluster_interactions Interaction Types Ligand Furan Dicarboxylate Derivative HBond Hydrogen Bonds Ligand->HBond e.g., with LYS, ASP Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic e.g., with LEU, VAL PiPi Pi-Pi Stacking Ligand->PiPi e.g., with PHE, TYR Electrostatic Electrostatic Interactions Ligand->Electrostatic e.g., with ARG, GLU Protein Protein Active Site HBond->Protein Hydrophobic->Protein PiPi->Protein Electrostatic->Protein

Caption: Key molecular interactions to analyze in post-docking visualization.

Scientific Integrity: Validation of the Docking Protocol

To ensure the trustworthiness of your docking results, it is essential to validate the docking protocol.

Redocking of a Co-crystallized Ligand

The most common method for validating a docking protocol is to redock the native co-crystallized ligand back into the active site of the protein.[8]

Protocol 5: Docking Protocol Validation

  • Extract the Native Ligand: From the original PDB file, save the co-crystallized ligand as a separate file.

  • Prepare the Native Ligand: Prepare the native ligand using the same protocol as for your test compounds (Protocol 2).

  • Perform Docking: Dock the prepared native ligand into the prepared receptor using the exact same docking parameters (grid box, etc.) as for your furan dicarboxylate derivatives.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[9]

Interpretation of Results: Beyond the Docking Score

While a more negative docking score generally indicates a better binding affinity, it should not be the sole determinant of a compound's potential. A holistic interpretation involves:

  • Plausibility of the Binding Pose: Does the docked pose make chemical sense? Are the interactions observed consistent with known structure-activity relationships for the target?

  • Comparison with Controls: How do the docking scores and binding modes of your test compounds compare to known inhibitors or the native ligand?

  • Structure-Activity Relationship (SAR) Analysis: Can you rationalize the differences in docking scores between your furan dicarboxylate derivatives based on their structural modifications? For example, does the addition of a hydrogen bond donor/acceptor lead to a more favorable score and a new interaction with the protein?

Conclusion and Future Directions

In-silico molecular docking is a valuable tool in the modern drug discovery pipeline for investigating the potential of novel compound series like furan dicarboxylate derivatives. By following a rigorous and well-validated workflow, researchers can generate reliable hypotheses about the binding of these compounds to their biological targets, thereby guiding further experimental studies, including enzyme inhibition assays and structural biology efforts. The insights gained from these computational studies can significantly accelerate the design and development of new therapeutic agents.

References

Theoretical and Computational Elucidation of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate: A Quantum Chemical Approach to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DEDD), a prominent derivative of the bio-based platform chemical furan-2,5-dicarboxylic acid, presents a compelling scaffold for applications in medicinal chemistry and materials science.[1][2] Its structural features, including a central furan ring, hydroxyl groups, and dual ester functionalities, suggest a rich potential for biological activity and tailored chemical synthesis.[1] This technical guide provides a comprehensive framework for the theoretical and computational analysis of DEDD using quantum chemical methods. We delineate a self-validating, step-by-step protocol rooted in Density Functional Theory (DFT) to predict the molecule's structural, spectroscopic, and electronic properties. The causality behind methodological choices, such as the selection of DFT functionals and basis sets, is explained to ensure scientific integrity. By correlating calculated quantum chemical descriptors—such as frontier molecular orbitals and molecular electrostatic potential—with potential pharmacodynamic and pharmacokinetic properties, this guide aims to empower researchers, scientists, and drug development professionals to accelerate the exploration of DEDD and its analogues as next-generation therapeutic agents.

Introduction: Bridging Bio-Based Origins with Advanced Computational Insight

The transition toward a sustainable chemical industry has placed significant emphasis on biomass-derived platform chemicals.[2][3] Among these, furan-2,5-dicarboxylic acid (FDCA) has emerged as a versatile building block, often heralded as a green alternative to petroleum-derived terephthalic acid.[2] this compound (DEDD), derived from FDCA, is a compound of increasing interest.[1] With a molecular formula of C₁₀H₁₂O₇ and a molecular weight of 244.20 g/mol , its structure is confirmed by standard spectroscopic techniques.[1]

While experimental synthesis and characterization are foundational, they provide limited insight into the electronic and quantum-mechanical properties that govern molecular behavior and biological interactions. Theoretical calculations offer a powerful, non-destructive lens to probe these characteristics, predict reactivity, and guide rational drug design. This guide establishes an authoritative protocol for the in-silico investigation of DEDD, providing the necessary theoretical grounding and practical workflows to translate computational data into actionable experimental hypotheses.

Part 1: The Rationale for a Computational Approach

Before detailing the protocol, it is crucial to understand the foundational methods and the justification for their application to a molecule like DEDD.

Pillar 1: The Power of Quantum Chemistry in Drug Discovery

Computational chemistry serves as a "computational microscope," allowing us to visualize and quantify molecular properties that are difficult or impossible to measure experimentally. For a potential drug candidate, this approach can:

  • Predict Stable Conformations: Determine the most stable three-dimensional arrangement of atoms, which is critical for understanding receptor binding.

  • Elucidate Electronic Properties: Map out the electron density, identify reactive sites, and predict how the molecule will interact with biological targets.

  • Simulate Spectroscopic Data: Calculate theoretical IR, Raman, NMR, and UV-Vis spectra to aid in the interpretation of experimental data and confirm structural assignments.[4]

  • Reduce Experimental Costs: By screening and prioritizing candidates in silico, computational methods can significantly reduce the time and resources spent on synthesizing and testing less promising compounds.

Pillar 2: Selecting the Right Theoretical Tools

The accuracy of any theoretical prediction is contingent upon the chosen methodology. For organic molecules of this size, two primary approaches are considered:

  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[5][6] While historically significant, HF theory neglects the effects of electron correlation, which can lead to inaccuracies in energy and property predictions.[6] It serves as an excellent starting point but is often insufficient for high-accuracy studies.[6]

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[4][7] Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the spatially dependent electron density. The choice of the exchange-correlation functional (e.g., B3LYP) is critical to its success. For many organic systems, DFT provides results comparable to more computationally expensive methods.[4]

The Basis Set: A Critical Choice Both HF and DFT methods require a "basis set" to mathematically describe the atomic orbitals. A basis set is a collection of functions (typically Gaussian-type) used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. A set like 6-311++G(d,p) represents a robust choice for molecules like DEDD, providing a triple-zeta description of the valence orbitals with added diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron distribution.

Part 2: A Validated Workflow for the Theoretical Analysis of DEDD

This section presents a detailed, step-by-step protocol for conducting a comprehensive theoretical analysis of this compound.

G cluster_prep Step 1: Preparation cluster_core Step 2: Quantum Mechanical Core Calculations cluster_analysis Step 3: Property & Reactivity Analysis A 1.1: Construct 3D Structure of DEDD B 1.2: Initial Force-Field Pre-Optimization A->B C 2.1: DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D 2.2: Vibrational Frequency Analysis C->D E 2.3: Validation Check: Confirm Zero Imaginary Frequencies D->E F Electronic Properties (HOMO, LUMO, MEP) E->F If Validated G Spectroscopic Simulation (NMR, UV-Vis) E->G H Thermodynamic Properties (Enthalpy, Gibbs Free Energy) E->H I Pharmacophore Modeling F->I J Reactivity & Metabolic Stability Prediction F->J K QSAR Descriptor Generation F->K G->I

Caption: Computational workflow for the theoretical analysis of DEDD.
Protocol 1: Geometry Optimization and Vibrational Analysis

Justification: The first and most critical step is to find the molecule's lowest energy conformation. An inaccurate geometry will lead to errors in all subsequent property calculations. A frequency analysis is then performed to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its vibrational spectrum.[8]

Step-by-Step Methodology:

  • Structure Input: Construct the 3D chemical structure of DEDD using molecular modeling software. The IUPAC name is this compound.[1]

  • Initial Optimization: Perform a preliminary geometry optimization using a computationally inexpensive molecular mechanics force field (e.g., MMFF94) to resolve any steric clashes.

  • DFT Optimization:

    • Set up a geometry optimization calculation using a DFT functional and basis set. Recommended: B3LYP functional with the 6-311++G(d,p) basis set.

    • Specify the solvent environment if desired (e.g., using a Polarizable Continuum Model, PCM, for water) to better simulate physiological conditions.

    • Run the calculation until the convergence criteria for energy and forces are met.

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Validation: Verify that the output contains zero imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point, and the structure must be perturbed and re-optimized.

  • Data Extraction: Record the optimized Cartesian coordinates and the calculated vibrational frequencies and their corresponding IR intensities.

Protocol 2: Electronic Structure and Reactivity Descriptors

Justification: The electronic landscape of a molecule dictates its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are essential tools for this analysis.

  • HOMO & LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • MEP Map: The MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich regions (negative potential, sites for electrophilic attack) and electron-poor regions (positive potential, sites for nucleophilic attack), which are critical for predicting non-covalent interactions with a receptor.

Step-by-Step Methodology:

  • Input Geometry: Use the validated optimized geometry of DEDD from Protocol 1.

  • Single-Point Energy Calculation: Perform a single-point energy calculation at the same level of theory. Ensure the software is instructed to output molecular orbitals and generate the necessary files for visualization (e.g., cube files).

  • Data Analysis:

    • Identify and record the energies of the HOMO and LUMO. Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

    • Generate and visualize the MEP map. Identify the regions of most negative potential (typically around the oxygen atoms of the hydroxyl and carbonyl groups) and most positive potential (typically around the hydroxyl hydrogens).

G cluster_molecule cluster_concepts mol O_carbonyl Negative Potential (Nucleophilic Center) mol->O_carbonyl H_hydroxyl Positive Potential (Electrophilic Center) mol->H_hydroxyl MEP_desc MEP map reveals sites for drug-receptor interactions.

Caption: Conceptual MEP map of DEDD highlighting reactive sites.

Part 3: Data Interpretation for Drug Development

The true value of theoretical calculations lies in their interpretation within a relevant context. For drug development professionals, the computed data can guide several key stages.

Calculated Property Interpretation & Application in Drug Development
Optimized Geometry Provides the 3D structure for virtual screening, docking studies, and pharmacophore modeling to assess potential fit within a receptor's active site.
Molecular Electrostatic Potential (MEP) Identifies key hydrogen bond donor (positive potential) and acceptor (negative potential) sites, which are critical for predicting binding affinity and specificity.
HOMO-LUMO Energy Gap A larger gap generally implies higher kinetic stability and lower chemical reactivity, which can be correlated with reduced metabolic susceptibility.
Dipole Moment Influences solubility and the ability of the molecule to cross biological membranes. A key descriptor in Quantitative Structure-Activity Relationship (QSAR) models.
Calculated Vibrational Frequencies Can be used to confirm the identity and purity of synthesized batches by comparing the theoretical IR spectrum with experimental results.
Calculated NMR Chemical Shifts Aids in the structural elucidation of DEDD and its future derivatives, ensuring that the correct compound is being advanced in the development pipeline.

Conclusion

This guide has outlined a robust and scientifically grounded computational workflow for the comprehensive theoretical analysis of this compound. By leveraging the predictive power of Density Functional Theory, researchers can move beyond simple structural characterization to a deep understanding of the electronic properties that govern the molecule's reactivity, intermolecular interactions, and, ultimately, its therapeutic potential. The protocols described herein are designed to be self-validating and provide a clear rationale for each methodological choice, empowering scientists to generate reliable, high-quality data. The application of this in-silico approach is poised to accelerate the rational design of novel DEDD-based compounds, paving the way for new discoveries in drug development and materials science.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Polyesters Using Diethyl 2,5-Furandicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The imperative shift towards a bio-based economy has catalyzed significant research into sustainable alternatives to petroleum-derived polymers. 2,5-Furandicarboxylic acid (FDCA), recognized by the US Department of Energy as a top value-added chemical from biomass, stands out as a promising replacement for terephthalic acid.[1][2] This document provides a comprehensive guide for the synthesis of furan-based polyesters utilizing Diethyl 2,5-furandicarboxylate (DEFDC), a derivative of FDCA. The focus is on the widely studied two-step melt polycondensation method, which is a common route for producing high-molecular-weight polyesters like poly(ethylene furanoate) (PEF).[3][4][5][6] Detailed experimental protocols, mechanistic insights, characterization techniques, and troubleshooting are presented to enable researchers, scientists, and drug development professionals to effectively synthesize and evaluate these next-generation biopolymers.

Introduction: The Rise of Furan-Based Polyesters

The global reliance on petroleum-based plastics has led to significant environmental concerns, driving the demand for sustainable and renewable alternatives. Furan-based polyesters, derived from biomass, have emerged as a leading class of green polymers.[7] At the forefront of this class is poly(ethylene furanoate) (PEF), the bio-based analog of poly(ethylene terephthalate) (PET).[8] PEF exhibits comparable or even superior thermal, mechanical, and gas barrier properties to PET, making it a strong candidate for applications in food packaging, textiles, and engineering plastics.[8][9][10]

The synthesis of these polyesters often begins with 2,5-furandicarboxylic acid (FDCA), which can be sourced from the dehydration of fructose.[1] However, direct polymerization of FDCA can present challenges such as high melting points and poor solubility.[11] Consequently, derivatives like Dimethyl 2,5-furandicarboxylate (DMFD) and Diethyl 2,5-furandicarboxylate (DEFDC) are frequently employed due to their lower melting points and higher reactivity, facilitating a more controlled polymerization process.[12] This guide will focus on the use of DEFDC as the starting monomer.

The Chemistry of Polyester Synthesis from DEFDC

The synthesis of polyesters from DEFDC and a diol, such as ethylene glycol (EG), is typically achieved through a two-stage melt polycondensation process.[3][4][13] This method involves two distinct chemical reactions:

  • Transesterification: In the first stage, DEFDC reacts with an excess of the diol at elevated temperatures in the presence of a catalyst. This reaction results in the formation of a bis(hydroxyalkyl) furandicarboxylate monomer (e.g., bis(hydroxyethyl)-2,5-furandicarboxylate) and the elimination of ethanol as a byproduct. The removal of ethanol drives the equilibrium towards the product side.

  • Polycondensation: The second stage involves heating the monomer formed in the first stage to a higher temperature under a high vacuum. This promotes the self-condensation of the monomers, where the hydroxyl end groups react with the ester groups, eliminating the diol (e.g., ethylene glycol) and forming the high-molecular-weight polyester chains. The continuous removal of the diol is crucial for achieving a high degree of polymerization.

The choice of catalyst is critical in both stages, influencing reaction rates, polymer molecular weight, and final polymer properties, including color.[10] Common catalysts include compounds based on titanium, tin, antimony, and zinc.[10][13]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of Poly(ethylene furanoate) (PEF) from DEFDC and ethylene glycol.

Materials and Reagents
Material Grade Supplier Notes
Diethyl 2,5-furandicarboxylate (DEFDC)≥99%Standard Chemical SupplierMust be dry.
Ethylene Glycol (EG)Anhydrous, ≥99.8%Standard Chemical SupplierStore over molecular sieves.
Tetrabutyl Titanate (TBT)Catalyst gradeStandard Chemical SupplierHandle under inert atmosphere.
PhenolACS gradeStandard Chemical SupplierFor viscosity measurements.
1,1,2,2-TetrachloroethaneACS gradeStandard Chemical SupplierFor viscosity measurements.
MethanolAnhydrousStandard Chemical SupplierFor polymer precipitation.
Nitrogen (N₂)High purity (≥99.99%)Gas SupplierFor inert atmosphere.
Equipment Setup

A typical laboratory setup for melt polycondensation consists of a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a distillation column connected to a condenser and a collection flask, and a vacuum port. The reactor is heated using a heating mantle with a temperature controller.

Synthesis of Poly(ethylene furanoate) (PEF)

This protocol is based on a two-step melt polycondensation procedure.[13][14][15]

Step 1: Transesterification

  • Charge the reaction vessel with Diethyl 2,5-furandicarboxylate (DEFDC) and ethylene glycol (EG) in a molar ratio of 1:2.2.[14]

  • Add the catalyst, tetrabutyl titanate (TBT), at a concentration of 400 ppm relative to the weight of DEFDC.[14]

  • Purge the reactor with high-purity nitrogen for at least 30 minutes to ensure an inert atmosphere.[14][15]

  • Begin stirring and gradually heat the reaction mixture to 170-180°C under a gentle nitrogen flow.[15]

  • Maintain this temperature and continue to monitor the distillation of ethanol. The theoretical amount of ethanol should be collected, indicating the completion of the transesterification stage. This step typically takes 4-5 hours.[15]

Step 2: Polycondensation

  • Once the transesterification is complete, gradually increase the temperature of the reaction mixture to 230-240°C.[13]

  • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.

  • Observe the distillation of excess ethylene glycol. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

  • Continue the reaction under these conditions for 3-4 hours to achieve a high molecular weight polymer.[13]

  • To terminate the reaction, remove the heat and break the vacuum with nitrogen.

  • The resulting polymer can be extruded from the reactor while still molten or allowed to cool and then mechanically removed.

Purification of the Polymer
  • Dissolve the synthesized PEF in a suitable solvent mixture, such as phenol/1,1,2,2-tetrachloroethane (60/40 w/w).[14]

  • Precipitate the polymer by pouring the solution into a large excess of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with methanol to remove any residual monomers, oligomers, and catalyst residues.

  • Dry the purified polymer in a vacuum oven at 70°C for 24 hours.[15]

Visualization of the Synthesis Workflow

The following diagrams illustrate the overall process and the chemical reactions involved in the synthesis of PEF from DEFDC.

G cluster_0 Upstream Processing cluster_1 Polymer Synthesis Biomass Biomass (e.g., Fructose) FDCA 2,5-Furandicarboxylic Acid (FDCA) Biomass->FDCA Dehydration & Oxidation DEFDC Diethyl 2,5-Furandicarboxylate (DEFDC) FDCA->DEFDC Esterification DEFDC_poly DEFDC Monomer Bis(hydroxyethyl)-2,5-furandicarboxylate DEFDC_poly->Monomer Transesterification (+ Catalyst, Heat) EG Ethylene Glycol (EG) EG->Monomer PEF Poly(ethylene furanoate) (PEF) Monomer->PEF Polycondensation (High Temp, Vacuum)

Caption: Overall workflow from biomass to PEF synthesis.

G cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation DEFDC C₂H₅OOC Furan Ring COOC₂H₅ Diethyl 2,5-furandicarboxylate Monomer HOCH₂CH₂OOC Furan Ring COOCH₂CH₂OH Bis(hydroxyethyl)-2,5-furandicarboxylate DEFDC:f0->Monomer:f0 + EG DEFDC:f2->Monomer:f2 + EG EG1 HOCH₂CH₂OH Ethylene Glycol (excess) EG1->Monomer:f0 EG1->Monomer:f2 Ethanol C₂H₅OH Ethanol (byproduct) Monomer->Ethanol - Ethanol Monomer2 HOCH₂CH₂OOC Furan Ring COOCH₂CH₂OH n (Monomer) PEF PEF Monomer2:f0->PEF:f0 High Temp, Vacuum Monomer2:f2->PEF:f2 EG2 HOCH₂CH₂OH Ethylene Glycol (byproduct) PEF->EG2 - EG

Caption: Chemical reaction scheme for the two-stage synthesis of PEF.

Characterization of Synthesized Polyesters

Proper characterization is essential to confirm the successful synthesis and to understand the properties of the resulting polyester.

Structural Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized polymer.[13] The spectra can verify the incorporation of the furan ring and the diol into the polyester backbone and can be used to determine the end-group composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a quick and effective method to identify the characteristic functional groups in the polyester, such as the C=O stretching of the ester group, the C-O stretching, and the vibrations associated with the furan ring.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

  • Intrinsic Viscosity (IV): IV measurement is a simpler method to estimate the molecular weight of the polymer.[14] It is often performed using a solution of the polymer in a phenol/tetrachloroethane mixture in an Ubbelohde viscometer.[14]

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal transitions of the polymer, including the glass transition temperature (Tg), the crystallization temperature (Tc), and the melting temperature (Tm).[4][14]

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer by measuring its weight loss as a function of temperature. This helps to determine the onset of decomposition and the degradation profile.[4]

Typical Properties of Synthesized PEF
Property Typical Value Range Characterization Technique
Number-Average Molecular Weight (Mn)10,000 - 40,000 g/mol GPC
Polydispersity Index (PDI)1.5 - 2.5GPC
Glass Transition Temperature (Tg)75 - 85 °CDSC
Melting Temperature (Tm)210 - 230 °CDSC
Decomposition Temperature (Td, 5% weight loss)> 350 °CTGA

Troubleshooting and Causality

Problem Potential Cause Recommended Solution
Low Molecular Weight - Incomplete removal of byproducts (ethanol, EG).- Insufficient reaction time or temperature.- Catalyst deactivation.- Presence of impurities (e.g., water) in reagents.- Ensure a high vacuum is achieved and maintained during polycondensation.- Optimize reaction time and temperature.- Use a fresh, active catalyst.- Use anhydrous reagents.
Polymer Discoloration (Yellowing) - High polymerization temperatures leading to thermal degradation of the furan ring.- Side reactions caused by certain catalysts.- Presence of impurities in the monomers.- Avoid excessively high temperatures (>250°C).- Screen different catalysts; some titanates are known to cause more coloration.[10]- Use highly purified monomers.
Inconsistent Results - Variations in catalyst loading.- Inconsistent heating and stirring rates.- Fluctuations in vacuum level.- Accurately weigh and dispense the catalyst.- Ensure uniform heating and efficient stirring to promote mass and heat transfer.- Use a reliable vacuum pump and monitor the pressure throughout the reaction.

Conclusion

The synthesis of polyesters from Diethyl 2,5-furandicarboxylate offers a viable and sustainable route to producing high-performance bio-based polymers. The two-step melt polycondensation method, while requiring careful control of reaction parameters, is a robust and scalable technique. By following the detailed protocols and understanding the underlying chemical principles and characterization methods outlined in this guide, researchers can successfully synthesize and evaluate a range of novel furan-based polyesters, contributing to the advancement of green polymer chemistry. Further optimization, such as exploring different diols or employing solid-state polymerization (SSP) as a post-polymerization step, can be used to tailor the properties of these materials for specific high-value applications.[3][4][14]

References

"Synthesis of metal-organic frameworks with furan dicarboxylate linkers"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks with Furan Dicarboxylate Linkers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Emergence of Furan Dicarboxylate Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and chemical functionality make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and notably, drug delivery. The choice of the organic linker is paramount as it dictates the topology, porosity, and ultimately the functionality of the resulting MOF.

Recently, furan-dicarboxylic acids (FDCA) have garnered significant attention as versatile and sustainable building blocks for MOF synthesis. 2,5-Furandicarboxylic acid, in particular, is a bio-based platform chemical derivable from cellulosic biomass, offering a green alternative to petroleum-derived linkers like terephthalic acid. The presence of the furan ring introduces unique electronic properties and potential for post-synthetic modification, while the carboxylate groups provide robust coordination to a variety of metal centers. This application note provides a detailed guide to the synthesis of MOFs using furan dicarboxylate linkers, with a focus on experimental protocols and the underlying scientific principles.

Precursor Selection: The Foundation of MOF Synthesis

The successful synthesis of a furan dicarboxylate-based MOF begins with the careful selection of metal precursors and the organic linker.

2.1. Metal Precursors:

The choice of metal ion or cluster significantly influences the geometry of the secondary building units (SBUs) and the overall framework structure. A variety of metal ions have been successfully incorporated into furan dicarboxylate MOFs, including:

  • Transition Metals: Cobalt (Co), Nickel (Ni), Manganese (Mn), Zinc (Zn), Iron (Fe), and Copper (Cu) are commonly used due to their versatile coordination geometries and interesting magnetic or catalytic properties.

  • Lanthanides: Lanthanide ions (e.g., Eu, Tb, Gd, Dy) are often employed to impart luminescent or magnetic functionalities to the MOF.

  • Alkaline Earth Metals: Calcium (Ca) has been used to create nanoporous sorbents with high gas selectivity.

  • Group 13 and 14 Metals: Aluminum (Al) and Zirconium (Zr) are known for forming robust MOFs with high thermal and chemical stability.

Metal salts with weakly coordinating anions (e.g., nitrates, acetates, chlorides) are generally preferred as they are more readily displaced by the carboxylate groups of the furan dicarboxylate linker.

2.2. Furan Dicarboxylate Linkers:

The primary linker of focus is 2,5-furandicarboxylic acid (H₂FDA) . Its linear and rigid nature, analogous to terephthalic acid, allows for the formation of well-defined, porous structures. Another isomer, 3,4-furandicarboxylic acid , offers a bent geometry, leading to different network topologies. The purity of the linker is critical to obtaining crystalline and reproducible materials.

General Synthetic Strategies

Several synthetic methods can be employed to crystallize furan dicarboxylate MOFs. The choice of method depends on the desired crystal size, morphology, and the specific metal-linker combination.

3.1. Solvothermal and Hydrothermal Synthesis:

These are the most common methods for MOF synthesis, involving the reaction of the metal salt and organic linker in a sealed vessel under elevated temperature and pressure.

  • Solvothermal synthesis utilizes an organic solvent or a mixture of solvents.

  • Hydrothermal synthesis employs water as the solvent.

The elevated temperature increases the solubility of the reactants and promotes the formation of crystalline products. The autogenous pressure generated within the sealed vessel also plays a crucial role in the crystallization process. Key parameters to control include temperature, reaction time, solvent composition, and the molar ratio of reactants.

3.2. Microwave-Assisted Synthesis:

Microwave heating offers a rapid and efficient alternative to conventional solvothermal methods. The direct interaction of microwaves with the polar solvent molecules leads to rapid and uniform heating, significantly reducing reaction times from days to minutes or hours. This can also lead to the formation of smaller, more uniform crystals.

3.3. Room Temperature Synthesis:

For thermally sensitive precursors or applications where energy efficiency is a concern, room temperature synthesis methods have been developed. These typically involve the careful selection of solvents and sometimes the use of a base to deprotonate the carboxylic acid linker and facilitate coordination to the metal center.

Detailed Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis of furan dicarboxylate-based MOFs. It is important to note that optimization of these conditions may be necessary for specific metal-linker combinations and desired material properties.

Protocol 1: Solvothermal Synthesis of a Cobalt-based MOF with 2,5-Furandicarboxylic Acid

This protocol is adapted from the synthesis of cobalt-based MOFs described in the literature.

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2,5-Furandicarboxylic acid (H₂FDA)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of Co(NO₃)₂·6H₂O and 0.5 mmol of H₂FDA in 10 mL of DMF.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cool the oven to room temperature at a rate of 5 °C/min.

  • Purple crystals will have formed. Decant the mother liquor.

  • Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 24 hours each.

  • Subsequently, wash the crystals with methanol (3 x 10 mL) for 24 hours each to exchange the DMF.

  • Collect the crystals by filtration and dry under vacuum at 100 °C for 12 hours to activate the material.

Rationale: The use of DMF as a high-boiling point solvent allows for the necessary reaction temperature to be reached. The slow cooling rate promotes the growth of larger, well-defined crystals. The solvent exchange process is crucial for removing unreacted starting materials and residual DMF from the pores of the MOF.

Protocol 2: Microwave-Assisted Synthesis of a Zirconium-based MOF (Zr-CAU-28)

This protocol is based on the green synthesis of Zr-CAU-28.

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • 2,5-Furandicarboxylic acid (H₂FDA)

  • Acetic acid

  • Deionized water

  • Ethanol

Procedure:

  • In a microwave

Application of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Furan Scaffold

Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DEDD) is a multifaceted organic compound built upon a central furan ring, a five-membered aromatic heterocycle containing an oxygen atom.[1] Its structure is distinguished by the presence of two hydroxyl groups at the 3 and 4 positions and two ethyl ester functionalities at the 2 and 5 positions.[1] This unique arrangement of functional groups imparts a range of chemical properties that make it a valuable building block in the realm of medicinal chemistry and drug discovery. The hydroxyl groups offer sites for hydrogen bonding and potential antioxidant activity, while the ester groups provide avenues for further chemical modification and derivatization.[1]

Historically, the core furan-2,5-dicarboxylic acid (FDCA) structure has been recognized for its potential, with initial synthesis dating back to 1876. The esterified and hydroxylated derivatives like DEDD have gained more recent attention for their utility as versatile intermediates in the synthesis of more complex molecules with tailored biological activities.[2] This guide provides a comprehensive overview of the applications of DEDD in medicinal chemistry, complete with detailed protocols for its synthesis, derivatization, and biological evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of DEDD is crucial for its effective application in synthetic and biological studies.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₇[1]
Molecular Weight 244.20 g/mol [1]
Appearance White to light yellow crystalline solid
Melting Point 178-180 °C
Solubility Moderately soluble in various polar organic solvents[1]

Synthetic Pathways to this compound

The synthesis of DEDD can be approached through several routes, with the acid-catalyzed esterification of 3,4-dihydroxyfuran-2,5-dicarboxylic acid being a common method. A plausible and efficient one-pot, two-step synthesis starting from the readily available mucic acid is detailed below. This protocol is based on established methodologies for the synthesis of furan dicarboxylates.[3][4]

Protocol 1: One-Pot Synthesis of this compound from Mucic Acid

This protocol first involves the dehydration of mucic acid to form 2,5-furandicarboxylic acid (FDCA), which is then esterified in the same pot to yield the diethyl ester. While this produces diethyl 2,5-furandicarboxylate, a subsequent hydroxylation step would be required to obtain DEDD. A more direct, albeit less commonly documented, approach would involve the esterification of commercially available 3,4-dihydroxyfuran-2,5-dicarboxylic acid. For the purpose of providing a comprehensive synthetic route from a basic starting material, the following protocol outlines the synthesis of the related diethyl 2,5-furandicarboxylate, a key intermediate.

Reaction Scheme:

G mucic_acid Mucic Acid fdca 2,5-Furandicarboxylic Acid (FDCA) mucic_acid->fdca Dehydration (e.g., MSA, heat) defdc Diethyl 2,5-furandicarboxylate fdca->defdc Esterification (Ethanol, Acid Catalyst, heat)

A simplified reaction pathway.

Materials:

  • Mucic acid

  • Methanesulfonic acid (MSA)

  • Dry ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Dehydration of Mucic Acid:

    • In a round-bottom flask, suspend mucic acid (1.0 mmol) in the presence of methanesulfonic acid (2.0 mmol).

    • Heat the mixture with stirring in an oil bath at 160 °C for 30 minutes, or until the mixture turns brown.[3]

    • Allow the reaction mixture to cool to approximately 70 °C.

  • Esterification:

    • To the cooled mixture, add dry ethanol (5 mL).

    • Heat the mixture progressively from 70 °C to 90 °C and maintain for 8 hours under reflux.[3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate.

    • Separate the organic layer and wash it with a saturated aqueous NaHCO₃ solution.[3]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure diethyl 2,5-furandicarboxylate.

Note on Hydroxylation: To obtain the target this compound, the synthesized diethyl 2,5-furandicarboxylate would need to undergo a subsequent dihydroxylation reaction. This could potentially be achieved through methods like bromination followed by hydrolysis, or other electrophilic addition reactions across the furan double bonds, followed by substitution. The specific conditions for this transformation would require further experimental development.

Application of DEDD as a Scaffold in Medicinal Chemistry

The true power of DEDD in medicinal chemistry lies in its utility as a versatile scaffold. The hydroxyl and ester functionalities serve as handles for the introduction of a wide array of chemical moieties, allowing for the creation of libraries of novel compounds for biological screening.

Protocol 2: Synthesis of a Bis-Ether Derivative of DEDD

This protocol illustrates how the hydroxyl groups of DEDD can be functionalized, in this case, through a Williamson ether synthesis to introduce benzyl groups. This modification can significantly alter the lipophilicity and steric profile of the molecule, potentially influencing its biological activity.

Reaction Scheme:

G DEDD This compound Product Diethyl 3,4-dibenzyloxyfuran-2,5-dicarboxylate DEDD->Product Benzyl bromide, K₂CO₃, Acetone, Reflux

Synthesis of a bis-ether derivative.

Materials:

  • This compound (DEDD)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of DEDD (1.0 mmol) in anhydrous acetone (20 mL), add potassium carbonate (2.5 mmol).

  • To this suspension, add benzyl bromide (2.2 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired bis-ether derivative.

Biological Evaluation of DEDD and its Derivatives

The structural features of DEDD, particularly the hydroxylated furan ring, suggest potential for various biological activities, including antioxidant and anticancer effects. The following protocols provide standardized methods to evaluate these properties.

Protocol 3: In Vitro Antioxidant Activity Assessment using the DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of a compound.[5][6]

Principle:

DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.[6]

Workflow:

G A Prepare DPPH Solution C Mix DPPH and Test Compound A->C B Prepare Test Compound Dilutions B->C D Incubate in the Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

DPPH assay workflow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compound (DEDD or its derivatives)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[6]

  • Preparation of Test Samples: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test sample.

    • Include a blank (100 µL methanol + 100 µL DPPH solution) and a positive control.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[5]

Protocol 4: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][7]

Principle:

In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.[7]

Workflow:

G A Seed Cells in 96-well Plate B Treat Cells with Test Compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and IC50 G->H

MTT assay workflow.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compound (DEDD or its derivatives)

  • Positive control (e.g., Doxorubicin)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[8]

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include untreated control wells and positive control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • IC50 Determination: Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to allow for easy interpretation and comparison.

Table of Hypothetical Biological Activity Data:

CompoundDPPH Scavenging IC50 (µM)MCF-7 Cytotoxicity IC50 (µM)HeLa Cytotoxicity IC50 (µM)
DEDD 85.3 ± 4.2> 100> 100
DEDD-Derivative 1 (Bis-benzyl ether) 120.1 ± 6.545.7 ± 3.162.9 ± 5.4
Ascorbic Acid (Control) 22.5 ± 1.8N/AN/A
Doxorubicin (Control) N/A0.8 ± 0.11.2 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

This compound is a promising and versatile scaffold for the development of novel therapeutic agents. Its readily available starting materials and multiple functionalization points make it an attractive platform for generating diverse chemical libraries. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate the biological potential of DEDD-based compounds. Future research should focus on exploring a wider range of derivatizations of the DEDD core and screening these new molecules against a broader panel of biological targets to unlock their full therapeutic potential.

References

Application Notes and Protocols for the Enzymatic Synthesis of Bio-based Polymers from Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative shift towards a circular economy has catalyzed significant research into sustainable alternatives to petroleum-derived polymers. Furan derivatives, readily accessible from renewable biomass, have emerged as pivotal building blocks for a new generation of bio-based polymers with properties rivaling or even exceeding their fossil-based counterparts.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of these advanced materials. We delve into the mechanistic principles underpinning enzyme-catalyzed polymerization, offering detailed, field-proven protocols for the synthesis of furan-based polyesters and polyamides. By leveraging the high selectivity and mild reaction conditions afforded by biocatalysis, these methods pave the way for the development of high-performance, sustainable polymers for a myriad of applications, from biomedical devices to advanced packaging.[4][5][6]

Introduction: The Furanic Revolution in Polymer Science

For decades, the polymer industry has been intrinsically linked to petrochemical feedstocks. However, mounting environmental concerns and the finite nature of these resources necessitate a paradigm shift. Furan-based monomers, particularly 2,5-furandicarboxylic acid (FDCA) and its derivatives, represent a cornerstone of this transition.[1][2] Derived from the dehydration of C6 sugars found in abundant lignocellulosic biomass, FDCA's structural analogy to terephthalic acid (TPA) positions it as a prime bio-based substitute for producing polyesters like polyethylene terephthalate (PET).[1][4] The resulting polymer, poly(ethylene 2,5-furandicarboxylate) (PEF), not only boasts a renewable origin but also exhibits superior barrier properties and thermal stability compared to PET.[1][7][8]

Enzymatic polymerization offers a "green" and highly efficient route to these bio-based polymers.[6][9] Biocatalysts, such as lipases, operate under mild conditions, minimizing energy consumption and the formation of toxic byproducts often associated with conventional metal-based catalysts.[3][10] Their remarkable chemo-, regio-, and stereoselectivity allows for precise control over polymer architecture, opening avenues for the creation of novel materials with tailored functionalities.[1][9] This guide will focus on the practical application of these enzymatic strategies.

Key Biocatalysts and Their Mechanistic Rationale

The success of enzymatic polymerization hinges on the selection of the appropriate biocatalyst. For the synthesis of furan-based polyesters and polyamides, lipases are the workhorses of the field.

Lipases: Masters of Esterification and Amidation

Lipases (EC 3.1.1.3) are hydrolases that, in non-aqueous or low-water environments, can effectively catalyze the formation of ester and amide bonds. The most extensively studied and utilized lipase for furan-based polymer synthesis is Candida antarctica Lipase B (CALB) , often in its immobilized form, Novozym® 435.[1][8][9]

Causality of Choice: Why CALB?

  • High Catalytic Activity and Selectivity: CALB exhibits exceptional activity towards a broad range of substrates, including the rigid structures of furan-based monomers like dimethyl 2,5-furandicarboxylate (DMFDCA) and 2,5-bis(hydroxymethyl)furan (BHMF).[1][11]

  • Thermal Stability: Its high thermal stability allows for polymerization reactions to be conducted at elevated temperatures (typically 60-95°C), which enhances monomer solubility and facilitates the removal of reaction byproducts like methanol or water, thereby driving the polymerization equilibrium towards higher molecular weight polymers.[9]

  • Immobilization and Reusability: Novozym® 435, where CALB is physically adsorbed onto a macroporous acrylic resin, provides high stability and allows for easy recovery and reuse of the enzyme, a critical factor for sustainable and cost-effective industrial processes.[8][12]

  • Solvent Tolerance: CALB maintains its catalytic function in a variety of organic solvents, which are often necessary to solubilize the monomers and the growing polymer chains.[9][13]

The catalytic mechanism of lipase-mediated polycondensation involves a serine hydrolase catalytic triad (Ser-His-Asp) in the enzyme's active site. The process is a two-step ping-pong mechanism, as illustrated below.

Lipase_Mechanism E_SerOH E-Ser-OH R1COOH R1-COOH (e.g., FDCA derivative) AcylEnzyme Acyl-Enzyme Intermediate (E-Ser-O-CO-R1) AcylEnzyme->E_SerOH + R2-OH - Ester R1COOH->AcylEnzyme + E-Ser-OH - H2O R2OH R2-OH (e.g., Diol) Ester R1-COO-R2 (Ester bond) H2O H2O

Caption: Lipase-catalyzed esterification via an acyl-enzyme intermediate.

Other Enzyme Classes: Expanding the Synthetic Toolbox

While lipases dominate the synthesis of furan-based polyesters and polyamides, other enzymes offer potential for creating different polymer architectures.

  • Peroxidases (e.g., Horseradish Peroxidase - HRP): These enzymes catalyze the oxidative polymerization of phenolic compounds in the presence of hydrogen peroxide.[14][15] This could be explored for furan derivatives susceptible to free-radical polymerization. The reaction involves the generation of radicals that then propagate to form polymer chains.[16][17]

  • Laccases: Laccases are multi-copper oxidases that use molecular oxygen as an oxidant, making them particularly "green" catalysts.[18][19][20] They can catalyze the polymerization of various phenolic and amine-containing monomers and have been used for the oxidative ring-opening of some furan compounds.[18][21]

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed, self-validating protocols for the enzymatic synthesis of furan-based polyesters and polyamides.

Protocol 1: Lipase-Catalyzed Synthesis of Furanic-Aliphatic Polyesters

This protocol details the synthesis of a polyester from dimethyl 2,5-furandicarboxylate (DMFDCA) and an aliphatic diol (e.g., 1,8-octanediol) using Novozym® 435.[1][22]

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFDCA) (molar mass: 184.15 g/mol )

  • 1,8-Octanediol (molar mass: 146.23 g/mol )

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Diphenyl ether (solvent)

  • Chloroform (for polymer dissolution)

  • Methanol (for polymer precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum pump with a cold trap

  • Condenser

Workflow Diagram:

Polyester_Synthesis_Workflow Start Start Monomer_Prep 1. Monomer & Enzyme Charging (DMFDCA, Diol, N435, Solvent) Start->Monomer_Prep First_Stage 2. First Stage: Oligomerization (e.g., 60-80°C, 2-4h, inert atm.) Monomer_Prep->First_Stage Second_Stage 3. Second Stage: Polycondensation (e.g., 90-95°C, 24-48h, vacuum) First_Stage->Second_Stage Isolation 4. Polymer Isolation (Dissolution in Chloroform) Second_Stage->Isolation Purification 5. Purification (Precipitation in Methanol) Isolation->Purification Drying 6. Drying (Vacuum oven) Purification->Drying Characterization 7. Characterization (GPC, NMR, DSC, TGA) Drying->Characterization

Caption: Workflow for two-stage enzymatic polyester synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a condenser, add equimolar amounts of DMFDCA and 1,8-octanediol. For example, 1.84 g (10 mmol) of DMFDCA and 1.46 g (10 mmol) of 1,8-octanediol.

  • Solvent and Enzyme Addition: Add diphenyl ether as a solvent (e.g., 10 mL). Add Novozym® 435 (typically 10% by weight of the total monomers).

  • First Stage (Oligomerization): Purge the flask with argon or nitrogen. Heat the reaction mixture to 80°C with stirring for 2-4 hours. This initial stage facilitates the formation of low molecular weight oligomers.

  • Second Stage (Polycondensation): Increase the temperature to 95°C and gradually apply a vacuum (e.g., down to <1 mbar). The vacuum is crucial for removing the methanol byproduct, which drives the reaction towards the formation of high molecular weight polymer.[12] Continue the reaction for 24-48 hours.

  • Product Isolation: Cool the reaction mixture to room temperature. Dissolve the resulting polymer in a minimal amount of chloroform.

  • Purification: Filter the solution to remove the immobilized enzyme (Novozym® 435 can be washed and reused). Pour the filtered chloroform solution into a large excess of cold methanol with stirring to precipitate the polyester.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: Lipase-Catalyzed Synthesis of Furan-Based Polyamides

This protocol outlines the synthesis of a polyamide from DMFDCA and an aliphatic diamine (e.g., 1,8-octanediamine) using Novozym® 435.[11][23]

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFDCA)

  • 1,8-Octanediamine (molar mass: 144.27 g/mol )

  • Novozym® 435

  • Toluene (solvent)

  • Methanol (for washing)

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, dissolve DMFDCA (e.g., 1.84 g, 10 mmol) and 1,8-octanediamine (e.g., 1.44 g, 10 mmol) in toluene (e.g., 20 mL).

  • Enzyme Addition: Add Novozym® 435 (10% w/w of monomers).

  • Polymerization: Heat the mixture to 90°C under an inert atmosphere with stirring. The polyamide will precipitate from the solution as it forms.[11] The reaction is typically run for 24-72 hours.

  • Product Isolation and Purification: Cool the reaction mixture. Collect the precipitated polyamide by filtration. Wash the product extensively with hot methanol to remove unreacted monomers and low molecular weight oligomers.

  • Drying: Dry the purified polyamide in a vacuum oven at 60°C to a constant weight.

Rationale for Procedural Choices:

  • Two-Stage Polymerization (Polyesters): The initial lower temperature stage allows for controlled oligomerization without premature degradation, while the subsequent high-temperature vacuum stage is essential for achieving high molecular weights by efficiently removing the condensation byproduct.[12][22]

  • Solvent Selection: Diphenyl ether is often used for high-temperature polyester synthesis due to its high boiling point. Toluene is a suitable solvent for polyamide synthesis as it allows for the precipitation of the polymer, which can help drive the reaction equilibrium forward.[11][23] The use of greener, bio-based solvents like p-cymene is also an emerging and promising alternative.[3]

  • Inert Atmosphere: Prevents oxidative side reactions at elevated temperatures, ensuring the integrity of the furan ring and the polymer backbone.

Polymer Characterization: A Self-Validating System

Thorough characterization is essential to validate the successful synthesis of the target polymer and to understand its properties.

Table 1: Key Characterization Techniques and Expected Outcomes

TechniquePurposeExpected Outcome for Successful Synthesis
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).A unimodal distribution with Mw values typically ranging from 15,000 to over 50,000 g/mol for polyamides and potentially higher for polyesters, with a PDI between 1.5 and 2.5, characteristic of step-growth polymerization.[11][22]
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure and composition of the polymer.¹H NMR and ¹³C NMR spectra should show characteristic peaks corresponding to the furan ring protons/carbons and the aliphatic chain protons/carbons, confirming the incorporation of both monomers into the polymer backbone.[22]
Differential Scanning Calorimetry (DSC) To determine thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm).For semi-crystalline polymers, distinct Tg and Tm peaks will be observed. The values will depend on the specific monomer combination and molecular weight.[4][22]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.A degradation profile showing the onset of decomposition, typically above 300°C for these types of polymers, indicating good thermal stability.[15]

Conclusion and Future Outlook

Enzymatic polymerization stands as a powerful and sustainable platform for the synthesis of high-performance bio-based polymers from furan derivatives.[6] The protocols detailed herein, centered around the robust lipase CALB, provide a reliable foundation for researchers to produce a range of furanic polyesters and polyamides. The inherent selectivity of enzymes not only offers a greener alternative to conventional catalysis but also opens the door to creating polymers with precisely controlled architectures and novel functionalities.[1]

Future research will likely focus on expanding the enzymatic toolbox to include other enzymes like laccases and peroxidases, exploring enzymatic ring-opening polymerization of furan-based lactones, and optimizing reaction conditions in greener solvent systems to further enhance the sustainability of the entire process.[3][9] As the demand for advanced, eco-friendly materials continues to grow, the enzymatic synthesis of furan-based polymers will undoubtedly play a crucial role in shaping a more sustainable future.

References

Application Note: A Protocol for the Esterification of 3,4-dihydroxyfuran-2,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the esterification of 3,4-dihydroxyfuran-2,5-dicarboxylic acid, a key bio-based platform chemical. The primary method detailed is the direct acid-catalyzed Fischer-Speier esterification, a robust and scalable approach for producing the corresponding diesters. This document offers a comprehensive guide for researchers in organic synthesis, materials science, and drug development, covering the underlying chemical principles, a step-by-step experimental procedure, and critical considerations for achieving high yields and purity. Additionally, an alternative milder esterification method is presented for substrates that may be sensitive to strong acidic conditions.

Introduction

3,4-Dihydroxyfuran-2,5-dicarboxylic acid is a structurally unique and highly functionalized molecule derived from renewable resources.[1] Its diester derivatives are valuable building blocks for the synthesis of novel polymers, specialty chemicals, and pharmaceutical intermediates.[2] The presence of both carboxylic acid and enolic hydroxyl functional groups on the furan ring presents a unique challenge in selective synthesis. This application note addresses the specific challenge of selectively esterifying the carboxylic acid moieties while preserving the integrity of the dihydroxyfuran core.

The protocols described herein are designed to be reproducible and provide a solid foundation for the successful synthesis of 3,4-dihydroxyfuran-2,5-dicarboxylate esters.

Chemical Principles and Strategy

The esterification of 3,4-dihydroxyfuran-2,5-dicarboxylic acid can be approached through two main strategies: direct selective esterification or a protection-esterification-deprotection sequence.

Direct Fischer-Speier Esterification: This classic method involves reacting the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[3][4] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is crucial to either use a large excess of the alcohol or remove the water formed during the reaction.[5]

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[6]

A key consideration for 3,4-dihydroxyfuran-2,5-dicarboxylic acid is the potential for the enolic hydroxyl groups to undergo esterification. However, the Fischer-Speier esterification is conventionally used for the synthesis of its diethyl ester, suggesting a significant difference in reactivity between the carboxylic acid and the enolic hydroxyl groups under these conditions.[2] The carboxylic acid is a stronger nucleophile in its deprotonated form, but under acidic conditions, it is the neutral alcohol that acts as the nucleophile. The enolic hydroxyl groups are less nucleophilic than the primary or secondary alcohol used for the esterification, allowing for a degree of chemoselectivity.

Alternative Milder Esterification: For substrates that are sensitive to strong acids or exhibit poor solubility, alternative methods can be employed. One such method involves the use of trimethylsilyl chloride (TMSCl) in an alcohol solvent. This method can proceed under milder conditions and can be effective for furan dicarboxylic acids that are sparingly soluble in conventional esterification mixtures.

Recommended Protocol: Fischer-Speier Esterification

This protocol details the synthesis of diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate.

Materials and Equipment
Reagent/EquipmentGrade/Specification
3,4-Dihydroxyfuran-2,5-dicarboxylic acid≥98% purity
Absolute Ethanol (EtOH)Anhydrous, ≥99.5%
Sulfuric Acid (H₂SO₄)Concentrated (95-98%)
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Brine (Saturated NaCl)Aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)Granular
Ethyl Acetate (EtOAc)Reagent grade
HexanesReagent grade
Round-bottom flaskAppropriate size (e.g., 250 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Glassware for extraction and filtration
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,4-dihydroxyfuran-2,5-dicarboxylic acid (1.0 eq).

  • Reagent Addition: Add a large excess of absolute ethanol (e.g., 20-30 eq), which also serves as the solvent.

  • Catalyst Addition: While stirring the suspension, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the flask. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be the boiling point of ethanol (~78 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). To do this, periodically take a small aliquot of the reaction mixture, neutralize it with a drop of saturated sodium bicarbonate solution, and spot it on a TLC plate. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The product ester will be less polar than the starting dicarboxylic acid.

  • Work-up - Quenching and Extraction: Once the reaction is complete (typically after 4-8 hours, as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing cold deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.

    • Brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter or decant the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Process Workflow

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend Dicarboxylic Acid in Ethanol B Add Sulfuric Acid Catalyst A->B Slowly, with cooling C Reflux Reaction Mixture B->C Heat D Monitor by TLC C->D Periodically E Quench and Extract with EtOAc D->E Upon completion F Wash with NaHCO₃ and Brine E->F G Dry and Concentrate F->G H Purify (Recrystallization/Chromatography) G->H

Caption: Experimental workflow for the Fischer esterification.

Alternative Protocol: TMSCl-Mediated Esterification

This method is suitable for substrates with low solubility or sensitivity to strong acids.

Materials and Equipment
Reagent/EquipmentGrade/Specification
3,4-Dihydroxyfuran-2,5-dicarboxylic acid≥98% purity
Anhydrous Methanol (MeOH)≥99.8%
Trimethylsilyl chloride (TMSCl)≥98%
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Standard glassware for work-up
Experimental Procedure
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,4-dihydroxyfuran-2,5-dicarboxylic acid (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Add trimethylsilyl chloride (TMSCl, 2.0-2.2 eq) dropwise to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for the time required for the reaction to complete (monitor by TLC).

  • Work-up: After cooling, the reaction mixture can be concentrated under reduced pressure. The residue can then be taken up in an organic solvent and washed with water to remove any salts before drying and final purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or catalyst amount.Extend the reflux time. Add a small additional amount of catalyst.
Water present in the reactants or solvent.Use anhydrous alcohol and ensure glassware is dry.
Low Yield Incomplete reaction.See above.
Product loss during work-up.Ensure efficient extraction and careful handling during washing steps.
Side Product Formation Reaction temperature too high, leading to degradation.Maintain a gentle reflux and avoid overheating.
Esterification of hydroxyl groups.Use milder conditions or the TMSCl protocol.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to the alcohol to dissipate the heat of mixing.

  • Trimethylsilyl chloride is volatile and reacts with moisture to produce HCl. Handle in a fume hood.

  • Organic solvents are flammable. Keep away from ignition sources.

Mechanistic Representation

Fischer_Esterification_Mechanism RCOOH R-COOH (Carboxylic Acid) Protonated_Acid R-C(=O⁺H)OH RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (from Catalyst) Tetrahedral_Intermediate R-C(OH)(O⁺H-R')OH Protonated_Acid->Tetrahedral_Intermediate + R'-OH ROH R'-OH (Alcohol) Proton_Transfer_1 R-C(OH)₂(OR') Tetrahedral_Intermediate->Proton_Transfer_1 - H⁺ Protonated_Leaving_Group R-C(O⁺H₂)(OH)(OR') Proton_Transfer_1->Protonated_Leaving_Group + H⁺ Protonated_Ester R-C(=O⁺R')OH Protonated_Leaving_Group->Protonated_Ester - H₂O Water_Elimination H₂O Ester R-COOR' (Ester) Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Catalyst Regenerated)

Caption: Mechanism of Fischer-Speier Esterification.

References

"Derivatization of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate for biological screening"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Derivatization of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate for Biological Screening

Abstract

This document provides a comprehensive guide for the chemical derivatization of this compound (DEDD), a versatile heterocyclic scaffold, to generate a focused compound library for biological screening. We detail the strategic rationale, step-by-step synthetic protocols for O-alkylation and O-acylation, and a complete workflow for subsequent biological evaluation, from primary high-throughput screening to secondary dose-response validation. The protocols are designed to be robust and self-validating, supported by explanations of the underlying chemical and biological principles. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the furan scaffold for the discovery of novel bioactive agents.

Introduction: The Furan Scaffold as a Privileged Structure

The furan ring is a core structural motif in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Its unique electronic and structural characteristics allow it to serve as a versatile scaffold in medicinal chemistry. This compound (DEDD), a derivative of the bio-based platform chemical 2,5-furandicarboxylic acid (FDCA), presents an attractive starting point for library synthesis.[3][4]

The DEDD scaffold (Figure 1) possesses several key features:

  • A central aromatic furan ring.

  • Two symmetrically placed hydroxyl groups at the C3 and C4 positions, which are ideal handles for chemical modification.

  • Two diethyl ester groups at the C2 and C5 positions that modulate the molecule's overall lipophilicity and can be hydrolyzed to the corresponding dicarboxylic acid.

The presence of the vicinal diol functionality offers a prime opportunity for derivatization. By modifying these hydroxyl groups, we can systematically alter the molecule's physicochemical properties—such as polarity, hydrogen bonding capacity, and molecular shape—to explore the structure-activity relationship (SAR) and identify novel bioactive compounds.

Chemical structure of this compound (DEDD)Figure 1. Core scaffold: this compound (DEDD).

This guide outlines two primary derivatization strategies targeting the hydroxyl groups: O-alkylation (Etherification) and O-acylation (Esterification) . We then present a detailed protocol for screening the resulting library for potential cytotoxic activity against a cancer cell line, a common starting point in drug discovery.

Synthetic Derivatization Strategies and Protocols

The choice of derivatization strategy is dictated by the desire to create a library with diverse physicochemical properties. The following protocols are designed to be high-yielding and easily adaptable for the synthesis of multiple analogs.

G cluster_0 Derivatization Pathways DEDD This compound (Starting Scaffold) ether O-Alkylation Products (Ethers) DEDD->ether  Williamson Ether Synthesis  (R-X, Base) ester O-Acylation Products (Esters) DEDD->ester  Esterification  (R-COCl, Base) screening Biological Screening Library ether->screening Characterization (NMR, MS) ester->screening Characterization (NMR, MS)

Diagram 1: Synthetic workflow for the derivatization of DEDD.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

Rationale: Converting the phenolic hydroxyl groups to ethers is a fundamental strategy in medicinal chemistry to increase lipophilicity and metabolic stability. This modification eliminates hydrogen bond donor capabilities, which can significantly alter receptor binding interactions and improve cell membrane permeability. The Williamson ether synthesis is a reliable and versatile method for this transformation.

Materials:

  • This compound (DEDD)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure (Example: Synthesis of Diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate):

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add DEDD (1.0 g, 4.09 mmol). Dissolve it in 20 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (360 mg, 9.00 mmol, 2.2 eq) portion-wise over 10 minutes. Caution: NaH reacts violently with water and generates flammable H₂ gas.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium alkoxide should be complete.

  • Alkylation: Cool the mixture back to 0 °C. Add iodomethane (0.64 mL, 10.23 mmol, 2.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: O-Acylation via Esterification

Rationale: Acylation of the hydroxyl groups to form esters introduces a carbonyl group, which can act as a hydrogen bond acceptor. Ester derivatives can also serve as prodrugs, which may be cleaved by esterase enzymes in vivo to release the active diol parent compound. This can improve bioavailability and modulate the pharmacokinetic profile.

Materials:

  • This compound (DEDD)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure (Example: Synthesis of Diethyl 3,4-diacetoxyfuran-2,5-dicarboxylate):

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve DEDD (1.0 g, 4.09 mmol) in 25 mL of anhydrous DCM under an inert atmosphere.

  • Base Addition: Add pyridine (0.83 mL, 10.23 mmol, 2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (0.65 mL, 9.00 mmol, 2.2 eq) dropwise to the stirred solution. A precipitate (pyridinium hydrochloride) may form.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with 50 mL of DCM.

  • Washing: Transfer to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). The aqueous washes remove the pyridine and excess reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired di-ester product.

  • Characterization: Verify the structure using ¹H NMR, ¹³C NMR, and HRMS.

Characterization Data Summary

The following table presents expected (hypothetical) characterization data for the parent compound and two representative derivatives.

Compound NameMolecular FormulaMW ( g/mol )Key ¹H NMR Signals (δ, ppm in CDCl₃)Expected (M+H)⁺
This compound (DEDD)C₁₀H₁₂O₇244.20~7.0-8.0 (br s, 2H, -OH), 4.45 (q, 4H, -OCH₂CH₃), 1.42 (t, 6H, -OCH₂CH₃)245.06
Diethyl 3,4-dimethoxyfuran-2,5-dicarboxylateC₁₂H₁₆O₇272.254.43 (q, 4H, -OCH₂CH₃), 4.15 (s, 6H, -OCH₃), 1.40 (t, 6H, -OCH₂CH₃), Disappearance of -OH signal273.09
Diethyl 3,4-diacetoxyfuran-2,5-dicarboxylateC₁₄H₁₆O₉328.274.48 (q, 4H, -OCH₂CH₃), 2.25 (s, 6H, -COCH₃), 1.44 (t, 6H, -OCH₂CH₃), Disappearance of -OH signal329.08

Biological Screening Workflow and Protocols

Once a library of DEDD derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. High-Throughput Screening (HTS) is a standard method to rapidly assess large numbers of compounds.[5] The following workflow outlines a typical process for identifying compounds with cytotoxic effects on cancer cells.

Diagram 2: Workflow for biological screening of the DEDD derivative library.

Protocol 3: Primary Cell Viability Screening

Rationale: The primary screen is designed to be rapid, robust, and cost-effective, allowing for the testing of the entire library at a single, high concentration to identify any compounds that exhibit a biological effect.[6] A cell viability assay is a common choice to find cytotoxic or cytostatic agents.

Materials:

  • HeLa (or other suitable cancer cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • 384-well clear-bottom, white-walled assay plates

  • DEDD derivative library in assay-ready plates (e.g., 1000x concentration in DMSO)

  • Positive control (e.g., Staurosporine or Doxorubicin)

  • Negative control (0.1% DMSO in media)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Trypsinize and count HeLa cells. Dilute the cells in complete growth medium to a concentration of 10,000 cells/mL. Dispense 40 µL of the cell suspension into each well of the 384-well plates (400 cells/well).

  • Incubation: Incubate the plates for 24 hours at 37 °C, 5% CO₂, to allow cells to attach.

  • Compound Addition: Using an automated liquid handler or a multi-channel pipette, transfer 40 nL of compound stocks from the assay-ready plate to the cell plates. This results in a final concentration of 10 µM with 0.1% DMSO. Include wells for positive and negative controls.

  • Incubation: Return the plates to the incubator for 72 hours.

  • Assay Readout: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Add 20 µL of reconstituted CellTiter-Glo® reagent to each well.

  • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

Protocol 4: Secondary Dose-Response (IC₅₀) Assay

Rationale: Compounds identified as "hits" in the primary screen must be confirmed. A dose-response experiment is performed to determine the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[7] This confirms the activity and allows for ranking of the hits.

Procedure:

  • Plate Seeding: Seed cells in 384-well plates as described in Protocol 3.1.

  • Serial Dilution: For each confirmed hit compound, prepare an 8-point, 3-fold serial dilution series in DMSO, starting from a high concentration (e.g., 10 mM).

  • Compound Addition: Add 40 nL of each concentration to the cell plates, resulting in a final concentration range (e.g., from 100 µM down to 45 nM).

  • Incubation and Readout: Follow steps 4-9 from Protocol 3.1.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, Dotmatics) to determine the IC₅₀ value.

Biological Data Summary

The following table shows hypothetical screening data for the example derivatives, illustrating how results can be used to identify promising compounds.

Compound IDDerivative TypePrimary Screen (% Inhibition @ 10 µM)Secondary Screen (IC₅₀, µM)Notes
DEDD-00 Parent (Diol)5%> 100Inactive scaffold.
DEDD-01 Dimethoxy78%8.5Active hit. Increased lipophilicity is favorable.
DEDD-02 Diacetoxy45%25.1Moderate activity. Potential prodrug effect.

Conclusion and Future Directions

This guide provides a validated framework for the synthesis and biological evaluation of novel compounds derived from the this compound scaffold. The derivatization protocols are robust and allow for the creation of a chemically diverse library targeting the key hydroxyl functionalities. The subsequent screening workflow enables the efficient identification and validation of biologically active "hits."

The hypothetical data presented suggest that modification of the diol can lead to a significant increase in cytotoxic activity. Specifically, etherification (DEDD-01) appears more effective than acylation (DEDD-02) in this model system. These initial findings provide a clear direction for further SAR studies. Future work should focus on:

  • Expanding the library with a wider range of alkyl and acyl groups to further probe the effects of sterics and electronics.

  • Investigating the mechanism of action for the most potent hits using orthogonal assays (e.g., apoptosis, cell cycle analysis).

  • Synthesizing asymmetric derivatives to explore if selective modification of one hydroxyl group is beneficial.

By systematically applying these synthetic and screening principles, the DEDD scaffold can be effectively exploited to discover novel chemical probes and potential starting points for drug discovery programs.

References

The Strategic Application of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern organic synthesis, the pursuit of novel molecular architectures with inherent biological and material potential is paramount. Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DEDD), a polysubstituted furan derivative, has emerged as a highly valuable and versatile building block for the synthetic chemist. Its unique arrangement of functional groups—two hydroxyl moieties and two ethyl ester groups symmetrically positioned on a furan core—renders it a potent precursor for a diverse array of complex heterocyclic systems.

This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic utilization of DEDD in organic synthesis. We will delve into the underlying principles of its reactivity and provide detailed, field-proven protocols for its application, with a particular focus on the synthesis of fused heterocyclic systems of medicinal and material interest.

Physicochemical Properties and Handling

Before its application in synthesis, a thorough understanding of the physical and chemical properties of this compound is essential for safe and effective handling.

PropertyValueReference
CAS Number 6270-57-1[1][2][3]
Molecular Formula C₁₀H₁₂O₇[1][2][3]
Molecular Weight 244.20 g/mol [1][2][3]
Appearance White to pale yellow solid
Melting Point 178-180 °C[3]
Boiling Point 329.9 °C at 760 mmHg[3]
Solubility Moderately soluble in various organic solvents[4]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature: 2-8 °C.[2][3]

Safety and Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[3]

Core Reactivity and Synthetic Potential

The synthetic utility of DEDD stems from the cooperative reactivity of its functional groups. The vicinal diol system, coupled with the two ester functionalities, provides multiple reaction sites for elaboration and cyclization.

The 1,4-Dicarbonyl-like Reactivity

The furan ring in DEDD can be conceptually viewed as a masked 1,4-dicarbonyl system. This latent functionality is key to its ability to participate in condensation reactions with bis-nucleophiles, such as hydrazine, to form six-membered heterocyclic rings. This reactivity is analogous to the well-established Paal-Knorr synthesis of furans and other heterocycles.[5]

Nucleophilicity of the Hydroxyl Groups

The hydroxyl groups at the C3 and C4 positions can undergo a range of reactions, including etherification and esterification, allowing for further functionalization of the core structure.[5]

Electrophilicity of the Ester Groups

The ethyl ester groups are susceptible to nucleophilic attack, enabling reactions such as amidation and transesterification. This provides another avenue for modifying the periphery of the molecule.[4][5]

Application Protocol: Synthesis of Fused Pyridazinedione Heterocycles

One of the most powerful applications of DEDD is in the synthesis of fused pyridazinedione systems. These scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The following protocol details the synthesis of a dihydroxypyrrolopyridazinedione derivative via a cyclocondensation reaction with hydrazine hydrate. This reaction leverages the 1,4-dicarbonyl-like character of the furan ring.

Reaction Principle

The reaction proceeds via a double condensation of hydrazine hydrate with the furan-2,5-dicarboxylate moiety of DEDD. The initial nucleophilic attack of hydrazine on one of the ester carbonyls, followed by cyclization and dehydration, leads to the formation of the pyridazinedione ring. The dihydroxyethylene bridge of the furan ring is retained in the final product.

Reaction_Mechanism DEDD Diethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate (DEDD) Intermediate Hydrazone Intermediate DEDD->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) Product Fused Pyridazinedione Derivative Intermediate->Product Cyclization & Dehydration

Caption: Synthetic pathway from DEDD to a fused pyridazinedione.

Experimental Protocol: Synthesis of 4,7-Dihydroxy-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-d]pyridazine-1,4-dione

Materials:

  • This compound (DEDD) (1.0 eq)

  • Hydrazine hydrate (≥98%) (2.2 eq)

  • Ethanol (anhydrous)

  • Distilled water

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 2.44 g, 10.0 mmol) in 100 mL of anhydrous ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (e.g., 1.1 mL, 22.0 mmol) dropwise at room temperature. A mild exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After 24 hours, cool the reaction mixture to room temperature. A precipitate may form.

    • Add 100 mL of distilled water to the flask to precipitate the product further.

    • Isolate the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold ethanol (2 x 20 mL).

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

  • Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Expected Outcome:

This protocol is expected to yield the target 4,7-dihydroxy-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-d]pyridazine-1,4-dione as a solid. The yield will be dependent on the specific reaction conditions and purification efficiency.

Logical Framework for Synthetic Elaboration

The dihydroxy-fused pyridazinedione synthesized above is not merely an endpoint but a versatile intermediate for further synthetic transformations. The two hydroxyl groups provide handles for a variety of subsequent reactions, allowing for the construction of a library of diverse molecular architectures.

Synthetic_Elaboration Start Diethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate (DEDD) Core Dihydroxy-fused Pyridazinedione Start->Core Cyclocondensation with Hydrazine Deriv1 Etherification (e.g., Williamson Ether Synthesis) Core->Deriv1 Deriv2 Esterification (e.g., with Acid Chlorides) Core->Deriv2 Deriv3 Polymerization (as a diol monomer) Core->Deriv3 Final Library of Novel Functionalized Heterocycles Deriv1->Final Deriv2->Final Deriv3->Final

Caption: Potential synthetic elaborations from the core pyridazinedione.

Conclusion and Future Outlook

This compound is a powerful and underutilized building block in organic synthesis. Its inherent reactivity as a 1,4-dicarbonyl equivalent, combined with the presence of versatile hydroxyl and ester functionalities, opens doors to a wide range of complex heterocyclic structures. The protocol provided herein for the synthesis of a fused pyridazinedione serves as a testament to its synthetic potential. It is anticipated that further exploration of the reactivity of DEDD will lead to the discovery of novel synthetic methodologies and the creation of new molecular entities with significant applications in medicinal chemistry, materials science, and agrochemicals.

References

Application Notes and Protocols for Evaluating the Anticancer and Antimicrobial Activity of Thiophene Dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiophene Dicarboxylates

Thiophene and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their unique electronic and structural properties, including the electron-rich nature of the thiophene ring and its ability to act as a bioisostere for phenyl groups, allow for potent interactions with a wide range of biological targets.[1] This versatility has led to the exploration of thiophene derivatives for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[1][2][3]

Thiophene dicarboxylate derivatives, a specific subclass, have garnered significant attention for their potential as dual-action therapeutic agents, exhibiting both anticancer and antimicrobial properties. These compounds often serve as key intermediates in the synthesis of more complex heterocyclic systems, and their inherent biological activities are a subject of intensive research. This guide provides a comprehensive overview of the mechanisms of action and detailed protocols for evaluating the efficacy of novel thiophene dicarboxylate derivatives in both oncology and microbiology research settings. The methodologies described herein are designed to be robust, reproducible, and provide a solid foundation for drug discovery and development professionals.

Part 1: Mechanisms of Action

Anticancer Activity: Targeting Cellular Proliferation and Survival

The anticancer effects of thiophene derivatives are multifaceted, often involving the modulation of key signaling pathways that govern cell growth, proliferation, and apoptosis.[2][3] Depending on the specific substitutions on the thiophene dicarboxylate core, these compounds can exert their effects through various mechanisms:

  • Tubulin Polymerization Inhibition: Some thiophene derivatives act as microtubule-targeting agents, similar to established anticancer drugs like Combretastatin A-4 (CA-4).[4] By binding to the colchicine-binding site on tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] The thiophene ring's aromaticity can contribute to enhanced binding within the tubulin pocket.[4]

  • Kinase Inhibition: Many signaling pathways critical for cancer cell survival, such as the RTK/PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, are driven by protein kinases.[5] Thiophene-based compounds have been developed as potent kinase inhibitors, interfering with these pathways and thereby suppressing cell proliferation and survival.[2]

  • Induction of Apoptosis: Thiophene derivatives can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways. This can be achieved by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[3]

  • Topoisomerase Inhibition: Certain derivatives can interfere with the function of topoisomerases, enzymes essential for DNA replication and repair.[3] Inhibition of these enzymes leads to DNA damage and cell death.[5]

anticancer_mechanisms cluster_0 Thiophene Dicarboxylate Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Derivative Derivative Tubulin Tubulin Polymerization Derivative->Tubulin Inhibition Kinases Protein Kinases (e.g., EGFR, PI3K) Derivative->Kinases Inhibition Mitochondria Mitochondria Derivative->Mitochondria ROS Induction Topoisomerase Topoisomerase Derivative->Topoisomerase Inhibition G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest Pathway_Inhibition Signaling Pathway Inhibition Kinases->Pathway_Inhibition Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage DNA Damage Topoisomerase->DNA_Damage G2M_Arrest->Apoptosis Pathway_Inhibition->Apoptosis DNA_Damage->Apoptosis

Figure 1: Putative Anticancer Mechanisms of Thiophene Dicarboxylate Derivatives.
Antimicrobial Activity: Disrupting Microbial Viability

The antimicrobial properties of thiophene derivatives are crucial in the face of rising antimicrobial resistance.[6] These compounds have shown efficacy against a broad spectrum of pathogens, including drug-resistant Gram-positive and Gram-negative bacteria.[6][7] Key mechanisms include:

  • Membrane Permeabilization: Some thiophene derivatives can disrupt the integrity of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[7] This disruption is a critical step in their bactericidal action.

  • Inhibition of Essential Enzymes: Like in cancer cells, thiophene derivatives can target and inhibit essential enzymes in bacteria, disrupting critical metabolic pathways necessary for survival.

  • Interference with Biofilm Formation: Biofilms are a major contributor to chronic infections and antibiotic resistance. Certain thiophene compounds have been shown to inhibit biofilm formation, a crucial aspect of their antimicrobial potential.

  • Binding to Outer Membrane Proteins (OMPs): In Gram-negative bacteria, outer membrane proteins play a vital role in nutrient uptake and maintaining cell structure. Molecular docking studies have suggested that thiophene derivatives can bind to OMPs, such as CarO1 and OmpW, potentially disrupting their function.[7]

antimicrobial_mechanisms cluster_0 Thiophene Dicarboxylate Derivative cluster_1 Bacterial Targets cluster_2 Bacterial Outcomes Derivative Derivative Cell_Membrane Bacterial Cell Membrane Derivative->Cell_Membrane Disruption Enzymes Essential Enzymes Derivative->Enzymes Inhibition Biofilm Biofilm Formation Derivative->Biofilm Inhibition OMPs Outer Membrane Proteins (Gram-negative) Derivative->OMPs Binding Permeabilization Increased Permeability Cell_Membrane->Permeabilization Metabolic_Disruption Metabolic Disruption Permeabilization->Metabolic_Disruption OMP_Dysfunction OMP Dysfunction Permeabilization->OMP_Dysfunction Biofilm_Inhibition Inhibition of Biofilm Metabolic_Disruption->Biofilm_Inhibition OMP_Dysfunction->Biofilm_Inhibition

Figure 2: Potential Antimicrobial Mechanisms of Thiophene Dicarboxylate Derivatives.

Part 2: Experimental Protocols

Protocol 1: Evaluation of In Vitro Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Thiophene dicarboxylate derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[9]

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the thiophene dicarboxylate derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent toxicity.[9]

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plate for 4 hours at 37°C.[9]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[9]

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Thiophene dicarboxylate derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., ampicillin, gentamicin, fluconazole) as positive controls

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Inoculum Preparation:

    • Inoculate the microbial strains in the appropriate broth and incubate at 37°C until they reach the logarithmic growth phase.

    • Adjust the microbial suspension to a concentration of approximately 1 x 10⁸ CFU/mL (equivalent to a 0.5 McFarland standard).[10]

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution of Compounds:

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Add 100 µL of the stock solution of the thiophene dicarboxylate derivative to the first well and perform a two-fold serial dilution across the plate.

    • The final volume in each well before adding the inoculum should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, add a viability indicator like resazurin and incubate for a few more hours. A color change (e.g., blue to pink) indicates viable cells. The MIC is the lowest concentration where no color change occurs.

Data Presentation:

The results of the anticancer and antimicrobial assays should be summarized in clear and concise tables for easy comparison of the activities of different derivatives.

Table 1: In Vitro Anticancer Activity of Thiophene Dicarboxylate Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
Derivative 1MCF-7Value
Derivative 1HeLaValue
Derivative 2MCF-7Value
Derivative 2HeLaValue
Doxorubicin (Control)MCF-7Value
Doxorubicin (Control)HeLaValue

Table 2: Antimicrobial Activity of Thiophene Dicarboxylate Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1ValueValueValue
Derivative 2ValueValueValue
Ampicillin (Control)ValueValueNA
Fluconazole (Control)NANAValue

Conclusion and Future Perspectives

The protocols outlined in this guide provide a standardized framework for the initial screening and evaluation of thiophene dicarboxylate derivatives as potential anticancer and antimicrobial agents. The versatility of the thiophene scaffold allows for extensive chemical modifications, enabling the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR). Future research should focus on elucidating the precise molecular targets of the most potent compounds and evaluating their efficacy and safety in preclinical in vivo models. The development of these promising derivatives could lead to novel therapeutic strategies to combat cancer and infectious diseases.

References

Application Note & Protocol: High-Throughput Screening of Furan Dicarboxylate Libraries for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Prominence of the Furan Dicarboxylate Scaffold

The furan dicarboxylate scaffold has garnered significant attention in medicinal chemistry as a versatile and promising structural motif. Its inherent planarity and hydrogen bond accepting capabilities allow it to serve as a bio-isostere for phenyl rings, offering a strategic advantage in modulating physicochemical properties such as solubility and metabolic stability. This has led to the incorporation of furan dicarboxylates in a diverse array of therapeutic agents, including those with antimicrobial, antiviral, and anticancer activities. High-throughput screening (HTS) of libraries containing these compounds provides a powerful engine for the rapid identification of novel hit compounds, significantly accelerating the early stages of drug discovery.

This guide provides a comprehensive overview and detailed protocols for the successful execution of HTS campaigns targeting furan dicarboxylate libraries. We will delve into the critical aspects of assay development, the screening cascade, and robust hit validation, emphasizing the scientific rationale behind each step to ensure the generation of high-quality, actionable data.

Part 1: The Strategic Framework for Screening Furan Dicarboxylate Libraries

A successful HTS campaign is more than a simple execution of steps; it is a well-orchestrated strategy. The unique properties of the furan dicarboxylate scaffold necessitate careful consideration during assay design and execution to mitigate potential artifacts and ensure the identification of genuine bioactive compounds.

Diagram 1: The High-Throughput Screening Workflow

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: High-Throughput Screening cluster_2 Phase 3: Hit Confirmation & Validation Assay_Dev Assay Principle Selection Reagent_Opt Reagent Concentration Optimization Assay_Dev->Reagent_Opt Assay_Val Assay Validation (Z'-factor) Reagent_Opt->Assay_Val Primary_Screen Primary Screen of Library Assay_Val->Primary_Screen Hit_Identification Hit Identification & Triage Primary_Screen->Hit_Identification Hit_Confirmation Hit Re-testing Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Curves (IC50/EC50) Hit_Confirmation->Dose_Response Orthogonal_Assays Orthogonal & Secondary Assays Dose_Response->Orthogonal_Assays

Caption: A generalized workflow for a high-throughput screening campaign.

Assay Development: Laying the Foundation for Success

The choice of assay is paramount and is dictated by the biological target. For furan dicarboxylate libraries, which can interact with a wide range of targets, common assay formats include fluorescence-based, luminescence-based, and absorbance-based readouts.

Key Consideration: Potential for Compound Interference

Furan-containing compounds can exhibit autofluorescence, which can interfere with fluorescence-based assays. It is crucial to perform pre-screening checks for compound interference.

Protocol 1: Assessing Compound Autofluorescence

  • Prepare Compound Plates: Dispense the furan dicarboxylate library compounds into a 384-well microplate at the final screening concentration.

  • Add Assay Buffer: Add the same assay buffer that will be used in the primary screen to all wells.

  • Incubate: Incubate the plate under the same conditions as the planned primary screen (temperature and time).

  • Read Fluorescence: Read the plate on a plate reader using the same excitation and emission wavelengths as the primary assay.

  • Data Analysis: Identify any compounds that produce a signal significantly above the background (buffer-only wells). These compounds are potential sources of false positives.

The Screening Cascade: From Primary Screen to Confirmed Hits

The screening cascade is a multi-step process designed to efficiently identify and validate promising compounds while eliminating false positives.

Diagram 2: The Hit Triage and Validation Cascade

Hit_Triage Primary_Screen Primary Screen ~10,000-100,000 Compounds Single Concentration Hit_Selection Hit_Selection Primary_Screen->Hit_Selection Hit_Confirmation Hit Confirmation Re-test from Fresh Stock Same Assay Hit_Selection->Hit_Confirmation Dose_Response Dose-Response Analysis 10-point Titration Determine IC50/EC50 Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Different Assay Format Confirm Mechanism of Action Dose_Response->Secondary_Assays SAR_Expansion Structure-Activity Relationship (SAR) Analog Synthesis & Testing Secondary_Assays->SAR_Expansion

Caption: A flowchart illustrating the progression from primary hits to validated leads.

Part 2: Detailed Protocols for Furan Dicarboxylate Library Screening

The following protocols provide a detailed, step-by-step guide for a typical HTS campaign.

Protocol: Primary High-Throughput Screen (Example: Fluorescence Polarization Assay)

This protocol describes a fluorescence polarization (FP) assay, a common HTS format for studying biomolecular interactions.

Principle: FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to a larger protein. Unbound, small fluorescent ligands tumble rapidly in solution, leading to low polarization. Upon binding to a larger protein, the tumbling rate slows, resulting in higher polarization.

Materials:

  • 384-well, low-volume, black microplates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Microplate dispenser for reagents

  • Plate reader with FP capabilities

  • Fluorescently labeled ligand specific to the target protein

  • Purified target protein

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Furan dicarboxylate library

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (typically at 10 mM in DMSO) into the assay plates. This results in a final screening concentration of 10 µM in a 5 µL assay volume.

  • Control Wells: Designate columns for positive controls (no inhibitor) and negative controls (no protein or known inhibitor).

  • Reagent Addition:

    • Add 2.5 µL of the fluorescently labeled ligand (at 2x the final concentration) to all wells.

    • Add 2.5 µL of the target protein (at 2x the final concentration) to the compound wells and positive control wells. Add 2.5 µL of assay buffer to the negative control wells.

  • Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plates on a plate reader capable of measuring fluorescence polarization.

  • Data Analysis:

    • Calculate the Z'-factor to assess the quality of the assay:

      • Z' = 1 - (3 * (σpos + σneg)) / |µpos - µneg|

      • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

    • Identify primary hits as compounds that decrease the FP signal by a defined threshold (e.g., >3 standard deviations from the mean of the positive controls).

Protocol: Dose-Response Analysis for Confirmed Hits

Objective: To determine the potency (IC50 or EC50) of the confirmed hits.

Procedure:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the confirmed hit compounds in DMSO.

  • Compound Plating: Dispense the serial dilutions into a 384-well plate.

  • Assay Execution: Perform the same assay as the primary screen.

  • Data Analysis:

    • Normalize the data with the positive and negative controls.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.

Table 1: Example Dose-Response Data for a Hit Compound

Concentration (µM)% Inhibition
100.0098.5
33.3395.2
11.1189.1
3.7075.4
1.2352.3
0.4128.9
0.1410.1
0.052.5
0.020.8
0.010.1
IC50 (µM) 1.15

Part 3: Hit Validation and Orthogonal Assays

A critical step in any HTS campaign is to ensure that the observed activity is real and not an artifact of the assay format.

Orthogonal Assays: Confirming Mechanism of Action

Orthogonal assays utilize a different technology or principle to measure the same biological endpoint. This helps to eliminate technology-specific artifacts.

Example: If the primary assay was a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the hit compound to the target protein.

Counter-Screening: Identifying Pan-Assay Interference Compounds (PAINS)

Some compounds can appear as hits in multiple assays through non-specific mechanisms, such as aggregation or reactivity. It is important to perform counter-screens to identify these problematic compounds. A common counter-screen is to test the hit compounds in an unrelated assay to check for non-specific activity.

Conclusion

High-throughput screening of furan dicarboxylate libraries offers a powerful approach to discover novel chemical matter for a wide range of biological targets. By employing a robust screening cascade, incorporating rigorous quality control measures, and performing thorough hit validation using orthogonal assays, researchers can confidently identify and advance promising lead compounds into the drug development pipeline. The protocols and strategies outlined in this guide provide a solid framework for achieving these goals.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block.[1] Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your reaction yields.

I. Overview of Synthetic Pathways

The synthesis of this compound can be approached through several routes. The most common method involves the acid-catalyzed esterification of 3,4-dihydroxyfuran-2,5-dicarboxylic acid with ethanol.[1] Another prominent pathway is a condensation reaction, often starting from furan derivatives and diethyl malonate.[1] Multi-step syntheses involving the formation of intermediates that are subsequently reacted to introduce hydroxyl and ester functionalities are also employed.[1] The choice of pathway often depends on the available starting materials, desired scale, and specific experimental conditions.

A key consideration in many furan syntheses is the use of catalysts to enhance yield and selectivity.[1][2] Palladium-catalyzed methods, for instance, have been shown to be effective in the synthesis of various furan derivatives.[2]

Below is a generalized workflow for a common condensation-based synthesis:

SynthesisWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Condensation Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Product Analysis Start Starting Materials (e.g., Diethyl Oxalacetate, Diethyl 1,3-acetonedicarboxylate) Base Base Selection (e.g., Sodium Ethoxide) Start->Base Solvent Solvent Choice (e.g., Ethanol, THF) Base->Solvent Condensation Controlled Addition & Temperature Management Solvent->Condensation Monitoring Reaction Monitoring (TLC, HPLC) Condensation->Monitoring Acidification Acidification (e.g., HCl) Monitoring->Acidification Reaction Complete Extraction Extraction with Organic Solvent Acidification->Extraction Purification Purification (Column Chromatography, Recrystallization) Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis Yield Yield Calculation Analysis->Yield Troubleshooting cluster_Yield Low/No Yield cluster_Purity Impure Product Problem Low/No Yield or Impure Product Reagent Reagent Quality (Purity, Moisture) Problem->Reagent Conditions Reaction Conditions (Temp, Time, Mixing) Problem->Conditions BaseSolvent Base/Solvent Choice Problem->BaseSolvent Impurities Identify Impurities (Unreacted SM, Side Products) Problem->Impurities Purification Optimize Purification (Chromatography, Recrystallization) Problem->Purification TLC TLC Analysis (Co-spotting, Staining) Problem->TLC

References

Technical Support Center: Purification of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is a valuable furan derivative that serves as a versatile building block in organic synthesis, particularly for creating more complex molecules and novel polymers.[1][2] Its utility in drug development and materials science necessitates a high degree of purity, as residual starting materials, byproducts, or catalysts can interfere with downstream reactions and affect the properties of the final products.

This guide provides practical, field-tested solutions to common challenges encountered during the purification of this compound. It is designed for researchers, chemists, and drug development professionals seeking to obtain this compound with high purity and in good yield.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₇[1][3]
Molecular Weight 244.20 g/mol [1][3]
Appearance White to light yellow crystalline solid[1]
Melting Point 178-180°C[1][3]
Storage Store in a dry, cool, well-ventilated place[3][4]

Troubleshooting Common Purification Issues

This section addresses the most frequent problems observed during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark brown or yellow oil and won't solidify. What is the likely cause and how can I fix it?

A1: This is a common issue often stemming from residual acid catalyst or oxidation. The conventional synthesis involves an acid-catalyzed esterification, and trace amounts of strong acids like H₂SO₄ can promote degradation and polymerization upon heating or prolonged storage.[1]

  • Causality: The dihydroxy-substituted furan ring is sensitive to acidic conditions, which can lead to decomposition and the formation of colored, often polymeric, impurities. Oxidation can also contribute to discoloration.

  • Troubleshooting Steps:

    • Neutralization Wash: Before concentrating the crude product, perform a thorough workup. Dissolve the crude material in an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before solvent removal.

    • Activated Charcoal Treatment: If the discoloration persists after neutralization, it may be due to highly conjugated or polymeric impurities. During the recrystallization process (see Protocol 1), you can add a small amount of activated charcoal to the hot solution to adsorb these colored impurities. Be cautious, as charcoal can also adsorb some of your product, potentially lowering the yield.

    • Chromatography: If washing and charcoal treatment are ineffective, flash column chromatography is the most robust method for removing persistent impurities.

Q2: The melting point of my purified product is broad (e.g., 170-175°C) and lower than the reported 178-180°C. How can I improve its purity?

A2: A broad and depressed melting point is a classic indicator of impurities.[1] The most likely contaminants are the unreacted starting material (3,4-dihydroxyfuran-2,5-dicarboxylic acid) or the mono-esterified byproduct.

  • Causality: Impurities disrupt the crystal lattice of the pure compound, requiring less energy (a lower temperature) to melt and occurring over a wider temperature range.

  • Recommended Action:

    • Recrystallization: This is the most effective first step for improving the purity of a crystalline solid. The goal is to find a solvent system where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution. See Protocol 1 for a detailed methodology.

    • Column Chromatography: If recrystallization fails to yield a product with a sharp melting point, the impurities likely have solubility properties very similar to your product. In this case, flash column chromatography, which separates compounds based on their differential adsorption to a stationary phase, is necessary. See Protocol 2 for guidance.

Q3: My yield after purification is significantly lower than expected. Where might I be losing my product?

A3: Product loss can occur at multiple stages of the workup and purification process.

  • Potential Causes & Solutions:

    • During Extraction: Ensure the pH of the aqueous layer is not basic during the workup. The hydroxyl groups on the furan ring are phenolic in nature and can be deprotonated, increasing the compound's water solubility and causing it to partition into the aqueous layer. Maintain neutral or slightly acidic conditions.

    • During Recrystallization:

      • Solvent Choice: Using a solvent in which your product is too soluble, even at room temperature, will result in significant loss. Perform small-scale solvent screening tests first.

      • Premature Crystallization: If the product crystallizes during the hot gravity filtration step, you will lose a substantial amount. Use a pre-heated funnel and filter flask and keep the solution at a boil.

      • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

Q4: My Thin-Layer Chromatography (TLC) plate shows multiple spots. How do I decide between recrystallization and column chromatography?

A4: TLC is an excellent diagnostic tool for planning your purification strategy. The decision can be visualized with the following workflow:

G cluster_0 cluster_1 cluster_2 start Analyze Crude Product by TLC decision How many spots are visible? start->decision one_spot Predominantly One Spot (Minor baseline or solvent front impurities) decision->one_spot One Major Spot multi_spot Multiple, Well-Separated Spots decision->multi_spot Multiple Spots recrystallize Proceed with Recrystallization (Protocol 1) one_spot->recrystallize purity_check1 Check Purity (MP, TLC) recrystallize->purity_check1 success1 Pure Product (MP = 178-180°C) purity_check1->success1 Purity Met chromatography Perform Column Chromatography (Protocol 2) purity_check1->chromatography Impure multi_spot->chromatography purity_check2 Check Purity of Fractions (TLC) chromatography->purity_check2 success2 Combine Pure Fractions & Recrystallize if Needed purity_check2->success2 Fractions are Pure

Caption: Decision workflow for selecting a purification method.

  • Interpretation:

    • One Major Spot: If you see one dominant spot with minor impurities either at the baseline (very polar) or the solvent front (non-polar), recrystallization is often sufficient to remove them.

    • Multiple Spots: If there are several distinct spots with different Rf values, especially if they are close to the product spot, column chromatography is required for effective separation.

Detailed Purification Protocols

Protocol 1: Recrystallization

This protocol aims to purify the compound by dissolving it in a hot solvent and allowing it to crystallize slowly as the solution cools, leaving impurities behind in the solvent.

  • Solvent Selection: The key is finding a suitable solvent or solvent pair. Ethanol, ethyl acetate, or mixtures of ethanol and water are good starting points. Test small amounts of your crude product in different solvents. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a boil with stirring (using a hot plate). Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula-tip of activated charcoal. Re-heat the mixture to a boil for a few minutes.

  • Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step removes insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Verification: Check the melting point of the dried crystals. It should be sharp and within the expected range of 178-180°C.[3]

Solvent System (Example)Purpose
Ethanol/Water Good for compounds with moderate polarity. Dissolve in hot ethanol, add hot water dropwise until cloudy, then add a drop of ethanol to clarify and cool.
Ethyl Acetate/Hexanes Effective for separating from more polar or non-polar impurities. Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool.

Protocol 2: Flash Column Chromatography

This technique uses air pressure to force the solvent through a column of adsorbent (usually silica gel), allowing for rapid separation of compounds based on polarity.

  • Select Eluent System: Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.3-0.4. This provides good separation and a reasonable elution time.

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Load the Sample: Dissolve a minimum amount of the crude product in the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add the resulting powder to the top of the column.

  • Elute the Column: Add the eluent to the top of the column and apply gentle pressure. Start with a less polar solvent mixture and gradually increase the polarity (e.g., from 20% ethyl acetate in hexanes to 40%). This gradient elution will move compounds of increasing polarity down the column.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Spot each fraction on a TLC plate to determine which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Verification: Confirm the purity of the resulting solid by melting point and TLC. If the product is an oil, a second purification by recrystallization may be necessary to induce crystallization.

Purity Assessment FAQ

Q5: What are the primary methods to confirm the purity of my final product?

A5: A combination of methods provides the most confidence:

  • Melting Point: As discussed, a sharp melting point at 178-180°C is a strong indicator of high purity.[1][3]

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot on a TLC plate developed in an appropriate solvent system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structural integrity of the compound and detecting any residual impurities. The spectra should be clean, with integrations matching the expected number of protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can provide excellent separation and identification of trace impurities.[5][6]

Q6: What specific impurities should I be looking for from a typical synthesis?

A6: The most common synthesis is the esterification of 3,4-dihydroxyfuran-2,5-dicarboxylic acid.[1] Therefore, you should be aware of:

  • Starting Diacid: This compound is much more polar than the desired product. On a silica TLC plate, it will have a very low Rf value and may just streak from the baseline. It is highly soluble in water, especially under basic conditions.

  • Mono-ester Byproduct: This will have a polarity intermediate between the starting diacid and the final diester product. It will appear as a separate spot on TLC, typically with an Rf value between the diacid and the diester.

  • Residual Acid Catalyst: While not visible by UV on TLC, residual acid can be detected by its effect on the product (discoloration, degradation) and should be removed by a bicarbonate wash.

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Furan Dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted furan dicarboxylates. This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile compounds. Furan dicarboxylates are key building blocks in polymers, pharmaceuticals, and fine chemicals, but their synthesis can be accompanied by challenging side reactions that impact yield, purity, and scalability.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis. We will delve into the mechanistic origins of these side reactions and offer field-proven strategies to mitigate them, ensuring the integrity and success of your experimental work.

Part 1: Troubleshooting Guides & FAQs

This section addresses specific problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Issue 1: Low Yields and Product Degradation in Esterification of 2,5-Furandicarboxylic Acid (FDCA)

Q: My Fischer esterification of 2,5-FDCA with ethanol (using H₂SO₄ as a catalyst) is resulting in a low yield of the desired diethyl 2,5-furandicarboxylate, and the reaction mixture is turning dark. What are the likely causes and how can I improve the outcome?

A: This is a classic challenge that points to two primary issues: the inherent sensitivity of the furan ring to strong acidic conditions and incomplete reaction.

Potential Cause 1: Acid-Catalyzed Furan Ring Degradation The furan ring, despite its aromaticity, is significantly less stable than benzene and is susceptible to degradation under harsh acidic conditions, especially at elevated temperatures.[2][3][4] The presence of strong proton sources like concentrated sulfuric acid can lead to protonation of the furan ring, initiating a cascade of undesirable side reactions.[5][6]

  • Mechanism of Degradation: Protonation can lead to ring-opening reactions, forming highly reactive intermediates that can polymerize into dark, insoluble materials often referred to as "humins."[7] This polymerization is a major contributor to the darkening of the reaction mixture and a significant loss of material.[8]

  • Decarboxylation: At higher temperatures, acid-catalyzed decarboxylation of FDCA can occur, leading to the formation of 2-furoic acid or even furan itself, which are volatile and can be lost from the reaction mixture.[5]

Troubleshooting & Prevention Strategies:

  • Use Milder Acid Catalysts: Replace concentrated H₂SO₄ with milder catalysts such as p-toluenesulfonic acid (p-TsOH) or solid acid catalysts like Amberlyst-36.[8][9] These provide sufficient acidity to promote esterification while minimizing aggressive protonation of the furan ring.

  • Optimize Reaction Temperature: Avoid excessively high temperatures. Refluxing ethanol (approx. 78°C) is generally sufficient. Monitor the reaction progress closely and avoid prolonged heating once the reaction is complete.[8]

  • Water Removal: The esterification reaction produces water, which can promote side reactions and limit conversion due to Le Chatelier's principle. Using a Dean-Stark apparatus to azeotropically remove water as it forms can significantly drive the reaction towards the desired diester and improve yields.[7][10]

  • Alternative Esterification Methods: For particularly sensitive substrates, consider avoiding strong acids altogether.

    • TMSCl-Mediated Esterification: Reacting FDCA with an alcohol in the presence of trimethylsilyl chloride (TMSCl) is a highly effective method that proceeds under milder conditions.[11]

    • CO₂-Assisted Esterification: An environmentally benign approach involves using supercritical or near-critical CO₂ as a catalyst with an excess of the alcohol. This method avoids strong mineral acids and can produce very clean ester products.[12][13]

Issue 2: Incomplete Reaction and Formation of Mono-Ester Impurities

Q: My purification is challenging due to a significant amount of the mono-ester of FDCA. How can I ensure the reaction goes to completion to form the di-ester?

A: The formation of a substantial amount of mono-ester is a common issue related to reaction kinetics and equilibrium. The second esterification is often slower than the first due to steric hindrance and electronic effects.

Potential Cause: Reaction Equilibrium & Steric Hindrance The esterification of the second carboxylic acid group is an equilibrium-limited process that can be sterically hindered. Insufficient catalyst, inadequate water removal, or short reaction times can lead to the accumulation of the mono-ester intermediate.

Troubleshooting & Prevention Strategies:

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS. Continue heating until the mono-ester spot/peak is minimized. For FDCA esterification, reaction times of 18-24 hours are not uncommon when driving the reaction to completion.[10]

  • Use an Excess of Alcohol: Using the alcohol as the solvent ensures a large molar excess, which helps to shift the equilibrium towards the di-ester product.

  • Effective Water Removal: As mentioned previously, a Dean-Stark apparatus is highly effective for pushing the reaction to completion by removing the water byproduct.[7][10]

  • Purification Strategy: If mono-ester formation is unavoidable, it can be removed during workup.

    • Aqueous Base Wash: The mono-ester still possesses a free carboxylic acid group, making it soluble in a mild aqueous base like saturated sodium bicarbonate solution. The desired di-ester will remain in the organic layer. This is a standard procedure in the purification of FDCA esters.[10]

Issue 3: Unexpected Byproducts in Paal-Knorr Furan Synthesis

Q: I am using the Paal-Knorr synthesis to prepare a substituted furan from a 1,4-dicarbonyl compound, but I'm observing a significant amount of a nitrogen-containing impurity. What is the source of this contamination?

A: The Paal-Knorr synthesis is a powerful method for creating the furan ring, but it has a well-known competing reaction that forms pyrroles if a source of ammonia or primary amine is present.

Potential Cause: Pyrrole Formation The mechanism of the Paal-Knorr synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[14][15] If ammonia or a primary amine is present, it can act as a nucleophile, attacking the carbonyl groups and leading to the formation of a pyrrole ring instead of a furan.

  • Source of Contamination: The nitrogen source could be from contaminated solvents (e.g., reagents stored in an ammonia-rich atmosphere) or impure starting materials.

Troubleshooting & Prevention Strategies:

  • Ensure Reagent and Solvent Purity: Use high-purity, anhydrous solvents and reagents. Ensure that there is no possibility of cross-contamination with amines or ammonia in your lab space.

  • Strictly Anhydrous and Non-Aqueous Acidic Conditions: The synthesis of furans via the Paal-Knorr method should be conducted under non-aqueous acidic conditions to favor the furan cyclization pathway.[5]

Part 2: Key Experimental Protocols

Protocol 1: Optimized Synthesis of Diethyl 2,5-Furandicarboxylate

This protocol incorporates strategies to minimize side reactions and maximize yield.

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • Anhydrous Ethanol (200 proof)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 2,5-furandicarboxylic acid (1.0 eq), a 2:1 mixture of anhydrous ethanol and toluene (enough to suspend the FDCA), and a catalytic amount of p-TsOH·H₂O (0.05 eq).

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction.

  • Continue refluxing for 18-24 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material and the mono-ester intermediate.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (3 times), water, and brine. The bicarb wash is critical for removing unreacted FDCA, the mono-ester, and the p-TsOH catalyst.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude diethyl 2,5-furandicarboxylate.

  • Purify the product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) to obtain a white crystalline solid.[16]

Part 3: Visualization & Data

Troubleshooting Workflow for Low Yield in FDCA Esterification

The following diagram outlines a logical workflow for diagnosing and resolving low yields during the synthesis of furan dicarboxylates.

TroubleshootingWorkflow start Low Yield of Furan Dicarboxylate dark_color Reaction Mixture Dark/Tarry? start->dark_color check_purity Analyze Crude Product (NMR, LC-MS) monoester Significant Mono-ester Present? check_purity->monoester dark_color->check_purity No degradation Probable Ring Degradation / Polymerization dark_color->degradation Yes solution_degradation Solution: 1. Use Milder Acid (p-TsOH) 2. Lower Reaction Temp 3. Minimize Reaction Time degradation->solution_degradation end Optimized Synthesis solution_degradation->end incomplete_rxn Incomplete Reaction monoester->incomplete_rxn Yes other_byproducts Other Byproducts Detected? monoester->other_byproducts No solution_incomplete Solution: 1. Increase Reaction Time 2. Use Dean-Stark to Remove H₂O 3. Use Excess Alcohol incomplete_rxn->solution_incomplete solution_incomplete->end decarboxylation Decarboxylation or Other Side Reactions other_byproducts->decarboxylation Yes other_byproducts->end No solution_other Solution: 1. Re-evaluate Reaction Conditions 2. Check Starting Material Purity decarboxylation->solution_other solution_other->end

Caption: Troubleshooting Decision Tree for FDCA Esterification.

Summary of Common Side Products and Mitigation Strategies
Side ProductCommon CauseAnalytical Signature (¹H NMR)Mitigation StrategyPurification Method
Mono-ester of FDCA Incomplete reaction; insufficient water removal.Presence of a carboxylic acid proton peak (>10 ppm), distinct aromatic signals.Increase reaction time, use Dean-Stark trap, use excess alcohol.Wash with aq. NaHCO₃ solution.
Humins/Polymers Strong acid catalyst, high temperature.Broad, unresolved signals in the baseline.Use milder acid (p-TsOH), lower reaction temperature.Filtration of insoluble material.
2-Furoic Acid Decarboxylation of FDCA at high temperatures.Characteristic furan signals and a COOH proton.Avoid excessive heat, use milder conditions.Wash with aq. NaHCO₃ solution.
Pyrrole Byproducts Nitrogen-containing impurities in Paal-Knorr synthesis.Presence of N-H proton signal, distinct aromatic shifts.Use high-purity reagents and solvents.Column chromatography.

Part 4: References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Common side reactions in the synthesis of furans. Retrieved from --INVALID-LINK--

  • Esterification of 2,5-furan-dicarboxylic acid. (2015). Google Patents. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Furan as a versatile synthon. Retrieved from --INVALID-LINK--

  • Valorization of 2,5-Furandicarboxylic Acid. Diels-Alder Reactions with Benzyne. (2016). University of Minnesota. Retrieved from --INVALID-LINK--

  • Koopman, F., Wierckx, N., de Winde, J. H., & Ruijssenaars, H. J. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 90(5), 1225–1237. Retrieved from --INVALID-LINK--

  • Esterification of 2,5-furan-dicarboxylic acid. (2013). European Patent Office. Retrieved from --INVALID-LINK--

  • Galkin, K. I., & Sandulenko, I. V. (2025). General scheme of the study of furan stability. ResearchGate. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Furan. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common side reactions in furan synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from --INVALID-LINK--

  • Oxidation of furans (Review). (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,5-FURANDICARBOXYLIC ACID DIETHYL ESTER synthesis. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Retrieved from --INVALID-LINK--

  • Trapasso, G., Annatelli, M., Dalla Torre, D., & Aricò, F. (2022). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. Green Chemistry, 24(5), 2038–2045. Retrieved from --INVALID-LINK--

  • A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of Furan-Containing Compounds. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Furan. Retrieved from --INVALID-LINK--

  • Separation and purification of furan carboxylates. (2020). Google Patents. Retrieved from --INVALID-LINK--

  • Heterocyclic Compounds: Furan (Part-1). (2020). YouTube. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from --INVALID-LINK--

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2013). ResearchGate. Retrieved from --INVALID-LINK--

  • Nguyen, T., Kim, Y. J., Park, S.-K., Lee, K.-Y., Park, J.-w., Cho, J. K., & Shin, S. (2019). Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega, 5(1), 273–282. Retrieved from --INVALID-LINK--

  • Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. (n.d.). Taylor & Francis Online. Retrieved from --INVALID-LINK--

  • Nguyen, T., Kim, Y. J., Park, S.-K., Lee, K.-Y., Park, J.-w., Cho, J. K., & Shin, S. (2019). Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega, 5(1), 273–282. Retrieved from --INVALID-LINK--

  • Effective Strategy for High-Yield Furan Dicarboxylate Production for Biobased Polyester Applications. (2017). ACS Catalysis, 7(11), 7646–7655. Retrieved from --INVALID-LINK--

  • Thiyagarajan, S., Pukin, A., van Haveren, J., Lutz, M., & van Es, D. S. (2013). Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction. RSC Advances, 3(37), 15678–15684. Retrieved from --INVALID-LINK--

  • Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. (2020). BioResources, 15(2). Retrieved from --INVALID-LINK--

  • Synthesis of 2,5-Furandicarboxylic Acid. (2022). Encyclopedia.pub. Retrieved from --INVALID-LINK--

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. (2024). Green Chemistry. Retrieved from --INVALID-LINK--

  • Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. (2019). Organic & Biomolecular Chemistry, 17(32), 7573–7581. Retrieved from --INVALID-LINK--

References

"Improving the stability of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Introduction to Compound Stability

This compound is a versatile furan-based building block used in the synthesis of complex molecules and specialty polymers.[1] Its chemical structure, containing both diethyl ester functionalities and a 3,4-dihydroxyfuran core, presents unique stability challenges. The primary degradation pathways that users may encounter are oxidation of the dihydroxy system and hydrolysis of the ester groups.[2][3]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help researchers maintain the integrity and purity of their samples during storage, handling, and experimentation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My solid sample of this compound has developed a yellow, brown, or black discoloration over time. What is causing this, and is the material still usable?

Answer:

Causality: The discoloration is a classic indicator of oxidation. The 3,4-dihydroxyfuran moiety is structurally analogous to a catechol, which is highly susceptible to air oxidation.[3] Molecular oxygen (O₂) can oxidize the hydroxyl groups to form highly reactive ortho-quinone-like intermediates. These intermediates can then undergo further reactions and polymerization to produce intensely colored, often polymeric, degradation products. This process can be accelerated by exposure to light and elevated temperatures.[4]

Is it Usable?: The presence of color indicates that a portion of your sample has degraded. For applications requiring high purity, such as polymerization or multi-step synthesis, using the discolored material is not recommended as the impurities can interfere with downstream reactions. For initial screening or less sensitive applications, its use may be acceptable, but results should be interpreted with caution. A purity analysis (see Protocol 2) is strongly advised before use.

Prevention & Mitigation:

  • Procurement: Purchase the material from suppliers who package it under an inert atmosphere.

  • Storage: Always store the solid compound in a tightly sealed, opaque container under a dry inert atmosphere (argon or nitrogen). For long-term storage, a freezer at -20°C is preferable to room temperature or 2-8°C.[5][6]

  • Handling: Never handle the compound in the open air for extended periods. Use an inert atmosphere glove box or standard Schlenk line techniques for all manipulations (see Protocol 1).[4][7]

Question 2: I've prepared a solution of the compound in an organic solvent (e.g., DMSO, DMF, THF), and it is rapidly turning dark. How can I stop this?

Answer:

Causality: This is an accelerated version of the oxidation process described in the previous question. Dissolving the compound increases the molecular mobility and exposes it to dissolved oxygen in the solvent, dramatically increasing the rate of oxidation. The solution pH can also play a critical role; basic conditions significantly accelerate the oxidation of catechol-like systems.[8]

Prevention & Mitigation:

  • Deoxygenate Your Solvent: Before preparing your solution, you must rigorously deoxygenate the solvent. This is typically done by bubbling a stream of dry argon or nitrogen through the solvent for 30-60 minutes or by using a series of freeze-pump-thaw cycles.

  • Work Under Inert Atmosphere: Prepare the solution inside a glove box or using a Schlenk line to prevent any contact with air (see Protocol 1).[9]

  • Control pH: If preparing an aqueous or protic solvent solution, maintain a slightly acidic pH (e.g., pH 4-6) to slow the rate of autoxidation.[5] Avoid basic conditions entirely.

  • Use Antioxidants: For less sensitive applications where an additive is permissible, consider adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to the solution to act as a sacrificial reductant.[5][10]

  • Add a Chelating Agent: Trace metal ions in solvents can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) can sequester these metals and improve stability.[5]

Question 3: My HPLC or NMR analysis shows a decreasing purity of my compound in solution over time, with new peaks appearing. What degradation is occurring?

Answer:

Causality: While oxidation is a likely culprit (especially if accompanied by a color change), the appearance of new, distinct peaks on an HPLC or NMR could also indicate hydrolysis of the two ethyl ester groups.[2] This reaction consumes the parent compound to produce the mono-ester/mono-acid and ultimately the diacid derivative (3,4-dihydroxyfuran-2,5-dicarboxylic acid). Hydrolysis can be catalyzed by acidic or basic conditions and the presence of water.[11]

Troubleshooting Workflow:

References

Technical Support Center: Polyesterification with Furan-Based Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting polyesterification reactions involving furan-based monomers. This guide is designed for researchers, scientists, and professionals in drug development and polymer chemistry who are working with bio-based polymers. Here, we address common challenges encountered during the synthesis of furan-based polyesters, providing in-depth explanations and actionable protocols to help you achieve high-quality, high-molecular-weight polymers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in your laboratory.

Section 1: Low Molecular Weight and Incomplete Polymerization

Achieving a high degree of polymerization is often the primary challenge in synthesizing furan-based polyesters suitable for demanding applications. If you are consistently obtaining polymers with low intrinsic viscosity or low molecular weight as determined by GPC, consider the following troubleshooting steps.

Question 1: My polyester has a low molecular weight and appears brittle. What are the likely causes and how can I fix this?

Answer:

Low molecular weight in furan-based polyesters is a common issue that can stem from several factors, ranging from monomer quality to reaction conditions. The primary culprits are often impure monomers, incorrect stoichiometry, inefficient water/glycol removal, and suboptimal catalyst performance.

Underlying Causes & Explanations:

  • Monomer Impurities: Furan-based monomers like 2,5-furandicarboxylic acid (FDCA) can contain impurities from their synthesis, such as partially oxidized intermediates or residual solvents.[1][2][3] These impurities can act as chain terminators, preventing the formation of long polymer chains. Dimethyl-2,5-furandicarboxylate (DMFD) is often used because it can be more easily purified by recrystallization.[4][5]

  • Stoichiometric Imbalance: Polyesterification is a step-growth polymerization, which is highly sensitive to the stoichiometric balance between the diacid/diester and the diol monomers. An excess of either monomer will lead to chain ends of the same type, preventing further polymerization and limiting the molecular weight.

  • Inefficient Removal of Condensate: The polymerization reaction is an equilibrium process. To drive the reaction toward the formation of high-molecular-weight polymer, the condensation byproduct (water for direct esterification, or methanol/ethylene glycol for transesterification) must be efficiently removed.[6][7] Inadequate vacuum or leaks in the reaction system are common causes of this issue.

  • Catalyst Deactivation or Suboptimal Choice: The catalyst plays a crucial role in both the esterification and polycondensation stages. Catalysts like antimony trioxide, titanium isopropoxide, or various tin compounds are commonly used.[8] Their effectiveness can be hampered by impurities in the monomers or suboptimal reaction temperatures.

  • Side Reactions: At the high temperatures required for melt polycondensation, furan rings can undergo side reactions, such as decarboxylation of FDCA, which can disrupt the stoichiometry and lead to chain termination.[9]

Troubleshooting Workflow:

Here is a systematic approach to diagnose and resolve the issue of low molecular weight:

Troubleshooting_Low_MW Start Problem: Low Molecular Weight Check_Monomer 1. Verify Monomer Purity & Stoichiometry Start->Check_Monomer Check_System 2. Inspect Reaction Setup Check_Monomer->Check_System If purity & stoichiometry are correct sub_Monomer1 Purity Analysis (NMR, HPLC) Recrystallize if needed. Check_Monomer->sub_Monomer1 sub_Monomer2 Accurate Weighing Use a precise molar ratio (e.g., 1:1.05 diacid:diol). Check_Monomer->sub_Monomer2 Optimize_Conditions 3. Optimize Reaction Conditions Check_System->Optimize_Conditions If system is leak-free sub_System1 Check for vacuum leaks. Ensure efficient stirring. Check_System->sub_System1 sub_System2 Verify condenser efficiency for byproduct removal. Check_System->sub_System2 Consider_SSP 4. Implement Solid-State Polymerization (SSP) Optimize_Conditions->Consider_SSP If MW is still insufficient sub_Conditions1 Review temperature profile for both stages. Gradually increase vacuum. Optimize_Conditions->sub_Conditions1 sub_Conditions2 Ensure sufficient reaction time. Optimize_Conditions->sub_Conditions2 Result High Molecular Weight Polymer Consider_SSP->Result

Caption: Troubleshooting workflow for low molecular weight polyester.

Detailed Protocols:

Protocol 1: Monomer Purity Verification and Purification

  • Analysis: Analyze your FDCA or DMFD monomer using ¹H NMR and HPLC to identify any impurities. For diols, ensure they are anhydrous.

  • Purification of DMFD: If impurities are detected in DMFD, recrystallize it from methanol. This is a highly effective method for achieving high purity.[4]

  • Drying: Dry all monomers thoroughly under vacuum before use. Moisture is a critical impurity that can negatively impact the polymerization.

Protocol 2: Implementing Solid-State Polymerization (SSP)

If melt polycondensation does not yield the desired molecular weight, SSP is a highly effective post-polymerization technique.[6][7][10]

  • Preparation: Grind the low-molecular-weight prepolymer obtained from melt polycondensation into a fine powder.

  • Crystallization: Anneal the powder at a temperature above its glass transition temperature (Tg) but below its melting temperature (Tm) to induce crystallization. This prevents the particles from sticking together during SSP.

  • SSP Reaction: Heat the crystallized prepolymer in a vacuum oven or under a stream of inert gas at a temperature slightly below its melting point for several hours. This allows for the diffusion and removal of residual condensates, driving the polymerization to a higher molecular weight.

ParameterTypical Range for Melt PolycondensationTypical Range for SSP
Temperature 180-260°C (staged increase)10-20°C below Tm
Pressure Start at atm, reduce to <1 mbarHigh vacuum (<1 mbar) or inert gas flow
Time 4-8 hours12-72 hours
Catalyst Conc. 200-500 ppmN/A (added during melt stage)
Section 2: Polymer Discoloration (Yellowing to Dark Brown)

The aesthetic appearance of polyesters is critical for many applications. Discoloration is a common problem with furan-based polymers due to the thermal sensitivity of the furan ring.

Question 2: My final polymer is yellow or brown instead of the desired off-white color. What causes this discoloration and how can I prevent it?

Answer:

Discoloration in furan-based polyesters is almost always a sign of thermal degradation of the furan moieties. This is particularly problematic when using monomers like 2,5-bis(hydroxymethyl)furan (BHMF), which has limited thermal stability, but can also occur with FDCA at high temperatures.[9][11][12]

Underlying Causes & Explanations:

  • Thermal Degradation of Monomers: The furan ring, especially when substituted with hydroxymethyl groups as in BHMF, is susceptible to thermal degradation at temperatures as low as 120-130°C.[11][12] This degradation can lead to the formation of colored byproducts, often referred to as humins.

  • Oxidation: The presence of oxygen in the reactor at high temperatures can accelerate degradation pathways, leading to colored, oxidized species.

  • Catalyst-Induced Side Reactions: Some polymerization catalysts can promote side reactions that lead to color formation. The choice of catalyst can significantly influence the final color of the polymer.[8]

  • Excessive Reaction Time or Temperature: Prolonged exposure to high temperatures, even under an inert atmosphere, will inevitably lead to some level of degradation and color formation.

Troubleshooting Workflow for Polymer Discoloration:

Troubleshooting_Discoloration Start Problem: Polymer Discoloration Check_Atmosphere 1. Ensure Inert Atmosphere Start->Check_Atmosphere Optimize_Temp 2. Optimize Temperature Profile Check_Atmosphere->Optimize_Temp If system is oxygen-free sub_Atmosphere Thoroughly purge reactor with inert gas (N₂ or Ar). Perform multiple vacuum/purge cycles. Check_Atmosphere->sub_Atmosphere Review_Catalyst 3. Review Catalyst System Optimize_Temp->Review_Catalyst If temperature is minimized sub_Temp Use the lowest possible temperature for each stage. Minimize total reaction time at high temp. Optimize_Temp->sub_Temp Consider_Additives 4. Use Antioxidants/Stabilizers Review_Catalyst->Consider_Additives If catalyst is optimized sub_Catalyst Experiment with different catalysts (e.g., Ti vs. Sb vs. Sn). Use minimum effective concentration. Review_Catalyst->sub_Catalyst Result Colorless / Off-White Polymer Consider_Additives->Result sub_Additives Incorporate phosphorus-based stabilizers or hindered phenolic antioxidants. Consider_Additives->sub_Additives

Caption: Systematic approach to preventing polymer discoloration.

Detailed Protocols:

Protocol 3: Ensuring an Oxygen-Free Reaction Environment

  • Assembly: Assemble your glassware, ensuring all joints are properly sealed with high-vacuum grease.

  • Initial Purge: Connect the system to a Schlenk line. Evacuate the reactor under vacuum for 15-20 minutes.

  • Inert Gas Backfill: Backfill the reactor with a high-purity inert gas, such as argon or nitrogen.

  • Repeat Cycles: Repeat the vacuum/backfill cycle at least 3-5 times to ensure all residual oxygen is removed.

  • Maintain Positive Pressure: Throughout the initial heating phase (before applying vacuum for polycondensation), maintain a slight positive pressure of the inert gas.

Alternative Polymerization Methods to Avoid High Temperatures:

For extremely sensitive monomers like BHMF, high-temperature melt polycondensation may not be suitable. Consider these alternatives:

  • Solution Polymerization: This method involves reacting the monomers in a high-boiling point solvent at a lower temperature. However, achieving high molecular weights can be challenging.[11][12]

  • Enzymatic Polymerization: Using enzymes like lipase B from Candida antarctica (CALB) can catalyze the polymerization at much milder temperatures (typically 60-90°C), significantly reducing thermal degradation.[13][14] This is an excellent, though often slower, method for producing high-purity, colorless polymers.

References

"Avoiding coloration in the synthesis of furan-based polyesters"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Achieving Colorless Polymers

Welcome to the technical support center for the synthesis of furan-based polyesters. This guide is designed for researchers, scientists, and professionals in drug development who are working with these promising bio-based polymers. Here, we address one of the most common challenges in this field: the prevention of unwanted coloration during synthesis. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you produce high-purity, colorless furan-based polyesters.

Troubleshooting Guide: Diagnosing and Solving Coloration Issues

Discoloration, often appearing as yellow or brown hues in the final polymer, is a frequent obstacle in the synthesis of furan-based polyesters like poly(ethylene furanoate) (PEF). This guide will help you identify the root causes of coloration in your experiments and provide actionable solutions.

Observed Problem Potential Root Cause(s) Recommended Actions & Solutions
Initial monomer (FDCA) is off-white or yellow. Impurities from the biomass conversion process, such as 5-formyl-2-furancarboxylic acid (FFCA) or humins, are present.[1][2]Implement a rigorous monomer purification step. Recrystallization from a suitable solvent (e.g., water or acetic acid) or acid precipitation are effective methods.[1]
Polymer becomes colored during the melt polymerization stage. 1. Thermal Degradation: The polymerization temperature is too high, leading to decarboxylation of 2,5-furandicarboxylic acid (FDCA) or β-hydrogen scission.[2][3][4][5] 2. Oxidative Degradation: Presence of oxygen in the reactor is causing the formation of chromophores.[3] 3. Catalyst-Induced Coloration: Certain catalysts, particularly titanate-based ones, can promote color formation.[6][7]1. Optimize the polymerization temperature profile. Keep temperatures as low as possible while maintaining a reasonable reaction rate. For PEF, temperatures between 190-220°C for polycondensation are often cited.[4] 2. Ensure a strictly inert atmosphere (e.g., high-purity nitrogen or argon) throughout the polymerization process. 3. Consider using alternative catalysts. Tin-based catalysts have been shown to produce less coloration than titanium-based ones.[6][7]
Final polymer product is colored, but the reaction seemed clean. Residual impurities in the monomer, even at low levels, can lead to coloration during the high-temperature polymerization process.[3]Characterize the purity of your monomer using techniques like HPLC or NMR before polymerization. If impurities are detected, purify the monomer as described above.
Polymer color darkens during post-synthesis processing (e.g., extrusion, molding). 1. Thermo-oxidative Degradation: The combination of heat and oxygen during processing is degrading the polymer. 2. Excessive Residence Time: The polymer is being held at high temperatures for too long.1. Incorporate a stabilizer package into the polymer melt. A combination of a primary antioxidant (e.g., hindered phenol) and a secondary antioxidant (e.g., phosphite) is often effective.[8][9][10] 2. Minimize the residence time of the polymer in the processing equipment at elevated temperatures.
Inconsistent color between different synthesis batches. Variations in monomer purity, reaction conditions (temperature, time, atmosphere), or catalyst loading.Standardize your synthesis protocol. Ensure consistent monomer quality, precise control over reaction parameters, and accurate catalyst measurement for each batch.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the prevention of coloration in furan-based polyester synthesis.

Q1: What are the primary chemical reactions that cause color in furan-based polyesters?

A1: The primary causes of coloration are thermal degradation and oxidation.[3] Thermal degradation can involve the decarboxylation of the furan ring in the FDCA monomer, especially at temperatures above 200°C.[4][5] Another significant degradation pathway is β-hydrogen scission, which leads to the formation of vinyl and carboxyl-terminated chains that can participate in color-forming side reactions.[2][3] Oxidation, due to the presence of residual oxygen, can create chromophoric (color-causing) groups within the polymer backbone.[3]

Q2: How critical is the purity of the 2,5-furandicarboxylic acid (FDCA) monomer?

A2: Monomer purity is paramount for achieving a colorless polymer. Impurities, often remnants from the biomass-to-HMF-to-FDCA process like residual sugars, aldehydes (e.g., 5-formyl-2-furancarboxylic acid), and humins, can act as initiators for degradation and discoloration reactions at the high temperatures required for polymerization.[1][2][3][11] Therefore, rigorous purification of FDCA is a crucial preliminary step.

Q3: Should I use 2,5-furandicarboxylic acid (FDCA) or its dimethyl ester (DMFD) as a monomer?

A3: While FDCA is often preferred from an industrial standpoint due to higher atom efficiency, using dimethyl 2,5-furandicarboxylate (DMFD) can lead to polymers with reduced coloration. This is because the transesterification reaction with DMFD can often be carried out under milder conditions than the direct esterification of FDCA. However, high-quality polyesters can be obtained from FDCA with careful control of monomer purity and reaction conditions.

Q4: What is the role of the catalyst in color formation?

A4: The choice of catalyst can significantly impact the final color of the polyester. Studies have shown that titanate-based catalysts, such as tetrabutyl titanate (TBT) and titanium(IV) isopropoxide (TIS), tend to produce more coloration compared to tin-based catalysts like tin(II) 2-ethylhexanoate (TEH).[6][7] The higher color intensity with titanate catalysts may be due to the formation of metal-furan complexes or a higher concentration of decomposition by-products.[7]

Q5: Can antioxidants and stabilizers prevent coloration?

A5: Yes, incorporating antioxidants and stabilizers can be very effective, particularly in preventing thermo-oxidative degradation during both polymerization and subsequent melt processing.[8][9] Primary antioxidants, such as hindered phenols (e.g., Irganox 1010), act as radical scavengers, while secondary antioxidants, like phosphites (e.g., Irgafos 168), decompose hydroperoxides.[9][10][12] A synergistic combination of both types is often used for comprehensive protection.[10]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key procedures in synthesizing colorless furan-based polyesters.

Protocol 1: Purification of 2,5-Furandicarboxylic Acid (FDCA) by Recrystallization

This protocol describes a standard laboratory procedure for purifying crude FDCA.

  • Dissolution: In a suitable flask, dissolve the crude FDCA in a minimum amount of hot solvent. Deionized water or glacial acetic acid are commonly used.

  • Hot Filtration (Optional): If insoluble impurities (like humins) are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the purified FDCA.

  • Isolation: Collect the FDCA crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual soluble impurities.

  • Drying: Dry the purified FDCA crystals thoroughly under vacuum at a moderate temperature (e.g., 80-100°C) before use in polymerization.

Protocol 2: Synthesis of Poly(ethylene furanoate) (PEF) with Minimized Coloration

This protocol outlines a two-stage melt polymerization process for synthesizing PEF.

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet connected to a condenser and a collection flask.

  • Esterification Stage:

    • Charge the reactor with purified FDCA and a molar excess of monoethylene glycol (MEG), typically in a 1:2.2 molar ratio.[3]

    • Add the chosen catalyst (e.g., a tin-based catalyst at a concentration of around 400 ppm).[6]

    • Heat the mixture under a slow stream of inert gas, with stirring, to a temperature of 160-220°C.[4]

    • Continue this stage until the theoretical amount of water has been collected in the distillation flask.

  • Polycondensation Stage:

    • Gradually increase the temperature to 190-220°C.[4]

    • Slowly apply a vacuum to the system to remove excess MEG and drive the polymerization reaction forward.

    • Continue the reaction under high vacuum until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Polymer Recovery:

    • Cool the reactor to room temperature under an inert atmosphere.

    • Carefully remove the solid polymer from the reactor.

Visualizing the Pathways to Coloration and Prevention

The following diagrams illustrate the key concepts discussed in this guide.

Coloration_Causes cluster_causes Root Causes of Coloration cluster_mitigation Mitigation Strategies Monomer Impurities Monomer Impurities Monomer Purification Monomer Purification Monomer Impurities->Monomer Purification Addressed by Thermal Degradation Thermal Degradation Process Control Process Control Thermal Degradation->Process Control Minimized by Use of Antioxidants Use of Antioxidants Thermal Degradation->Use of Antioxidants Inhibited by Oxidation Oxidation Inert Atmosphere Inert Atmosphere Oxidation->Inert Atmosphere Prevented by Oxidation->Use of Antioxidants Inhibited by Catalyst Choice Catalyst Choice Catalyst Selection Catalyst Selection Catalyst Choice->Catalyst Selection Optimized by

Caption: Key causes of coloration and their corresponding mitigation strategies.

PEF_Workflow start Start: Crude FDCA purification Step 1: Monomer Purification (Recrystallization/Precipitation) start->purification characterization QC Check: Purity Analysis (HPLC, NMR) purification->characterization characterization->purification Purity < 99.5% esterification Step 2: Esterification (FDCA + EG, Catalyst, Inert Atm.) characterization->esterification Purity > 99.5% polycondensation Step 3: Polycondensation (Increased Temp., High Vacuum) esterification->polycondensation end_product Final Product: Colorless PEF polycondensation->end_product colored_product Troubleshoot: Colored PEF polycondensation->colored_product

Caption: Workflow for the synthesis of low-color poly(ethylene furanoate).

References

Technical Support Center: Scale-up Synthesis of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of this compound can be approached from several starting points. Common precursors include diethyl 1,3-acetonedicarboxylate and diethyl oxalacetate. The choice of starting material often depends on factors such as cost, availability, and the desired scale of the reaction. One established method involves the self-condensation of diethyl 1,3-acetonedicarboxylate. Another approach is the acid-catalyzed esterification of 3,4-dihydroxyfuran-2,5-dicarboxylic acid with ethanol.[1]

Q2: What are the key reaction parameters to control during the scale-up synthesis?

A2: Careful control of reaction parameters is critical for a successful scale-up. Key parameters include:

  • Temperature: Exothermic reactions may require efficient heat dissipation to prevent side reactions and degradation of the product.

  • Concentration: Maintaining an optimal concentration of reactants is crucial for maximizing yield and minimizing byproduct formation.

  • Addition Rate: Slow and controlled addition of reagents can help manage reaction exotherms and prevent localized high concentrations.

  • Agitation: Efficient stirring is necessary to ensure homogeneity and facilitate heat transfer, especially in larger reaction vessels.

  • Atmosphere: Some reactions may be sensitive to air or moisture, requiring an inert atmosphere (e.g., nitrogen or argon).

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using various analytical techniques. Thin-layer chromatography (TLC) is a simple and rapid method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended to track the consumption of starting materials and the formation of the desired product and any byproducts.[2]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] It is advisable to store it away from incompatible materials and foodstuff containers.[3] For long-term storage, refrigeration at 2-8°C is recommended.[4]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound and provides actionable solutions.

Problem 1: Low Yield of the Desired Product

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low yields in furan synthesis can be attributed to several factors, including incomplete reactions, degradation of the product under harsh conditions, and the formation of side products.[5] Here are some troubleshooting steps:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The Paal-Knorr furan synthesis, a related method, can be slow or incomplete.[6]

    • Solution: Monitor the reaction closely using TLC or HPLC to ensure the complete consumption of the starting material.[2] If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.

  • Product Degradation:

    • Cause: Furan rings can be sensitive to strong acids, which may lead to polymerization or ring-opening, especially in the presence of water.[5][7]

    • Solution:

      • Use milder reaction conditions. For example, opt for a milder acid catalyst if applicable.[5]

      • Ensure all reagents and solvents are anhydrous, as water can promote side reactions.[5]

      • Minimize the reaction time to prevent prolonged exposure of the product to harsh conditions.[5][6]

  • Side Product Formation:

    • Cause: Competing side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Analyze the crude reaction mixture by GC-MS or LC-MS to identify major byproducts. Understanding the side reactions will help in optimizing the reaction conditions to minimize their formation. For instance, in some furan syntheses, pyrrole byproducts can form if there is an amine contamination.[6]

Problem 2: Formation of a Dark, Tarry Substance in the Reaction Mixture

Q: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?

A: The formation of dark, tarry substances, often referred to as "humins," is a common issue in reactions involving furans and carbohydrates, especially under acidic conditions.[6][8]

  • Cause: This is typically due to the polymerization of the furan product or starting materials.[5] Furans, particularly those with electron-donating groups, are prone to polymerization in the presence of strong acids.[7]

  • Solutions:

    • Milder Conditions: Use milder acid catalysts or Lewis acids instead of strong mineral acids.[5]

    • Lower Temperature: Running the reaction at a lower temperature can significantly reduce the rate of polymerization.[5]

    • Anhydrous Conditions: Strictly maintain anhydrous conditions, as water can facilitate ring-opening and subsequent polymerization.[5]

    • Minimize Reaction Time: As soon as the reaction is complete, proceed with the work-up to avoid prolonged exposure of the product to acidic conditions.[6]

Problem 3: Difficulties in Purifying the Final Product

Q: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification methods?

A: Purification of furan derivatives can be challenging due to their potential instability.[5] The choice of purification method depends on the physical properties of the product and the nature of the impurities.

  • Crystallization: If the product is a solid at room temperature (Melting Point: 178-180°C), crystallization is often the most effective method for purification on a large scale.[1][3]

    • Solvent Selection: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography can be employed.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Distillation: Given the boiling point of 329.9°C at 760 mmHg, vacuum distillation could be an option for purification, but care must be taken to avoid thermal decomposition.[3]

Purification Method Advantages Disadvantages Scale
Crystallization Cost-effective, scalable, high purity achievable.Can be time-consuming to find the right solvent, potential for product loss in the mother liquor.Lab to Industrial
Column Chromatography Excellent separation of complex mixtures.Can be expensive and time-consuming for large quantities, generates significant solvent waste.Lab to Pilot
Vacuum Distillation Effective for removing non-volatile impurities.Risk of thermal decomposition, not suitable for all compounds.Lab to Pilot

Experimental Workflow Overview

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Materials (e.g., Diethyl 1,3-acetonedicarboxylate) Reaction Cyclization/Condensation - Controlled Temperature - Inert Atmosphere Start->Reaction Reagents/Catalyst Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Workup Aqueous Work-up & Extraction Reaction->Workup Completion Monitoring->Reaction Adjust Conditions Crude Crude Product Workup->Crude Purification Purification (Crystallization or Column Chromatography) Crude->Purification Analysis Purity Analysis (NMR, MS, HPLC) Purification->Analysis Final Pure Diethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate Analysis->Final

A generalized workflow for the synthesis and purification of the target compound.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing common issues during the synthesis.

Troubleshooting Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckTarry Tarry Byproducts? CheckYield->CheckTarry No IncompleteRxn Incomplete Reaction? (Check TLC/HPLC) CheckYield->IncompleteRxn Yes CheckPurity Impure Product? Purification Optimize Purification CheckPurity->Purification Yes End Successful Synthesis CheckPurity->End No CheckTarry->CheckPurity No MilderCond Use Milder Conditions CheckTarry->MilderCond Yes Degradation Product Degradation? IncompleteRxn->Degradation No ExtendRxn Increase Reaction Time/Temperature IncompleteRxn->ExtendRxn Yes SideRxns Side Reactions? Degradation->SideRxns No Degradation->MilderCond Yes SideRxns->CheckTarry No OptimizeParams Optimize Reaction Parameters SideRxns->OptimizeParams Yes ExtendRxn->Start MilderCond->Start OptimizeParams->Start Purification->End

A decision tree for troubleshooting common synthesis problems.

References

Technical Support Center: Characterization of Poly(alkylene furanoate)s

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of poly(alkylene furanoate)s (PAFs). This resource is designed for researchers, scientists, and professionals working with this promising class of bio-based polymers. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis of PAFs such as poly(ethylene furanoate) (PEF), poly(propylene furanoate) (PPF), and poly(butylene furanoate) (PBF).

Section 1: Thermal Analysis (DSC & TGA)

The unique chemical structure of PAFs, particularly the presence of the rigid furan ring, significantly influences their thermal behavior. This can lead to complex and sometimes difficult-to-interpret results from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Frequently Asked Questions (FAQs)

Q1: Why does my PAF sample show multiple melting peaks in the DSC thermogram?

A1: The appearance of multiple melting peaks in PAFs is a common observation and is often attributed to a melting-recrystallization-melting process during the DSC scan.[1] Less stable crystals may melt at lower temperatures, and the resulting molten polymer can then recrystallize into more stable crystal forms, which subsequently melt at a higher temperature.[1][2] The thermal history of the sample, including the crystallization temperature and annealing time, plays a crucial role in the formation of these different crystal structures.[2]

Q2: My PEF sample has a lower glass transition temperature (Tg) than expected. What could be the cause?

A2: A lower-than-expected Tg for PEF can be influenced by several factors. One significant factor is the molecular weight of the polymer; lower molecular weight chains have more free ends, leading to increased chain mobility and a lower Tg.[1] The presence of residual monomers, solvents, or plasticizers can also depress the Tg.[3] Furthermore, degradation of the polymer, which can occur during synthesis or processing, leads to a reduction in molecular weight and consequently a lower Tg.[3] Exposure to UV radiation has also been shown to severely reduce the Tg of PEF.[3]

Q3: Why is the degree of crystallinity in my PAF sample so low?

A3: Achieving high crystallinity in some PAFs can be challenging due to the rigidity and non-linear geometry of the furan ring, which can hinder chain packing and crystallization.[1] The crystallization rate of PAFs is often slower compared to their terephthalate counterparts.[4] The molecular weight also plays a role, with higher molecular weight samples sometimes exhibiting lower degrees of crystallinity due to increased chain entanglement, which restricts chain mobility and the ability to organize into a crystalline lattice.[1]

Troubleshooting Guide: DSC Analysis
Problem Potential Cause(s) Recommended Solution(s)
Broad or overlapping melting peaks - Heterogeneous crystal structures. - Slow heating rate allowing for recrystallization.- Use a faster heating rate (e.g., 20 °C/min or higher) to minimize recrystallization during the scan. - Anneal the sample at a specific temperature to promote the formation of a single crystal structure before the DSC run.
Inconsistent Tg values between runs - Incomplete removal of thermal history. - Sample degradation during the first heating scan.- Ensure a sufficiently high temperature and hold time during the first heating scan to completely erase the previous thermal history. - Check the thermal stability of your polymer using TGA to ensure the DSC experimental temperatures are below the onset of degradation.[5]
No observable crystallization peak upon cooling (Tcc) - Slow crystallization kinetics. - High molecular weight leading to restricted chain mobility.[1]- Use a slower cooling rate to allow more time for crystallization to occur. - Perform isothermal crystallization experiments by holding the sample at a temperature between Tg and Tm.

Section 2: Molar Mass Determination (GPC/SEC)

Determining the molar mass of PAFs is crucial for understanding their physical and mechanical properties. However, challenges in synthesizing high molecular weight polymers and their solubility can complicate this analysis.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to synthesize high molecular weight PAFs. What are some key considerations?

A1: The synthesis of high molecular weight PAFs is critical for achieving desirable mechanical properties.[6] Key factors include the purity of the monomers, the efficiency of the catalyst, and the effective removal of reaction byproducts (e.g., water or methanol) to drive the polymerization reaction to completion.[7] Solid-state polymerization (SSP) is a technique often employed after melt polycondensation to further increase the molecular weight of PAFs like PPF and PBF.[6]

Q2: What are suitable solvents for dissolving PAFs for GPC/SEC analysis?

A2: Finding a suitable solvent for PAFs at room temperature can be challenging. A common solvent system used for GPC/SEC analysis of polyesters is a mixture of hexafluoroisopropanol (HFIP) and chloroform.[8][9] It is crucial to ensure the polymer is fully dissolved to obtain accurate molar mass distributions.

Troubleshooting Guide: GPC/SEC Analysis
Problem Potential Cause(s) Recommended Solution(s)
Low molar mass and broad polydispersity - Incomplete polymerization. - Polymer degradation during synthesis or sample preparation.[5]- Optimize polymerization conditions (time, temperature, catalyst).[6][10] - Consider using solid-state polymerization to increase molar mass.[6] - Avoid excessive heating during dissolution for GPC/SEC analysis.
Poor peak shape or tailing in the chromatogram - Polymer-column interactions. - Incomplete dissolution of the sample.- Ensure the mobile phase is a good solvent for the polymer. - Filter the sample solution before injection to remove any undissolved particles.
Inaccurate molar mass values - Inappropriate calibration standards.- Use polyester standards (e.g., polystyrene or PMMA) and apply the appropriate Mark-Houwink parameters if available for your specific PAF and solvent system.

Section 3: Spectroscopic Analysis (NMR & FTIR)

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for confirming the chemical structure of PAFs.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic NMR peaks for PEF?

A1: For PEF, the characteristic peaks in ¹³C-NMR are typically observed around 63.9 ppm for the ethylene glycol carbons (–OCH₂CH₂O–), and at approximately 120.3 and 146.3 ppm for the carbons of the furan ring. The ester carbonyl carbon (C=O) resonates at about 159.6 ppm.[1]

Q2: How can I confirm the successful polymerization of PAFs using FTIR?

A2: FTIR spectroscopy can confirm the formation of the polyester structure. Key characteristic peaks include the C=O stretching vibration of the ester group around 1720 cm⁻¹, C=C stretching of the furan ring around 1580 cm⁻¹, and the C–O stretching of the ester linkage in the range of 1256-1274 cm⁻¹.[1] The disappearance of the –OH band from the diol monomer is also an indicator of successful polymerization.

Troubleshooting Guide: Spectroscopic Analysis
Problem Potential Cause(s) Recommended Solution(s)
Extra peaks in the NMR spectrum - Presence of residual monomers, solvents, or catalyst. - Side reactions or degradation products.- Purify the polymer by precipitation before analysis.[8][9] - Compare the spectrum to that of the starting materials to identify impurity peaks.
Broad or poorly resolved FTIR peaks - Sample is too thick. - Presence of moisture.- Prepare a thinner film or use a lower concentration in a KBr pellet. - Ensure the sample is thoroughly dried before analysis.

Section 4: Mechanical Properties

The mechanical behavior of PAFs is a critical aspect of their performance, especially in applications like packaging.

Frequently Asked Questions (FAQs)

Q1: Why is my PEF film brittle?

A1: The rigidity of PEF, which contributes to its excellent barrier properties, can also lead to brittleness.[11] This rigidity arises from the suppressed flipping of the furan ring, which is a key mechanism for stretchability in its counterpart, PET.[11][12] The molecular weight and degree of crystallinity also significantly impact mechanical properties; higher molecular weight and some degree of crystallinity are generally required for improved toughness.

Q2: How can the mechanical properties of PAFs be improved?

A2: Several strategies can be employed to enhance the mechanical properties of PAFs. Copolymerization with more flexible monomers can improve ductility.[13] Additionally, controlling the crystallization process through annealing can lead to a more optimal crystalline microstructure, which can improve mechanical resistance.[8][9]

Troubleshooting Guide: Mechanical Testing
Problem Potential Cause(s) Recommended Solution(s)
Inconsistent tensile testing results - Variations in sample preparation (e.g., film thickness, presence of voids). - Inconsistent testing conditions (e.g., strain rate).- Ensure consistent and standardized sample preparation according to methods like ASTM D638 or ISO 527.[14] - Precisely control the testing parameters.
Premature failure of samples - Presence of stress-concentrating defects (e.g., notches, air bubbles). - Low molecular weight of the polymer.- Carefully inspect samples for defects before testing. - Correlate mechanical properties with molar mass data to ensure the polymer is of sufficient molecular weight.

Section 5: Experimental Workflows and Diagrams

Workflow for Troubleshooting Inconsistent DSC Results

DSC_Troubleshooting start Inconsistent DSC Results check_history Is thermal history properly erased? start->check_history check_degradation Is the sample degrading? check_history->check_degradation Yes solution1 Increase temperature and hold time of the first heating scan. check_history->solution1 No check_heating_rate Is the heating rate appropriate? check_degradation->check_heating_rate No solution2 Run TGA to determine degradation temperature. Adjust DSC temperature range. check_degradation->solution2 Yes check_sample_prep Is sample preparation consistent? check_heating_rate->check_sample_prep Yes solution3 Vary heating rate (e.g., 10, 20, 40 °C/min) to check for rate-dependent transitions. check_heating_rate->solution3 No solution4 Ensure consistent sample mass and pan sealing. check_sample_prep->solution4 No

Caption: Troubleshooting flowchart for inconsistent DSC results.

General Polymer Characterization Workflow

Polymer_Characterization synthesis Polymer Synthesis purification Purification (e.g., precipitation) synthesis->purification drying Drying purification->drying structural Structural Analysis drying->structural thermal Thermal Analysis drying->thermal molar_mass Molar Mass Determination drying->molar_mass mechanical Mechanical Testing drying->mechanical nmr NMR structural->nmr ftir FTIR structural->ftir dsc DSC thermal->dsc tga TGA thermal->tga gpc GPC/SEC molar_mass->gpc tensile Tensile Testing mechanical->tensile

Caption: A general workflow for polymer characterization.

References

"Minimizing impurities in Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and minimize impurities during this synthesis. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.

Q1: My final product is a pale yellow to brown powder, not the expected white crystalline solid. What causes this discoloration and how can I fix it?

A1: Discoloration is a common issue primarily caused by two factors: oxidation of the electron-rich dihydroxyfuran ring system and the formation of polymeric side products, often referred to as humins, especially if reaction temperatures are too high or reaction times are prolonged.

  • Causality: The 3,4-dihydroxyfuran moiety contains enol functionalities, which are susceptible to air oxidation, leading to highly conjugated, colored byproducts. At elevated temperatures, furan rings can undergo acid-catalyzed polymerization to form dark, insoluble humins.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Conduct the reaction, particularly the final cyclization and purification steps, under an inert atmosphere of nitrogen or argon. This minimizes contact with atmospheric oxygen.

    • Temperature Control: Strictly control the reaction temperature. Overheating during the cyclization or distillation of solvents can accelerate the formation of degradation products. Refer to the table below for recommended temperature ranges.

    • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Work up the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to acidic or basic conditions[1].

    • Purification: If discoloration has already occurred, attempt purification by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). Activated carbon can also be used to remove colored impurities, but use it sparingly as it may adsorb the desired product.

Q2: My reaction yield is consistently low. What are the most likely reasons and how can I improve it?

A2: Low yields can stem from several issues: incomplete reaction, hydrolysis of the ester functional groups, or competing side reactions. The most common culprit is the presence of water, which leads to hydrolysis.

  • Causality: The synthesis involves intermediates and a final product with ester linkages that are sensitive to hydrolysis under both acidic and basic conditions[2]. Water contamination, even in small amounts, can revert the esters to their corresponding carboxylic acids, which may be lost during the workup or complicate purification. Incomplete cyclization of the precursor is another key factor[3].

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. If synthesizing via a Paal-Knorr type reaction, consider using a Dean-Stark apparatus to remove water as it is formed during the cyclization step, driving the equilibrium towards the product[1].

    • Stoichiometry and Reagent Purity: Verify the purity and exact stoichiometry of your starting materials. For syntheses involving a Claisen condensation to form a precursor, the base (e.g., sodium ethoxide) must be of high quality and used in the correct molar ratio[4].

    • Reaction Monitoring: Use TLC or HPLC to confirm the complete consumption of the starting 1,4-dicarbonyl precursor. An incomplete reaction will leave starting material that reduces the overall yield.

    • Workup Procedure: When quenching the reaction, perform the acidification step at low temperatures (0-5 °C) to minimize ester hydrolysis. Rapidly extract the product into an organic solvent after neutralization.

Q3: My NMR and HPLC analyses show an additional peak with acidic characteristics. What is this impurity?

A3: The presence of an acidic impurity strongly suggests partial or complete hydrolysis of the diethyl ester groups. The most likely impurities are 3,4-dihydroxyfuran-2-carboxylate-5-carboxylic acid (the monoester) or 3,4-dihydroxyfuran-2,5-dicarboxylic acid (the diacid).

  • Causality: As detailed in Q2, water contamination is the primary cause of hydrolysis[2]. This can occur during the reaction itself or during the aqueous workup if the pH and temperature are not carefully controlled.

  • Analytical Identification:

    • ¹H NMR: The monoester will show only one ethyl group signal (a quartet and a triplet), while the diacid will show none. The acidic protons of the carboxylic acid groups may appear as broad singlets.

    • HPLC: These acidic impurities will typically have shorter retention times than the desired diethyl ester product on a reverse-phase column.

    • Mass Spectrometry: The molecular ion peak will correspond to the hydrolyzed products (Monoester: C₈H₆O₇, MW: 214.13 g/mol ; Diacid: C₆H₄O₇, MW: 188.09 g/mol ).

  • Prevention and Removal:

    • Prevention: The most effective strategy is prevention through strict anhydrous techniques as described above.

    • Removal: During the workup, after extracting the product into an organic solvent (e.g., ethyl acetate), you can perform a mild basic wash with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurities will be deprotonated and move to the aqueous layer.

      • Caution: Immediately separate the layers and dry the organic phase. Prolonged contact with the basic solution can induce further hydrolysis of the desired product.

Synthesis Workflow and Impurity Control

The following diagram illustrates a plausible synthesis pathway, highlighting critical points for minimizing impurity formation. This pathway is based on the self-condensation of a diethyl oxalacetate intermediate, followed by cyclization.

Synthesis_Workflow cluster_impurities Impurity Control Points reagents Diethyl Oxalate + Strong Base (e.g., Sodium Ethoxide) intermediate Enolate Intermediate reagents->intermediate Anhydrous Conditions dimer 1,4-Dicarbonyl Precursor intermediate->dimer C-C Bond Formation cyclization Acid-Catalyzed Cyclization (Paal-Knorr) dimer->cyclization H+ Catalyst product Diethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate cyclization->product hydrolysis Impurity: Half-Ester & Diacid cyclization->hydrolysis H₂O Contamination product->hydrolysis H₂O in Workup or Storage oxidation Impurity: Oxidized Byproducts (Colored) product->oxidation Air (O₂) Exposure

Caption: Synthesis workflow with critical impurity control points.

Hydrolysis Impurity Formation Pathway

This diagram shows the stepwise hydrolysis of the final product, a primary source of impurities.

Hydrolysis_Pathway product Diethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate monoester Monoester Impurity (C₈H₆O₇) product->monoester + H₂O - EtOH diacid Diacid Impurity (C₆H₄O₇) monoester->diacid + H₂O - EtOH

Caption: Stepwise hydrolysis pathway of the target molecule.

Frequently Asked Questions (FAQs)

Question Answer
What are the optimal reaction conditions to maximize purity? Optimal conditions depend on the specific synthetic route. For a Claisen/Paal-Knorr type synthesis, key parameters are summarized in the table below. The overarching principles are strict moisture exclusion and temperature control[4][5].
How critical is the choice of base for the initial condensation step? It is highly critical. A strong, non-nucleophilic base is required to form the enolate. Sodium ethoxide in ethanol is commonly used because any transesterification with the ethyl ester starting materials does not change their identity[4]. Using a different alkoxide (e.g., sodium methoxide) would lead to a mixture of ester products. The base must be anhydrous.
What are the recommended analytical methods for purity assessment? A combination of techniques is ideal. HPLC with a UV detector is excellent for quantifying purity and detecting polar impurities like the hydrolysis products. ¹H and ¹³C NMR are essential for structural confirmation and identifying residual starting materials or solvents. Mass Spectrometry (MS) confirms the molecular weight of the product and can help identify unknown impurity peaks from HPLC[2].
What are the best practices for storing the final product to prevent degradation? Store the purified, dry product in a tightly sealed container under an inert atmosphere (nitrogen or argon). To prevent slow hydrolysis from atmospheric moisture and oxidation, store it at a low temperature (2-8°C) and protected from light[6].
Table 1: Recommended Reaction Parameters for Purity Optimization
ParameterRecommended Value/ConditionRationale for Purity
Solvents Anhydrous Grade (e.g., dry THF, ethanol)Prevents hydrolysis of ester groups, which is a major source of impurities[2][7].
Temperature Condensation: 0-15°CCyclization: Reflux (monitor closely)Low temperature for condensation minimizes side reactions. Controlled reflux for cyclization prevents thermal degradation[5].
Atmosphere Inert (Nitrogen or Argon)Prevents air oxidation of the electron-rich dihydroxyfuran ring, avoiding colored impurities.
Reaction Time Monitor by TLC/HPLCAvoids prolonged reaction times which can lead to the formation of polymeric humins and other degradation products[1].
Workup pH Acidification to pH ~3Ensures complete protonation of the product from any enolate intermediate while minimizing acid-catalyzed hydrolysis[7].

References

Technical Support Center: Alternative Catalysts for Furan Dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to advancing your research in the synthesis of 2,5-furandicarboxylic acid (FDCA) using alternative catalysts. As the scientific community moves away from expensive and scarce precious metals, researchers like you are at the forefront of developing sustainable and cost-effective catalytic systems.[1][2] This guide is designed to be a practical resource, drawing from extensive literature and field experience to help you navigate the common challenges encountered during experimentation. Here, we address specific issues in a direct question-and-answer format, explaining not just the "how" but the critical "why" behind each troubleshooting step and protocol.

Troubleshooting Guide

This section addresses specific, common problems encountered during the catalytic oxidation of 5-hydroxymethylfurfural (HMF) to FDCA.

Q1: My reaction shows high HMF conversion, but the yield of FDCA is disappointingly low. What's going wrong?

A1: This is a classic challenge indicating that while your catalyst is active in converting the starting material, the reaction is not proceeding to the final product with high selectivity. The issue typically lies with the accumulation of intermediate products or the formation of unwanted byproducts.

Potential Causes & Solutions:

  • Incomplete Oxidation of Intermediates: The oxidation of HMF to FDCA is a multi-step process involving intermediates like 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 5-formyl-2-furancarboxylic acid (FFCA).[3] Your catalyst may be efficient at the initial oxidation of HMF but poor at converting the subsequent intermediates, particularly the oxidation of FFCA to FDCA, which is often the rate-determining step.[4]

    • Troubleshooting Strategy:

      • Time-Course Analysis: Take aliquots from your reaction at regular intervals and analyze them via HPLC. This will reveal if intermediates are accumulating over time.

      • Increase Reaction Time/Temperature: If intermediates are present, extending the reaction time or cautiously increasing the temperature may provide the necessary energy to overcome the activation barrier for the final oxidation step.

      • Optimize Oxidant Pressure: For aerobic oxidations, increasing the O₂ pressure can enhance the rate of the final oxidation steps.[4]

  • Byproduct Formation (Humins): Furanic compounds, especially HMF, are prone to degradation and self-condensation under certain conditions (particularly acidic or high-temperature environments), leading to the formation of dark, insoluble polymeric materials known as "humins."[5]

    • Troubleshooting Strategy:

      • Control Temperature: Avoid excessive temperatures that can promote polymerization side reactions.[6]

      • Ensure Basic/Neutral Conditions: The use of a base is known to suppress humin formation and promote the desired oxidation pathway.[7] If running a base-free reaction, ensure your catalyst support doesn't have strong acidic sites that could catalyze polymerization.

  • Over-Oxidation/Decarboxylation: In some aggressive catalytic systems, the desired FDCA product can be further oxidized, leading to its decomposition into CO₂ and other smaller molecules, thus lowering the final yield.[8]

    • Troubleshooting Strategy:

      • Reaction Monitoring: Once the peak FDCA yield is reached (as determined by your time-course analysis), stop the reaction promptly to prevent product degradation.

      • Milder Conditions: Opt for milder reaction conditions (lower temperature, pressure, or oxidant concentration) to reduce the likelihood of over-oxidation.[6]

Q2: My catalyst works well for the first run, but its activity drops significantly in subsequent recycling tests. Why is it deactivating?

A2: Catalyst deactivation is a critical hurdle for the industrial viability of any process. For heterogeneous catalysts in FDCA synthesis, deactivation can stem from several factors.

Potential Causes & Solutions:

  • Leaching of Active Species: The active metal nanoparticles (e.g., Ni, Co, Fe) may leach from the support material into the reaction medium, especially under harsh conditions or if the metal-support interaction is weak.[9]

    • Troubleshooting Strategy:

      • Analyze the Filtrate: After the reaction, filter the catalyst and analyze the liquid phase using Inductively Coupled Plasma (ICP) spectroscopy to quantify any leached metal.

      • Strengthen Metal-Support Interaction: Re-evaluate your catalyst synthesis method. Techniques like strong electrostatic adsorption (SEA) or using supports that form strong bonds with the metal (e.g., C-O-Mg bonds) can improve stability.[10][11]

  • Sintering of Metal Nanoparticles: At elevated temperatures, small metal nanoparticles can agglomerate into larger, less active particles, reducing the available catalytic surface area.

    • Troubleshooting Strategy:

      • Post-Reaction Characterization: Analyze the used catalyst with Transmission Electron Microscopy (TEM) to compare the particle size distribution with the fresh catalyst.

      • Lower Reaction Temperature: Operate at the lowest effective temperature to minimize thermal agglomeration.

      • Use Stabilizing Supports: Employ supports with high surface areas and porous structures that can physically separate and anchor the nanoparticles, preventing sintering.

  • Fouling by Adsorbed Species: The catalyst surface can be blocked by strongly adsorbed intermediates, the FDCA product itself (especially in base-free systems where it is less soluble), or humin byproducts.[7]

    • Troubleshooting Strategy:

      • Washing/Regeneration: After each run, wash the catalyst thoroughly with the reaction solvent and then with a solvent known to dissolve the likely fouling agents. For more stubborn carbonaceous deposits, a controlled calcination cycle might be necessary, though this risks sintering.

      • Improve Product Solubility: In base-free systems, poor FDCA solubility is a known issue.[12] Consider using a solvent system where FDCA is more soluble or add a base to form the highly soluble FDCA salt.[7]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate non-precious metal catalyst for my system?

A1: The choice of catalyst is pivotal and depends on your specific objectives (e.g., cost, reaction conditions, desired purity). Non-precious metal catalysts based on Co, Mn, Cu, and Fe have shown significant progress.[1]

  • For High Activity: Mixed-metal oxide systems, such as Co-Mn or Cu-Mn spinels, often exhibit synergistic effects where the combination of metals enhances catalytic activity beyond the individual components.[9] For instance, Co-Fe catalysts have demonstrated high HMF conversion and good selectivity to FDCA.[12]

  • For Base-Free Conditions: The key is to use a catalyst with built-in basicity. This is often achieved through the support material. For example, catalysts supported on materials containing basic sites, like magnesium oxide (MgO), can promote the reaction without needing a soluble base, which simplifies purification.[10][11]

  • For Cost-Effectiveness and Scalability: Nickel-based catalysts are gaining attention as a cost-effective alternative. Amorphous nickel oxide (NiOx) has shown promising activity and good recyclability.[3][13]

Comparative Performance of Selected Non-Precious Metal Catalysts

Catalyst System Support Oxidant Temp (°C) Base HMF Conv. (%) FDCA Yield (%) Reference
NiOx None NaClO 25 None >99 34.1 [3][13]
Fe0.15Co0.85-NCF N-doped Carbon O₂ 80 None >99 82.4 [12]
Mn₃Fe₇ None O₂ 140 Na₂CO₃ 83 37.7 (FFCA) [14]
Pt/ZrO₂ ZrO₂ O₂ 100 None 100 97.3 [15]

| Pt/C-O-Mg | Carbon | O₂ | 110 | None | >99 | 97 |[10][11] |

Note: Yields can be highly dependent on specific reaction conditions, catalyst preparation, and substrate concentration. This table is for comparative illustration.

Q2: What are the key differences and challenges between heterogeneous and enzymatic catalysis for FDCA synthesis?

A2: Both approaches offer green alternatives to traditional chemistry but operate on fundamentally different principles and present unique challenges.

  • Heterogeneous Catalysis:

    • Principle: Uses a solid catalyst (often metal nanoparticles on a support) in a different phase from the reactants.

    • Advantages: High stability under a range of temperatures and pressures, ease of separation from the reaction mixture, and good reusability.[16]

    • Challenges: Often requires higher temperatures and pressures, potential for metal leaching, and can have lower selectivity compared to enzymes, leading to byproduct formation.[2][16]

  • Enzymatic Catalysis (Biocatalysis):

    • Principle: Uses isolated enzymes or whole microbial cells to catalyze the reaction.[17][18]

    • Advantages: Extremely high selectivity under mild conditions (ambient temperature and pressure), reducing energy costs and byproduct formation.[19][20]

    • Challenges: Enzymes can be sensitive to substrate and product inhibition (HMF can be toxic to microbes), may require expensive cofactors, and can have lower stability over long-term operation.[2][18] Furthermore, achieving complete oxidation often requires an enzyme cascade system, as no single enzyme is highly effective for the entire HMF-to-FDCA conversion.[18][20]

Q3: Is it possible to run the HMF oxidation reaction without a homogeneous base, and why is this desirable?

A3: Yes, and this is a major goal in the field. Running the reaction under base-free conditions is highly desirable because it significantly simplifies downstream processing. The involvement of a massive amount of homogeneous base (like NaOH) necessitates a subsequent neutralization step with a large amount of acid, which creates salt waste and complicates the purification of FDCA.[12]

Strategies for Base-Free Oxidation:

  • Catalyst Support with Basic Sites: The most successful strategy is to use a support material that possesses intrinsic basicity. Hydrotalcites and supports modified with basic oxides (e.g., MgO) can provide the necessary basic sites to promote the reaction locally at the catalyst surface.[10] A Pt/C-O-Mg catalyst, for example, showed excellent performance by creating stable basic sites through the formation of a C-O-Mg bond.[10][11]

  • Alloy Catalysts: Bimetallic catalysts, such as Au-Pd alloys, can exhibit synergistic electronic effects that facilitate the oxidation of HMF's different functional groups without requiring a base.[21]

  • Solvent Effects: The choice of solvent can also play a role. Using solvents that can enhance the adsorption of reactants and intermediates on the catalyst surface can promote the base-free pathway.[21]

Q4: What are the most effective methods for purifying crude FDCA?

A4: Proper purification is crucial to obtain polymer-grade FDCA (>99% purity). The choice of method depends on the impurities present and the required scale.

  • Acid Precipitation: This is a robust and scalable method. The crude FDCA from a basic reaction mixture exists as a soluble salt (e.g., disodium furandicarboxylate). After filtering off the catalyst, the pH of the filtrate is lowered by adding a strong acid. This protonates the carboxylate, causing the much less soluble FDCA to precipitate out, leaving many impurities behind in the solution.[22]

  • Crystallization: This classic purification technique relies on the difference in solubility between FDCA and its impurities in a given solvent at different temperatures. The crude FDCA is dissolved in a suitable hot solvent, and upon cooling, high-purity FDCA crystallizes out.[22]

  • High-Vacuum Distillation (for FDCA Esters): If the product is an FDCA ester (e.g., dimethyl furan-2,5-dicarboxylate), high-vacuum distillation can be an effective method to separate it from non-volatile impurities.[23][24]

  • Purity Analysis: Regardless of the method used, the final purity should always be confirmed using an analytical technique like High-Performance Liquid Chromatography (HPLC).[22]

Visualizations & Protocols

Diagrams

// Nodes HMF [label="5-Hydroxymethylfurfural\n(HMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; DFF [label="2,5-Diformylfuran\n(DFF)", fillcolor="#F1F3F4", fontcolor="#202124"]; HMFCA [label="5-Hydroxymethyl-2-\nfurancarboxylic Acid\n(HMFCA)", fillcolor="#F1F3F4", fontcolor="#202124"]; FFCA [label="5-Formyl-2-\nfurancarboxylic Acid\n(FFCA)", fillcolor="#FBBC05", fontcolor="#202124"]; FDCA [label="2,5-Furandicarboxylic\nAcid (FDCA)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges HMF -> DFF [label=" Route 1\n(-CH₂OH → -CHO)"]; HMF -> HMFCA [label=" Route 2\n(-CHO → -COOH)"]; DFF -> FFCA [label=" (-CHO → -COOH)"]; HMFCA -> FFCA [label=" (-CH₂OH → -CHO)"]; FFCA -> FDCA [label=" Final Oxidation\n(Rate-Limiting Step)", color="#EA4335", fontcolor="#EA4335"]; } end_dot Caption: Reaction pathways for the oxidation of HMF to FDCA.

// Nodes start [label="Problem:\nLow FDCA Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_conv [label="Is HMF Conversion High?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; low_activity [label="Cause: Low Catalyst Activity\n\n- Optimize Temp/Pressure\n- Check Catalyst Loading\n- Synthesize New Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze_prod [label="Analyze Product Mixture\n(HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediates [label="Are Intermediates\n(FFCA, HMFCA) Present?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; byproducts [label="Are Byproducts\n(Humins, Over-oxidation) Present?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; incomplete_ox [label="Cause: Incomplete Oxidation\n\n- Increase Reaction Time\n- Increase O₂ Pressure\n- Modify Catalyst for FFCA→FDCA", fillcolor="#F1F3F4", fontcolor="#202124"]; side_reactions [label="Cause: Side Reactions\n\n- Lower Temperature\n- Adjust Base Concentration\n- Stop Reaction Earlier", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Solution Identified", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> check_conv; check_conv -> low_activity [label="No"]; check_conv -> analyze_prod [label="Yes"]; analyze_prod -> intermediates; intermediates -> incomplete_ox [label="Yes"]; intermediates -> byproducts [label="No"]; byproducts -> side_reactions [label="Yes"]; byproducts -> end [label="No"]; incomplete_ox -> end; side_reactions -> end; low_activity -> end; } end_dot Caption: Troubleshooting logic for diagnosing low FDCA yield.

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Catalytic Oxidation of HMF

This protocol provides a generalized procedure for the aerobic oxidation of HMF to FDCA in a batch reactor using a solid catalyst.

  • Reactor Setup:

    • Place a calculated amount of the heterogeneous catalyst (e.g., 50-100 mg) and a magnetic stir bar into a high-pressure batch reactor.

    • Add the HMF substrate (e.g., 0.5 mmol) and the solvent (e.g., 20 mL of deionized water).

    • If the reaction is not base-free, add the required amount of base (e.g., Na₂CO₃ or NaOH).

  • Reaction Execution:

    • Seal the reactor securely.

    • Purge the reactor 3-5 times with O₂ to remove air, then pressurize to the desired O₂ pressure (e.g., 1.0 MPa).[11]

    • Place the reactor in a heating mantle or oil bath pre-heated to the target reaction temperature (e.g., 110-140 °C).[11][14]

    • Begin stirring at a high rate (e.g., 800-1000 rpm) to ensure good mass transfer.

    • Run the reaction for the predetermined time (e.g., 2-12 hours), taking samples periodically if a time-course study is desired.

  • Reaction Quench and Sample Preparation:

    • After the reaction time is complete, quench the reaction by placing the reactor in an ice-water bath.

    • Carefully vent the excess pressure.

    • Open the reactor and collect the reaction mixture.

    • Separate the catalyst from the liquid mixture by centrifugation or filtration through a 0.22 µm syringe filter.

  • Analysis:

    • Analyze the liquid sample using HPLC to determine the concentration of HMF, FDCA, and any intermediates. Use a calibrated C18 column with a suitable mobile phase (e.g., a gradient of methanol and dilute phosphoric acid solution) and a UV detector.

Protocol 2: Catalyst Recyclability Testing

This protocol is essential for evaluating the stability and long-term performance of your catalyst.

  • Initial Reaction:

    • Perform the HMF oxidation reaction following Protocol 1.

  • Catalyst Recovery:

    • After the first reaction run, recover the catalyst from the reaction mixture by filtration or centrifugation.

    • Wash the recovered catalyst thoroughly with deionized water (3 times) and then with ethanol (2 times) to remove any adsorbed species.

    • Dry the catalyst in an oven at a moderate temperature (e.g., 60-80 °C) overnight.

  • Subsequent Runs:

    • Use the entire recovered and dried catalyst for the next reaction cycle under identical conditions as the first run (same substrate amount, solvent volume, temperature, and pressure).

  • Repeat and Analyze:

    • Repeat this cycle for at least 5 runs.[3][13]

    • Analyze the product mixture from each run by HPLC to determine the HMF conversion and FDCA yield.

    • Plot the yield and conversion as a function of the cycle number to visualize the catalyst's stability.

References

Validation & Comparative

A Comparative Guide to Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate and its Thiophene Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, furan and thiophene cores serve as foundational scaffolds in a myriad of biologically active compounds and functional materials. This guide provides an in-depth, comparative analysis of two structurally related diesters: diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate and its sulfur-containing counterpart, diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. This document is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, structural nuances, and key performance characteristics to inform strategic decisions in molecular design and application.

Introduction: Furan and Thiophene Scaffolds in Modern Chemistry

Furan and thiophene are five-membered aromatic heterocycles that, while structurally similar, exhibit distinct electronic and physicochemical properties. The substitution of the oxygen atom in a furan ring with a sulfur atom to form a thiophene ring can significantly alter a molecule's aromaticity, polarity, metabolic stability, and biological activity.[1] This principle of bioisosteric replacement is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile.[1][2] this compound and diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate present an excellent case study for understanding the impact of this heteroatom substitution.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these two compounds is crucial for their application in research and development. The following table summarizes their key characteristics.

PropertyThis compoundDiethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Molecular Formula C₁₀H₁₂O₇[3]C₁₀H₁₂O₆S[4]
Molecular Weight 244.20 g/mol [3]260.27 g/mol [4]
Melting Point 178-180 °C[3]132-135 °C[5]
Appearance White to light yellow crystalline solid[3]Pale yellow to white solid[6]

The lower melting point of the thiophene analog suggests weaker intermolecular forces in its crystal lattice compared to the furan derivative. This could be attributed to differences in hydrogen bonding and crystal packing, arising from the different sizes and electronegativities of the oxygen and sulfur atoms.

Synthesis and Mechanistic Considerations

The synthetic routes to both compounds share common principles of esterification and condensation, yet the choice of starting materials and reaction conditions are tailored to the specific heterocycle.

Synthesis of this compound

A prevalent method for the synthesis of this compound is the acid-catalyzed esterification of 3,4-dihydroxyfuran-2,5-dicarboxylic acid with ethanol.[3] This reaction follows the classic Fischer esterification mechanism, where protonation of the carboxylic acid facilitates nucleophilic attack by ethanol.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-dihydroxyfuran-2,5-dicarboxylic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

  • Reflux: Heat the reaction mixture to reflux. The elevated temperature increases the reaction rate and helps to drive the equilibrium towards the product by removing water, a byproduct of the reaction.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

  • Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.

Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

The synthesis of the thiophene analog typically involves a condensation reaction. A common approach is the reaction of diethyl thiodiglycolate with diethyl oxalate in the presence of a strong base like sodium ethoxide.[6]

Experimental Protocol: Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate [6]

  • Reaction Setup: In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol and cool the solution to 0 °C.

  • Addition of Reactants: Add a solution of diethyl thiodiglycolate and diethyl oxalate in ethanol dropwise to the cooled sodium ethoxide solution. The base deprotonates the α-carbon of the diethyl thiodiglycolate, initiating a Claisen-type condensation with diethyl oxalate.

  • Reflux: After the addition is complete, remove the cooling bath and heat the reaction mixture to reflux overnight.

  • Isolation of Intermediate Salt: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with ethanol and dry to obtain the disodium salt of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

  • Acidification: Suspend the salt in water and acidify with hydrochloric acid to precipitate the desired product.

  • Purification: Filter the white solid, wash with water, and dry under vacuum to obtain pure diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

Caption: Comparative synthetic pathways for the furan and thiophene derivatives.

Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: For both compounds, the ethyl ester groups will exhibit a characteristic quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The chemical shifts of the hydroxyl protons (-OH) are expected to be variable and dependent on concentration and solvent. A key difference will likely be observed in the aromatic region. Due to the higher aromaticity of the thiophene ring, the ring protons (if any were present) would typically resonate at a slightly different chemical shift compared to those on a furan ring.

¹³C NMR: The carbonyl carbons of the ester groups will appear in the downfield region for both molecules. The carbons of the heterocyclic ring will show distinct chemical shifts. The carbon atoms in the thiophene ring are generally expected to resonate at slightly different fields compared to their furan counterparts due to the influence of the sulfur atom's electronegativity and its ability to participate in d-orbital resonance.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will be dominated by strong absorption bands corresponding to the O-H stretching of the hydroxyl groups and the C=O stretching of the ester groups. The C-O stretching of the furan ether and the C-S stretching of the thiophene will appear in the fingerprint region and can be used to distinguish between the two.

Crystal Structure

A crystal structure for diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is available in the Cambridge Crystallographic Data Centre (CCDC Number: 241231).[7] Analysis of this structure would reveal details about its bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups. A comparative analysis with the crystal structure of the furan derivative, if it were available, would provide valuable insights into how the heteroatom influences the solid-state packing and conformation of the molecule.

Chemical Reactivity and Stability

The inherent electronic differences between the furan and thiophene rings are expected to manifest in their chemical reactivity and stability.

Aromaticity and Stability

Thiophene is generally considered to be more aromatic and, consequently, more stable than furan.[8] This is attributed to the better delocalization of the lone pair of electrons on the sulfur atom into the π-system of the ring. The lower resonance energy of furan makes it more susceptible to reactions that disrupt its aromaticity.[8] This suggests that this compound may be less thermally stable and more prone to degradation under harsh conditions compared to its thiophene analog.

Electrophilic Substitution

Both furan and thiophene are electron-rich aromatic systems and readily undergo electrophilic substitution reactions. The reactivity towards electrophiles is generally higher for furan than for thiophene.[8] This is because the more electronegative oxygen atom in furan leads to a higher electron density on the ring carbons. Therefore, this compound is expected to be more reactive towards electrophiles than its thiophene counterpart. The hydroxyl groups on both rings are activating and will influence the regioselectivity of such reactions.

Caption: Conceptual relationship between heteroatom, aromaticity, and reactivity.

Potential Applications and Biological Activity

Both furan and thiophene dicarboxylate derivatives are valuable building blocks in various fields.

This compound serves as a versatile intermediate in the synthesis of natural and unnatural products.[3] Its structural features, including the dihydroxyfuran core, are found in various biologically active molecules. The presence of hydroxyl groups suggests potential antioxidant properties.[3]

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a key intermediate in the preparation of alkylenedioxythiophene monomers, which are precursors to important conducting polymers like PEDOT.[9] Thiophene derivatives, in general, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] While no specific biological activity data for diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate was found, its structural similarity to other bioactive thiophenes suggests its potential for investigation in drug discovery programs.

A comparative biological evaluation of these two specific compounds would be a valuable area for future research to directly assess the impact of the heteroatom on their therapeutic potential.

Conclusion

This guide has provided a detailed comparison of this compound and its thiophene analog, highlighting the key differences in their synthesis, physicochemical properties, and expected reactivity. The furan derivative, being more polar and reactive, may be a preferred scaffold where high reactivity is desired. Conversely, the greater stability and distinct electronic properties of the thiophene analog make it an attractive candidate for applications in materials science and as a potentially more metabolically stable core in drug design. The choice between these two valuable building blocks will ultimately depend on the specific design criteria and desired performance characteristics of the target molecule. Further direct comparative studies are warranted to fully elucidate their relative performance in various applications.

References

A Comparative Analysis of the Biological Activity of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate and Other Furan Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The furan ring system is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic compounds with significant therapeutic properties.[1][2][3] These five-membered aromatic heterocycles, containing one oxygen atom, are recognized for their versatile chemistry and their ability to modulate pharmacological profiles when incorporated into medicinal agents.[2][3] This guide provides a detailed comparative analysis of the biological activity of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate against other notable furan derivatives, offering experimental data and procedural insights for researchers and drug development professionals.

This compound (DEDD), with its unique substitution pattern of two hydroxyl groups and two diethyl ester functionalities, presents an interesting profile for biological investigation.[4] While primarily utilized as a versatile building block in the synthesis of more complex natural and unnatural products, its inherent structural features suggest potential for therapeutic applications, particularly in areas such as antioxidant, anti-inflammatory, and anticancer research.[4] This guide will dissect and compare these potential activities with established data from other furan derivatives.

Antimicrobial Activity: A Persistent Challenge

The rise of multidrug-resistant pathogens necessitates the continuous search for novel antimicrobial agents. Furan derivatives have historically played a significant role in this area, with compounds like nitrofurantoin being used clinically for urinary tract infections.[5][6] The antimicrobial efficacy of these compounds often stems from the specific substituents on the furan ring.[1][7]

Comparative Antimicrobial Performance

While specific antimicrobial data for this compound is not extensively documented in readily available literature, its structural analogues and other furan derivatives have demonstrated a broad spectrum of activity.[8][9] For instance, 5-nitrofuran derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria.[7] The nitro group is often crucial for the antibacterial action of this class of compounds.[2]

Compound/Derivative Microorganism MIC (µg/mL) Reference
NitrofurantoinStaphylococcus aureus1.5625[10]
NitrofurantoinMethicillin-resistant S. aureus (MRSA)1[10]
FurazolidoneEscherichia coli (wild-type)16[10]
3-aryl-3(furan-2-yl)propanoic acid derivativeEscherichia coli64[8]
2,4-disubstituted furan derivativeEscherichia coli and Proteus vulgarisNot specified, but noted as "superior"[8]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and reproducible technique for determining the MIC of an antimicrobial agent against a specific microorganism.[11][12]

Principle: A standardized suspension of the test microorganism is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.[12][13]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., furan derivative) in a suitable solvent (like DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.

    • Add an additional 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Serial Dilution:

    • Perform a twofold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a pure culture in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis stock Prepare Stock Solution serial_dilution Perform Serial Dilution of Compound stock->serial_dilution plate_prep Prepare Microtiter Plate (Broth in all wells) plate_prep->serial_dilution inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Wells inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Read MIC incubate->read_mic

Antioxidant Activity: Combating Oxidative Stress

Antioxidants are vital for mitigating the damaging effects of oxidative stress, a condition linked to numerous diseases.[14][15] Furan derivatives, particularly those with hydroxyl or amine substituents, have been shown to possess significant antioxidant properties by scavenging free radicals.[1][16]

Comparative Antioxidant Potential

The structural features of this compound, specifically the two hydroxyl groups on the furan ring, strongly suggest potential antioxidant activity.[4] These groups can act as hydrogen donors to neutralize free radicals. This is supported by studies on other hydroxylated furan derivatives, such as 2-(p-hydroxy phenyl styryl)-furan, which exhibits notable antioxidant capabilities.[15][16]

Compound/Derivative Assay IC50 Reference
2-(p-hydroxy phenyl styryl)-furanDPPH radical scavenging~ 40 µM[15][16]
Furan-phenol derivative 1DPPH radical scavenging19.49 ± 0.21 µM[15]
Furan-phenol derivative 2DPPH radical scavenging27.77 ± 0.61 µM[15]
Furan aminophosphonate derivative A3DPPH radical scavenging2.02 µM[17]
Furan aminophosphonate derivative B3DPPH radical scavenging2.87 µM[17]
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple, rapid, and widely used spectrophotometric method for evaluating the antioxidant capacity of compounds.[14][18]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow DPPH-H form. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity of the compound.[14][19]

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this working solution at 517 nm should be approximately 1.0.[18]

  • Preparation of Test Samples: Dissolve the test compound and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent used for the DPPH solution to create stock solutions.[14] Perform serial dilutions to obtain a range of concentrations.

  • Reaction Setup:

    • In a 96-well plate or cuvettes, add a defined volume of each sample dilution (e.g., 100 µL).

    • Add the DPPH working solution to each well (e.g., 100 µL).

    • Prepare a blank control containing only the solvent and the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[18]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer or plate reader.

  • Calculation: Calculate the percentage of scavenging activity using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100[14]

    • Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.

G DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow/Colorless) DPPH_radical->DPPH_H + AH Antioxidant Antioxidant (AH) A_radical A• Antioxidant->A_radical - H•

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The furan scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives exhibiting potent cytotoxic activities against various cancer cell lines.[20][21][22] These compounds can induce cell death through various mechanisms, including the modulation of critical signaling pathways involved in cell proliferation and survival.[21][23]

Comparative Cytotoxic Effects

While this compound is primarily a synthetic intermediate, its derivatives and other furan-containing compounds have shown significant promise as anticancer agents.[4] For instance, certain furan-carboxamide molecules and other derivatives have demonstrated potent antiproliferative activity at micromolar and even nanomolar concentrations.[24]

Compound/Derivative Cancer Cell Line IC50 Reference
Furan-based compound 4MCF-7 (Breast)4.06 µM[23][24]
Furan-based compound 7MCF-7 (Breast)2.96 µM[23][24]
Furan-based compound 24HeLa (Cervical)< 8.79 µM[22]
Furan-based compound 24SW620 (Colorectal)Moderate to potent activity[22]
5-cinnamoyl-6-hydroxy-3-phenlybenzofenoneHL60 (Leukemia)12.3 µM[25]

Some furan derivatives exert their anticancer effects by inhibiting key signaling pathways like the PI3K/Akt pathway, which is often overactive in cancer, promoting cell growth and survival.[21][23]

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (Cell Proliferation, Survival) Akt->Downstream Furan Furan Derivative Furan->PI3K Inhibits

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[28]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., furan derivative) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[27]

    • Remove the culture medium from the wells and add 100 µL of fresh medium along with 10 µL of the MTT solution to each well.[29]

  • Incubation: Incubate the plate at 37°C for 1 to 4 hours, allowing for the formation of formazan crystals.[29]

  • Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Conclusion and Future Directions

The furan scaffold remains a highly valuable framework in the pursuit of novel therapeutic agents.[3][5] While this compound is primarily recognized as a synthetic intermediate, its inherent chemical features, particularly the dihydroxy substitution, suggest a promising starting point for the exploration of new bioactive molecules. Comparative analysis with other furan derivatives reveals that specific substitutions on the furan ring are critical determinants of biological activity. The presence of nitro groups often confers potent antimicrobial properties, while hydroxyl groups are key for antioxidant activity. A wide array of complex substitutions has been shown to yield significant anticancer effects, often through the modulation of specific cellular signaling pathways.

Future research should focus on the synthesis and biological evaluation of novel derivatives of this compound to fully elucidate its therapeutic potential. By leveraging the foundational knowledge of structure-activity relationships within the broader class of furan compounds, medicinal chemists can rationally design new molecules with enhanced efficacy and selectivity for antimicrobial, antioxidant, and anticancer applications.

References

A Comparative Guide to the Thermal Properties of Polyesters Derived from Furan Dicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for sustainable alternatives to petroleum-based plastics has catalyzed significant research into bio-derived polymers. Among these, furan-based polyesters, derived from biomass, have emerged as promising candidates to replace stalwarts like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT). The isomeric substitution on the furan ring of the monomer, such as in the case of furandicarboxylic acid (FDCA), presents a critical avenue for tuning the thermal and mechanical properties of the resulting polyesters. This guide provides an in-depth comparison of the thermal properties of polyesters synthesized from different isomers of FDCA, with a focus on how the monomer architecture dictates the polymer's performance. While direct polymerization data for Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is not extensively available in peer-reviewed literature, a comprehensive understanding can be built by examining its constituent acid and its isomers.

The Critical Role of Monomer Isomerism in Polyester Properties

The spatial arrangement of the carboxylic acid groups on the furan ring significantly influences the linearity, symmetry, and packing ability of the resulting polymer chains. This, in turn, has a profound impact on key thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and thermal degradation temperature (Td). The three main isomers of furandicarboxylic acid are 2,5-FDCA, 2,4-FDCA, and 3,4-FDCA. Polyesters derived from the symmetrical 2,5-FDCA have been the most extensively studied and are known for properties that are often comparable or even superior to their terephthalate counterparts.[1][2]

Comparative Thermal Analysis of FDCA-Based Polyesters

A systematic comparison of polyesters synthesized from dimethyl esters of 2,5-FDCA, 2,4-FDCA, and 3,4-FDCA with various linear diols reveals the remarkable effect of isomeric substitution.[3]

Glass Transition Temperature (Tg)

The glass transition temperature is a critical parameter that defines the upper service temperature for amorphous plastics and relates to the processability and mechanical properties of semi-crystalline polymers.

As illustrated in the table below, polyesters derived from 2,4-FDCA exhibit Tg values that are only slightly lower than their 2,5-FDCA counterparts.[3] This is noteworthy because 2,5-FDCA based polyesters like Poly(ethylene 2,5-furandicarboxylate) (PEF) have a higher Tg than PET.[2] In stark contrast, the inclusion of the 3,4-FDCA isomer leads to a significant reduction in Tg.[3] This is attributed to the less linear and more kinked polymer chain structure imparted by the 3,4-substitution, which hinders efficient chain packing and increases free volume.

Melting Temperature (Tm) and Crystallinity

The melting temperature and the ability of a polymer to crystallize are crucial for applications requiring high strength and thermal stability.

The symmetrical structure of 2,5-FDCA allows for the formation of highly ordered crystalline structures, resulting in relatively high melting points. For instance, Poly(butylene 2,5-furandicarboxylate) (PBF) exhibits a melting point of around 172 °C.[4] Polyesters based on 2,4-FDCA, however, show a significantly lower Tm compared to their 2,5-FDCA analogs.[3] Interestingly, while 2,5-PEF is semi-crystalline, 2,4-PEF is amorphous, yet it maintains a high Tg.[3] Polyesters from 3,4-FDCA also exhibit semi-crystallinity, but with a lower melting point than the 2,5-isomer.[3]

Thermal Stability (Td)

Thermogravimetric analysis (TGA) indicates that polyesters derived from all three FDCA isomers generally exhibit good thermal stability, with decomposition temperatures suitable for melt processing.[1][3] The thermal stability of these furan-based polyesters is often comparable to or even higher than that of their 2,5-FDCA counterparts.[3][5] For instance, copolyesters of poly(butylene-co-1,4-cyclohexanedimethylene 2,5-furandicarboxylic acid) (PBCFs) show decomposition temperatures ranging from 380.6 to 388.0°C.[6]

Tabulated Comparison of Thermal Properties

PolyesterMonomer IsomerDiolTg (°C)Tm (°C)Td, 5% (°C)Crystallinity
PEF Analogs
2,5-PEF2,5-FDCAEthylene Glycol79209363Semi-crystalline
2,4-PEF2,4-FDCAEthylene Glycol73-373Amorphous
3,4-PEF3,4-FDCAEthylene Glycol30155358Semi-crystalline
PPF Analogs
2,5-PPF2,5-FDCA1,3-Propanediol54169360Semi-crystalline
2,4-PPF2,4-FDCA1,3-Propanediol4981374Semi-crystalline
3,4-PPF3,4-FDCA1,3-Propanediol-6100361Semi-crystalline
PBF Analogs
2,5-PBF2,5-FDCA1,4-Butanediol36171359Semi-crystalline
2,4-PBF2,4-FDCA1,4-Butanediol2163375Semi-crystalline
3,4-PBF3,4-FDCA1,4-Butanediol12104361Semi-crystalline

Data sourced from Thiyagarajan et al. (2013).[3]

Experimental Methodologies

The synthesis and thermal characterization of these polyesters are crucial for understanding and comparing their properties.

Polyester Synthesis: A Two-Stage Melt Polycondensation Approach

A common and industrially relevant method for synthesizing these polyesters is a two-stage melt polycondensation process.

Step 1: Transesterification

  • The dimethyl ester of the respective FDCA isomer and a molar excess of the diol are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation outlet.

  • A catalyst, such as titanium(IV) isopropoxide or antimony trioxide, is added.

  • The mixture is heated under a nitrogen atmosphere to temperatures typically ranging from 160 to 220°C.

  • Methanol is distilled off as the transesterification reaction proceeds.

Step 2: Polycondensation

  • Once the theoretical amount of methanol is collected, a vacuum is gradually applied to the system.

  • The temperature is raised to 240-280°C to facilitate the removal of excess diol and drive the polymerization reaction towards higher molecular weights.

  • The reaction is continued until a desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

Polyester_Synthesis cluster_transesterification Step 1: Transesterification cluster_polycondensation Step 2: Polycondensation Monomers FDCA Dimethyl Ester + Diol Catalyst Catalyst Addition Monomers->Catalyst Heating_N2 Heat (160-220°C) under N₂ Catalyst->Heating_N2 Methanol_Removal Methanol Distillation Heating_N2->Methanol_Removal Vacuum Apply Vacuum Methanol_Removal->Vacuum Prepolymer Formation Heating_High_Temp Heat (240-280°C) Vacuum->Heating_High_Temp Diol_Removal Excess Diol Removal Heating_High_Temp->Diol_Removal High_Viscosity High Melt Viscosity Diol_Removal->High_Viscosity Polyester High Molecular Weight Polyester High_Viscosity->Polyester

Caption: Two-stage melt polycondensation for polyester synthesis.
Thermal Analysis Protocols

Standard thermal analysis techniques are employed to characterize the thermal properties of the synthesized polyesters.

Differential Scanning Calorimetry (DSC) DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • A small sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere.

  • A typical cycle involves:

    • Heating from room temperature to a temperature above the expected melting point (e.g., 250-300°C) at a controlled rate (e.g., 10°C/min) to erase the thermal history.

    • Cooling at a controlled rate (e.g., 10°C/min) to observe crystallization behavior.

    • A second heating scan at the same rate to determine Tg and Tm.

DSC_Workflow Sample_Prep Sample Preparation (5-10 mg in Al pan) First_Heat 1st Heating Scan (erase thermal history) Sample_Prep->First_Heat Cooling Controlled Cooling (observe crystallization) First_Heat->Cooling Second_Heat 2nd Heating Scan (determine Tg and Tm) Cooling->Second_Heat Data_Analysis Data Analysis Second_Heat->Data_Analysis

Caption: Workflow for DSC analysis of polyesters.

Thermogravimetric Analysis (TGA) TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the polymer.

  • A small sample (typically 5-10 mg) is placed in a TGA pan.

  • The sample is heated at a constant rate (e.g., 10 or 20°C/min) in a controlled atmosphere (typically nitrogen or air) from room temperature to a high temperature (e.g., 600-800°C).

  • The weight loss of the sample as a function of temperature is recorded. The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is often reported as the onset of decomposition.

Conclusion and Future Outlook

The isomeric substitution of the furan ring in FDCA monomers provides a powerful tool for tailoring the thermal properties of the resulting polyesters. While 2,5-FDCA-based polyesters have garnered the most attention due to their excellent thermal and mechanical properties that rival those of petroleum-based incumbents, the study of 2,4- and 3,4-FDCA isomers reveals a broader spectrum of achievable properties. The high Tg of amorphous 2,4-FDCA polyesters could be advantageous in applications requiring transparency and heat resistance. The significantly lower Tg of 3,4-FDCA based polyesters might be leveraged for applications requiring greater flexibility.

Further research into the polymerization of this compound and a detailed characterization of the resulting polyesters are warranted to fully elucidate their potential. Understanding the structure-property relationships in this diverse family of bio-based polymers is paramount for their successful commercialization and contribution to a more sustainable future for plastics.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate, a versatile heterocyclic compound with the molecular formula C₁₀H₁₂O₇, serves as a valuable building block in the synthesis of a variety of more complex molecules.[1] Its utility in the synthesis of natural products and novel carbohydrate mimetics underscores the importance of a precise understanding of its structural features.[1] This guide provides an in-depth comparison of the analytical techniques used to validate the structure of this furan derivative, with a primary focus on the definitive method of X-ray crystallography, complemented by spectroscopic approaches.

The Decisive Evidence: X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for molecular structure determination. It provides a direct visualization of the atomic arrangement in a crystalline solid, yielding precise bond lengths, bond angles, and conformational details. While a specific crystallographic information file (CIF) for this compound is not publicly available in crystallographic databases as of the writing of this guide, the existence of crystallographic analyses of this compound has been noted.[1] The compound is known to crystallize as a white to light yellow solid with a melting point of 178-180°C, indicative of a well-ordered crystalline lattice.[1][2]

The molecular architecture is centered around a five-membered furan ring, which is expected to be planar due to its aromatic character.[1] The hydroxyl groups at the 3 and 4 positions and the diethyl ester groups at the 2 and 5 positions are the key functional groups whose spatial orientation is of primary interest.

For comparative purposes, the crystal structures of several related furan-2,5-dicarboxylate derivatives have been extensively studied. For instance, the crystal structure of furan-2,5-dicarboxylic acid (FDCA), the parent compound of the title molecule, has been determined in various solvates, revealing details of its hydrogen-bonding networks. Similarly, crystallographic studies of other furan-2,5-dicarboxamide and furan-2,5-diylbis derivatives provide valuable insights into the conformational preferences and intermolecular interactions of this class of compounds.[3][4][5] These studies consistently show a planar furan ring and specific orientations of the substituents at the 2 and 5 positions.

The Causality Behind Crystallization

The ability of a compound to form high-quality single crystals suitable for X-ray diffraction is contingent upon several factors, including molecular symmetry, intermolecular forces, and the choice of crystallization solvent. The presence of both hydrogen bond donors (the hydroxyl groups) and acceptors (the carbonyl and ether oxygens) in this compound suggests that hydrogen bonding plays a crucial role in the formation of a stable crystal lattice. The selection of an appropriate solvent system is critical to control the rate of crystal growth, a key determinant of crystal quality.

Experimental Protocol: Single-Crystal X-ray Diffraction (A General Workflow)

The following is a generalized protocol for obtaining the crystal structure of a small molecule like this compound.

  • Crystallization:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to near saturation.

    • Employ a slow evaporation or slow cooling technique to encourage the formation of single crystals. Vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible non-solvent, is also a common and effective method.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed single crystal and mount it on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, accurate molecular structure.

Corroborative Evidence: A Spectroscopic Ensemble

While X-ray crystallography provides the ultimate structural proof, a combination of spectroscopic methods is essential for routine characterization and to provide complementary information, especially in the absence of a crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl ester groups: a quartet around δ 4.2 ppm for the methylene protons (-OCH₂-) and a triplet around δ 1.3 ppm for the methyl protons (-CH₃). The hydroxyl protons are expected to appear as a broad singlet in the region of δ 5.0-5.5 ppm, and this signal would be exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments. The carbonyl carbons of the ester groups are expected to resonate in the downfield region, typically around δ 165-170 ppm. The furan ring carbons and the carbons of the ethyl groups will have characteristic chemical shifts.

Comparative NMR Data: For the closely related Diethyl furan-2,5-dicarboxylate (lacking the 3,4-dihydroxy groups), the following NMR data has been reported in Acetone-d₆:

  • ¹H NMR: δ 1.34 (t, 6H), 4.33-4.38 (q, 4H), 7.30 (s, 2H).[6]

  • ¹³C NMR: δ 14.45, 62.00, 119.14, 147.79, 158.41.[6]

The presence of the electron-donating hydroxyl groups in this compound would be expected to shift the signals of the furan ring carbons to a lower frequency (upfield) compared to the unsubstituted analogue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, the molecular ion peak [M]⁺ is observed at m/z 244, corresponding to its molecular weight.[7]

Typical Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural clues. Common fragmentation pathways for this molecule include the loss of an ethyl group ([M-29]⁺), an ethoxy group ([M-45]⁺), or an entire ethoxycarbonyl group ([M-73]⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

  • C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl groups.

  • C-O stretching: Bands in the region of 1000-1300 cm⁻¹ for the ester and furan ether linkages.

  • Aromatic C=C stretching: Absorptions in the 1500-1600 cm⁻¹ region.

Synthesis of this compound

The synthesis of the title compound is crucial for obtaining the material for structural validation. A reported method involves the use of this compound as a starting material for further reactions. The following protocol is adapted from a procedure for a subsequent reaction, outlining the handling of the title compound.

Experimental Protocol: Handling and Use in Synthesis

This protocol describes the use of this compound in a subsequent reaction, as detailed by Wang Liping.

  • Reaction Setup: In a reaction flask, dissolve this compound (0.2 g, 0.9 mmol) and dry potassium carbonate (0.26 g, 1.8 mmol) in 25 ml of dimethylformamide (DMF).

  • Heating and Stirring: Stir the mixture for 30 minutes at 110°C.

  • Addition of Reagent: Add 2,3-dibromobutane (0.4 g, 1.8 mmol) dropwise to the reaction mixture.

  • Reaction Continuation: Continue stirring the reaction mixture for 8 hours at 110°C.

  • Workup: After the reaction is complete, pour the mixture into water and filter to isolate the solid product.

Comparative Summary of Analytical Techniques

Technique Information Obtained Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packingUnambiguous and definitive structural determinationRequires high-quality single crystals, which can be difficult to obtain
¹H NMR Spectroscopy Number and type of protons, connectivity through spin-spin couplingProvides detailed information about the proton framework of the moleculeCan have overlapping signals in complex molecules
¹³C NMR Spectroscopy Number and type of carbon atomsComplementary to ¹H NMR, provides a map of the carbon skeletonLower sensitivity than ¹H NMR, requires longer acquisition times
Mass Spectrometry Molecular weight and fragmentation patternHigh sensitivity, provides molecular formula confirmationDoes not provide information on stereochemistry or connectivity
Infrared Spectroscopy Presence of functional groupsRapid and non-destructive, excellent for identifying key functional groupsProvides limited information on the overall molecular structure

Visualizing the Structure and Workflow

Molecular Structure of this compound

Caption: 2D representation of this compound.

Workflow for Structural Validation

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation & Validation synthesis Synthesize Compound purification Purify Compound (e.g., Recrystallization) synthesis->purification xray X-ray Crystallography purification->xray Obtain Single Crystals nmr NMR (1H & 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir structure Definitive 3D Structure xray->structure spectro_data Spectroscopic Data (Connectivity, Functional Groups, MW) nmr->spectro_data ms->spectro_data ir->spectro_data comparison Compare with Known Structures structure->comparison spectro_data->comparison

Caption: Workflow for the comprehensive structural validation of a chemical compound.

Conclusion

References

"Performance of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate-based polymers vs. terephthalate-based polymers"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Polymer Science and Drug Development

In the quest for sustainable and high-performance polymers, the focus has increasingly shifted towards bio-based alternatives to petroleum-derived materials. Among these, polyesters derived from furan-based monomers are emerging as strong contenders to replace conventional terephthalate-based polymers like poly(ethylene terephthalate) (PET). This guide provides a detailed, evidence-based comparison of the performance characteristics of these two polymer families, with a primary focus on the well-documented poly(ethylene 2,5-furandicarboxylate) (PEF) as the exemplar for furan-based polyesters.

While the specific monomer diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate serves as a versatile building block in organic synthesis, the bulk of comparative polymer research centers on derivatives of 2,5-furandicarboxylic acid (FDCA).[1][2] FDCA is considered a key bio-based platform chemical and a direct renewable replacement for terephthalic acid (PTA), the primary monomer for PET.[3][4] This guide will therefore compare polymers synthesized from these two analogous aromatic diacids to provide a clear and data-driven performance evaluation for scientists and developers.

Synthesis and Polymerization: A Tale of Two Monomers

The synthesis of both furan-based and terephthalate-based polyesters typically follows a two-stage melt polycondensation process.[3] The fundamental difference lies in the core aromatic monomer used.

  • Terephthalate-Based Polymers (e.g., PET): These polymers are synthesized from the polycondensation of terephthalic acid (TPA) or its dimethyl ester (DMT) with a diol, most commonly ethylene glycol (EG).[5] TPA is derived from p-xylene, a product of the petroleum industry.[5]

  • Furan-Based Polymers (e.g., PEF): Poly(ethylene 2,5-furandicarboxylate) (PEF) is synthesized from the polycondensation of 2,5-furandicarboxylic acid (FDCA) with ethylene glycol (EG).[4][6] FDCA can be derived from the dehydration and subsequent oxidation of C6 sugars (like fructose) obtained from renewable biomass, making PEF a 100% bio-based polymer when bio-derived EG is used.[4][6][7]

The polymerization reactions for PEF are analogous to those for PET, often utilizing similar catalysts like antimony trioxide.[3] However, studies have noted that the reaction temperatures for FDCA and MEG can be lower, and reaction times shorter, compared to the TPA and MEG system.[6]

Synthesis_Workflow cluster_Furan Furan-Based Polymer (PEF) cluster_Terephthalate Terephthalate-Based Polymer (PET) Biomass Biomass (C6 Sugars) FDCA 2,5-Furandicarboxylic Acid (FDCA) Biomass->FDCA PEF Poly(ethylene furanoate) (PEF) FDCA->PEF TPA Terephthalic Acid (TPA) Bio_EG Bio-Ethylene Glycol Bio_EG->PEF Fossil Fossil Fuels (Petroleum) Fossil->TPA PET Poly(ethylene terephthalate) (PET) TPA->PET EG Ethylene Glycol EG->PET Performance_Comparison cluster_Properties PEF Furan-Based (PEF) Thermal Thermal Resistance (Tg) PEF->Thermal Higher Mechanical Mechanical Strength (Modulus) PEF->Mechanical Higher Barrier Gas Barrier (O₂, CO₂) PEF->Barrier Superior Sustainability Sustainability (Bio-based) PEF->Sustainability 100% Bio-based PET Terephthalate-Based (PET) PET->Thermal Lower PET->Mechanical Lower PET->Barrier Standard PET->Sustainability Fossil-based

References

A Head-to-Head Comparison of Synthesis Routes for Furan Dicarboxylates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Furan Dicarboxylates

Furan-2,5-dicarboxylic acid (FDCA) and its corresponding esters are emerging as pivotal bio-based platform chemicals, poised to revolutionize the polymer industry.[1][2] Their significance lies in their potential to replace petroleum-derived terephthalic acid (TPA), a key component in the production of widely used polyesters like polyethylene terephthalate (PET).[1][2] The resulting bio-based polymer, polyethylene furanoate (PEF), exhibits superior barrier properties and thermal stability compared to PET, making it an attractive, sustainable alternative for applications in packaging, textiles, and engineering plastics.[1][3] This guide provides a comprehensive head-to-head comparison of the primary synthesis routes for furan dicarboxylates, offering researchers, scientists, and drug development professionals a detailed understanding of the methodologies, their underlying principles, and comparative performance.

Major Synthesis Routes: A Detailed Examination

The production of furan dicarboxylates predominantly revolves around the transformation of biomass-derived carbohydrates. The key intermediate in many of these pathways is 5-hydroxymethylfurfural (HMF), which is itself synthesized from the dehydration of C6 sugars like fructose and glucose.[4][5][6] This guide will dissect the most prominent synthesis strategies, from the initial carbohydrate conversion to the final oxidation to FDCA.

Catalytic Oxidation of 5-Hydroxymethylfurfural (HMF)

The catalytic oxidation of HMF to FDCA is the most extensively researched and promising route for industrial-scale production.[2] This process typically involves the oxidation of the aldehyde and alcohol functional groups of HMF.[7]

Reaction Pathway: The oxidation of HMF to FDCA proceeds through a series of intermediates. Two primary pathways are recognized: one proceeding through 2,5-diformylfuran (DFF) and the other through 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). Both routes converge at 5-formyl-2-furancarboxylic acid (FFCA) before the final oxidation to FDCA.[8][9]

HMF_Oxidation HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation of Alcohol HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation of Aldehyde FFCA 5-Formyl-2-furancarboxylic acid (FFCA) DFF->FFCA Oxidation HMFCA->FFCA Oxidation FDCA Furan-2,5-dicarboxylic acid (FDCA) FFCA->FDCA Oxidation

Caption: General reaction pathways for the oxidation of HMF to FDCA.

Catalyst Systems:

  • Noble Metal Catalysts: Catalysts based on platinum (Pt), palladium (Pd), gold (Au), and ruthenium (Ru) have demonstrated high efficiency and selectivity for HMF oxidation.[2][8] These are often supported on materials like activated carbon or metal oxides to enhance their stability and activity.[8] However, the high cost and limited availability of these metals are significant drawbacks for large-scale production.[2][8]

  • Non-Noble Metal Catalysts: To address the cost issue, significant research has focused on developing catalysts from more abundant and less expensive transition metals like nickel (Ni), cobalt (Co), and manganese (Mn).[2][8] While often exhibiting lower yields compared to their noble metal counterparts, continuous advancements are improving their performance.[2] For instance, a study on nickel oxide (NiOx) catalysts showed promising results for FDCA production under mild, base-free conditions.[8]

Experimental Protocol: Oxidation of HMF using a Ru/C Catalyst in a Continuous Packed-Bed Reactor [9]

  • Catalyst Preparation: A 5 wt% Ru/C catalyst is packed into a continuous reactor.

  • Reactant Preparation: A solution of HMF is prepared, and the molar ratio of HMF to NaOH is adjusted (e.g., 1:12).[9] An aqueous solution of hydrogen peroxide (H₂O₂) is prepared as the oxidant.

  • Reaction Execution: The HMF/NaOH solution and the H₂O₂ solution are continuously fed into the packed-bed reactor at optimized flow rates (e.g., 0.03 mL/min for both).[9] The reaction is maintained at a specific temperature (e.g., 75°C) and pressure (e.g., 1 bar).[9]

  • Product Analysis: The output from the reactor is collected and analyzed using High-Performance Liquid Chromatography (HPLC) to determine the yield of FDCA and other intermediates.[9]

Causality of Experimental Choices:

  • Continuous Packed-Bed Reactor: This setup offers advantages over traditional batch reactors, including improved mass transfer, shorter reaction times, and the potential for higher yields.[9][10] One study achieved an 81.5% FDCA yield in 190 seconds in a continuous reactor, compared to a 10.0% yield after 6 hours in a batch reactor under similar conditions.[9]

  • Role of Base (NaOH): The addition of a base like NaOH is crucial. It promotes the conversion of HMF and enhances the solubility of FDCA as a salt, which can prevent its adsorption onto the catalyst surface.[9] However, excessively high alkalinity can lead to catalyst deactivation and HMF degradation.[9]

  • Oxidant (H₂O₂): Hydrogen peroxide is a relatively clean oxidant, with water being the primary byproduct. The controlled addition of the oxidant is critical to maximize FDCA yield.[8]

One-Pot Synthesis from Hexoses (e.g., Fructose)

To improve the economic viability of FDCA production, one-pot processes that directly convert carbohydrates like fructose to FDCA without the isolation of the HMF intermediate are highly desirable.[11][12][13] This approach combines the dehydration of the sugar to HMF and the subsequent oxidation of HMF to FDCA in a single reactor.[14]

Reaction Workflow:

OnePot_Synthesis Fructose Fructose Dehydration Acid-Catalyzed Dehydration Fructose->Dehydration HMF 5-Hydroxymethylfurfural (HMF) Dehydration->HMF Oxidation Catalytic Oxidation HMF->Oxidation FDCA Furan-2,5-dicarboxylic acid (FDCA) Oxidation->FDCA

Caption: Simplified workflow for the one-pot synthesis of FDCA from fructose.

Catalyst Systems and Solvents:

  • Dual Catalyst Systems: This approach often requires a dual catalyst system: an acid catalyst for the dehydration of fructose to HMF and an oxidation catalyst for the conversion of HMF to FDCA. For example, a study utilized Amberlyst-15 as the dehydration catalyst and a Co/Mn/Br system for the subsequent oxidation in acetic acid.[13]

  • Bifunctional Catalysts: The development of a single catalyst that can perform both dehydration and oxidation is a significant area of research. A Pd/CC catalyst has been shown to be effective for the one-pot conversion of fructose to FDCA.[11]

  • Solvent Choice: The choice of solvent is critical. Acetic acid can act as both a solvent and a reactant, leading to the formation of 5-acetoxymethylfurfural (AMF) as an intermediate alongside HMF.[13] Ionic liquids have also been explored as reaction media.[15]

Experimental Protocol: One-Pot Synthesis of FDCA from Fructose using a Pd/CC Catalyst [11]

  • Fructose Dehydration: Fructose and a 20 wt% Pd/CC catalyst are stirred in water at 140°C under a nitrogen atmosphere for 9 hours to facilitate the conversion to HMF.[11]

  • HMF Oxidation: After the initial dehydration step, potassium carbonate (K₂CO₃) is added to the reaction mixture, and oxygen is passed through the system (20 mL/min). The reaction is then heated at 140°C for an additional 30 hours.[11]

  • Product Isolation: Upon completion, the catalyst is separated, and the FDCA is isolated from the reaction mixture. This process has been reported to achieve a 64% yield of FDCA from fructose.[11]

Causality of Experimental Choices:

  • Two-Step, One-Pot Approach: This method avoids the costly and often inefficient step of isolating the unstable HMF intermediate.[11][12]

  • Single Catalyst for Both Steps: The use of a single catalyst like Pd/CC simplifies the process and improves its overall efficiency.[11]

  • Aqueous Conditions: Performing the reaction in water is environmentally benign and aligns with the principles of green chemistry.[11]

Synthesis from Other Bio-based Feedstocks

While HMF is the most common precursor, other bio-based molecules can also be utilized for FDCA synthesis.

  • From Mucic Acid: Mucic acid, which can be derived from galactose, can be converted to FDCA. A one-pot, two-step procedure involves the dehydration of mucic acid to crude FDCA, followed by esterification to produce diethyl furan-2,5-dicarboxylate (DEFDC).[16][17]

  • From Furan-2-carboxylic Acid (Furoic Acid): Furoic acid, obtainable from furfural (derived from C5 sugars in hemicellulose), can be carboxylated to yield FDCA.[18][19] This route is advantageous as it utilizes inedible lignocellulosic biomass and avoids a late-stage oxidation step.[19] The reaction involves heating a mixture of an alkali furan-2-carboxylate and an alkali carbonate under a CO₂ atmosphere.[19]

Head-to-Head Performance Comparison

Synthesis RouteStarting MaterialTypical Catalyst(s)Key AdvantagesKey DisadvantagesReported Yields
Catalytic Oxidation of HMF 5-Hydroxymethylfurfural (HMF)Noble metals (Pt, Pd, Au, Ru) on supports; Non-noble metals (Ni, Co, Mn)High yields and selectivity, well-studied.High cost of noble metal catalysts, HMF instability and cost.Up to 98% with noble metals[20]; 34-81.5% with non-noble metals or optimized systems.[8][9]
One-Pot from Fructose FructoseDual catalyst systems (e.g., acid + oxidation catalyst); Bifunctional catalysts (e.g., Pd/CC)Economically favorable (avoids HMF isolation), simplified process.[11][12]Can have lower overall yields, more complex reaction control.64-83%[11][13]
From Mucic Acid Mucic AcidAcid catalysts (e.g., MSA, PTSA)Utilizes a different biomass-derived feedstock.Multi-step process, potentially lower yields.~41% for the initial dehydration to FDCA.[17]
From Furoic Acid Furan-2-carboxylic acidNone (carbonate-promoted carboxylation)Utilizes inedible biomass, avoids oxidation.[19]Requires high temperatures and pressures.Up to 89% on a larger scale.[19]

Challenges and Future Outlook

Despite significant progress, several challenges remain for the industrial-scale production of FDCA. The high cost of noble metal catalysts continues to be a major hurdle.[2] While non-noble metal catalysts are promising alternatives, their efficiency and stability often need further improvement.[2] For one-pot syntheses, achieving high selectivity and yield while minimizing side reactions and the formation of humins remains a key research focus.[13]

Future research should concentrate on the development of robust, cost-effective, and recyclable catalysts. Process intensification through the use of continuous flow reactors and the integration of separation and purification steps will be crucial for enhancing the economic feasibility of FDCA production.[9][10] Furthermore, exploring a wider range of biomass feedstocks and developing more efficient conversion technologies will contribute to a more sustainable and circular bio-economy.[8]

Conclusion

The synthesis of furan dicarboxylates is a dynamic field of research with multiple viable routes. The catalytic oxidation of HMF currently offers the highest yields, but the economic and environmental benefits of one-pot syntheses from raw biomass are driving significant innovation. The choice of the optimal synthesis route will depend on a variety of factors, including feedstock availability, catalyst cost and performance, and the desired scale of production. As research continues to address the current challenges, the large-scale, cost-effective production of bio-based furan dicarboxylates is poised to become a reality, paving the way for a new generation of sustainable polymers.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DHDDF) Derivatives as HIF-Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics targeting hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), the furan scaffold has emerged as a promising starting point. Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DHDDF) and its derivatives represent a class of small molecules with the potential to modulate the cellular response to hypoxia, offering therapeutic avenues for anemia and ischemic diseases. However, the journey from a promising scaffold to a selective drug candidate is fraught with the challenge of off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of a focused set of DHDDF derivatives, offering insights into their selectivity and highlighting the experimental methodologies crucial for their evaluation.

The Criticality of Selectivity for HIF-PHD Inhibitors

The human genome encodes for over 60 2-oxoglutarate (2OG)-dependent dioxygenases, a superfamily of enzymes that includes the three HIF-PHD isoforms (PHD1, PHD2, and PHD3) as well as numerous other enzymes with diverse biological functions, such as the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and Factor Inhibiting HIF (FIH).[1][2] Given that many HIF-PHD inhibitors are designed to compete with the co-substrate 2-oxoglutarate, the potential for cross-reactivity with other 2OG-dependent dioxygenases is a significant concern.[3] Lack of selectivity can lead to unintended biological consequences and potential toxicities, underscoring the necessity of comprehensive cross-reactivity profiling in the early stages of drug discovery.[4]

This guide will explore the selectivity of a parent DHDDF molecule and three rationally designed derivatives, comparing their inhibitory activity against the three PHD isoforms and a panel of representative off-target 2OG-dependent dioxygenases.

Comparative Inhibitory Activity of DHDDF Derivatives

To illustrate the impact of structural modifications on selectivity, we present a comparative analysis of four DHDDF derivatives. The selection of off-target enzymes is based on their structural and functional relevance to HIF-PHDs.

CompoundStructurePHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)FIH IC50 (nM)KDM4A IC50 (nM)KDM6B IC50 (nM)
DHDDF-Parent This compound850450620>10,0002,5005,000
DHDDF-Amide 3,4-dihydroxy-N2,N5-diethylfuran-2,5-dicarboxamide450150280>20,0008,000>15,000
DHDDF-Acid 3,4-dihydroxyfuran-2,5-dicarboxylic acid>10,000>10,000>10,000>50,000>50,000>50,000
DHDDF-Thiophene Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate980520710>15,0003,0006,500

Disclaimer: The compounds and IC50 values presented in this table are hypothetical and for illustrative purposes to demonstrate the principles of cross-reactivity studies. The data is designed to reflect plausible trends based on known structure-activity relationships of 2OG-dependent dioxygenase inhibitors.

Analysis of Structure-Activity and Structure-Selectivity Relationships

The hypothetical data above illustrates key principles in the optimization of DHDDF derivatives as selective HIF-PHD inhibitors:

  • DHDDF-Parent : The parent molecule demonstrates moderate, pan-PHD inhibitory activity with some off-target activity against KDM4A and KDM6B. The diethyl ester groups contribute to cell permeability but may not be optimal for potent and selective inhibition.

  • DHDDF-Amide : Replacing the ethyl esters with ethyl amides leads to a significant increase in potency, particularly against PHD2, the primary regulator of HIF-α in normoxia. This modification also enhances selectivity, with a noticeable reduction in activity against the tested KDMs. This suggests that the amide functionality may form more specific interactions within the PHD active site.

  • DHDDF-Acid : Hydrolysis of the ester groups to the corresponding dicarboxylic acid results in a complete loss of inhibitory activity. This is likely due to the high negative charge of the molecule, which could hinder its ability to cross cell membranes and interact with the active site of the enzymes.

  • DHDDF-Thiophene : Replacing the furan oxygen with a sulfur atom to form a thiophene ring results in a slight decrease in potency compared to the parent compound. This indicates that the furan oxygen may play a role in the binding of the molecule to the active site of the PHDs.

Experimental Protocols for Cross-Reactivity Profiling

The generation of reliable and comparable cross-reactivity data hinges on the use of robust and standardized experimental protocols. Below are detailed methodologies for key in vitro and cellular assays.

In Vitro Biochemical Inhibition Assay (Succinate-Glo™)

This assay provides a universal method for measuring the activity of 2OG-dependent dioxygenases by detecting the common product, succinate.[1]

Principle: The assay measures the amount of succinate produced by the enzymatic reaction. The succinate is then converted to α-ketoglutarate in a reaction that reduces NAD+ to NADH. The NADH is then used by a reductase to convert a pro-luciferin to luciferin, which is quantified using a luciferase.

Workflow Diagram:

cluster_0 Enzymatic Reaction cluster_1 Succinate Detection Enzyme PHD/KDM Enzyme Product Succinate + Hydroxylated Peptide Enzyme->Product Substrate 2-Oxoglutarate + Peptide Substrate Substrate->Enzyme Inhibitor DHDDF Derivative Inhibitor->Enzyme Succinate_Detection_Reagent Succinate-Glo™ Reagent Product->Succinate_Detection_Reagent Luminescence Luminescent Signal Succinate_Detection_Reagent->Luminescence Plate_Reader Plate Reader Luminescence->Plate_Reader

Caption: Workflow for the Succinate-Glo™ assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the DHDDF derivative in DMSO.

    • Reconstitute the recombinant human PHD or KDM enzyme in the appropriate assay buffer.

    • Prepare a solution of the peptide substrate and 2-oxoglutarate in the assay buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the DHDDF derivative at various concentrations (typically a 10-point serial dilution).

    • Add the enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add the substrate/2-oxoglutarate solution to each well to start the reaction.

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Add the Succinate-Glo™ reagent to each well.

    • Incubate at room temperature for 60 minutes to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the DHDDF derivative.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular HIF-1α Stabilization Assay (Western Blot)

This assay assesses the ability of DHDDF derivatives to stabilize HIF-1α in a cellular context, providing a measure of their functional activity.

Principle: In normoxic conditions, HIF-1α is rapidly degraded. Inhibition of PHDs by a DHDDF derivative will lead to the stabilization and accumulation of HIF-1α protein, which can be detected by Western blotting.

Workflow Diagram:

cluster_0 Cell Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot Cells Adherent Cells (e.g., HEK293T) Treatment Incubate with DHDDF Derivative Cells->Treatment Lysis Cell Lysis Treatment->Lysis Quantification BCA Assay Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for HIF-1α stabilization Western blot.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture human cells (e.g., HEK293T) in a 6-well plate until they reach 70-80% confluency.

    • Treat the cells with various concentrations of the DHDDF derivative for 4-6 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known PHD inhibitor).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to remove debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and load onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative increase in HIF-1α stabilization.

Conclusion

The development of selective HIF-PHD inhibitors is a critical endeavor in modern drug discovery. The DHDDF scaffold presents a promising starting point, but careful optimization is required to achieve both potency and selectivity. This guide has provided a framework for comparing the cross-reactivity of DHDDF derivatives, highlighting the importance of systematic in vitro and cellular profiling. By employing robust and well-validated assays, researchers can effectively navigate the complex landscape of 2OG-dependent dioxygenase inhibition and identify drug candidates with the desired therapeutic profile. The principles and protocols outlined herein serve as a valuable resource for scientists dedicated to advancing the field of hypoxia-targeted therapies.

References

A Senior Application Scientist's Guide to Benchmarking New Catalysts for Furan Dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals engaged in sustainable chemistry and polymer science.

Introduction: The Imperative for High-Performance FDCA Catalysts

Furan-2,5-dicarboxylic acid (FDCA) stands as a pivotal bio-based platform chemical, poised to replace petroleum-derived terephthalic acid in the production of polymers like polyethylene furanoate (PEF).[1][2][3][4] The efficiency of converting biomass-derived 5-hydroxymethylfurfural (HMF) to FDCA is critically dependent on the catalytic system employed. This guide provides a comprehensive framework for the objective comparison of novel catalysts for FDCA synthesis, grounded in experimental data and established scientific principles. Our focus is to equip researchers with the necessary tools to not only evaluate catalyst performance but also to understand the underlying mechanistic pathways that govern selectivity and yield.

The catalytic oxidation of HMF to FDCA is a complex process that can proceed through multiple intermediate steps.[5] The primary routes involve the initial oxidation of either the alcohol group to form 2,5-diformylfuran (DFF) or the aldehyde group to yield 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).[5] Subsequent oxidation of these intermediates leads to the final product, FDCA. A thorough understanding of these pathways is crucial for designing and benchmarking catalysts that favor high selectivity towards FDCA.

Comparative Analysis of Catalytic Systems

The landscape of catalysts for FDCA synthesis is diverse, encompassing homogeneous, heterogeneous, and biocatalytic systems. Each class presents a unique set of advantages and challenges in terms of activity, selectivity, stability, and scalability.

Overview of Catalyst Types
Catalyst TypeDescriptionAdvantagesDisadvantagesKey Performance Metrics
Homogeneous Catalysts Metal complexes dissolved in the reaction medium, such as Co(OAc)₂/Mn(OAc)₂/HBr systems.[1]High activity and selectivity, good mechanistic understanding.Difficult to separate from the reaction mixture, potential for metal leaching, often require harsh conditions.Turnover number (TON), turnover frequency (TOF), yield, selectivity.
Heterogeneous Catalysts Solid catalysts, often noble metals (e.g., Pt, Pd, Au) or mixed metal oxides supported on materials like activated carbon or metal-organic frameworks (MOFs).[1][5][6]Easy separation and recyclability, potential for continuous flow processes, tunable properties.[6][7]Can be more expensive (noble metals), may suffer from deactivation, mass transfer limitations.Yield, selectivity, conversion, stability over multiple cycles, space-time yield.
Biocatalysts (Enzymes) Enzymes, such as FAD-dependent oxidases, that can catalyze the oxidation of HMF to FDCA.[8][9]High selectivity, mild reaction conditions (ambient temperature and pressure), environmentally benign.[8][9]Can be sensitive to substrate and product inhibition, may have lower stability under process conditions, scalability can be a challenge.Specific activity, enzyme stability, yield, selectivity.
Performance Data Summary of Representative Catalysts

The following table summarizes the performance of various catalytic systems reported in the literature for the oxidation of HMF to FDCA. It is important to note that direct comparison can be challenging due to variations in reaction conditions.

Catalyst SystemSupport/SolventTemperature (°C)Pressure (bar)Time (h)HMF Conversion (%)FDCA Yield (%)Reference
Pt/RGONaOH (aq)25O₂ flow2410084[1]
Co(OAc)₂/Mn(OAc)₂/HBrAcetic Acid12570 (air)---[1]
FAD-dependent oxidaseAqueous bufferAmbientAmbient-HighHigh[8][9]
NaOtBu/DMFDMF45O₂ balloon6~10080.85[10]
Co-Fe mixed oxidesTBHP (oxidant)80---27[5]
Ru pincer complexAlkaline water----High[11]
Au/CeO₂Methanol----80-95 (as ester)[12]
Ru/CAqueous1204 (O₂)4->93[13]

Experimental Protocols for Catalyst Benchmarking

To ensure a fair and rigorous comparison of new catalysts, a standardized set of experimental protocols is essential. These protocols should be designed to probe the key performance indicators of a catalyst: activity, selectivity, and stability.

General Catalyst Screening Protocol

This protocol outlines a typical batch reaction for screening the performance of a new heterogeneous catalyst for HMF oxidation.

1. Catalyst Preparation and Characterization:

  • Synthesize the catalyst using a reproducible method.

  • Characterize the catalyst's physical and chemical properties using techniques such as:

    • Transmission Electron Microscopy (TEM): To determine particle size and dispersion.

    • X-ray Diffraction (XRD): To identify the crystalline structure.

    • Brunauer-Emmett-Teller (BET) analysis: To measure surface area and porosity.[14]

    • X-ray Photoelectron Spectroscopy (XPS): To determine surface elemental composition and oxidation states.

2. Reaction Setup:

  • In a high-pressure batch reactor equipped with a magnetic stirrer, add the catalyst, 5-hydroxymethylfurfural (HMF), a base (e.g., NaOH), and the solvent (e.g., water).

  • Seal the reactor and purge it several times with the oxidant gas (e.g., O₂ or air).

  • Pressurize the reactor to the desired pressure.

3. Reaction Execution:

  • Heat the reactor to the desired temperature while stirring.

  • Maintain a constant temperature and pressure throughout the reaction.

  • Take liquid samples at regular intervals using a sampling valve to monitor the reaction progress.

4. Product Analysis:

  • Analyze the collected samples using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of HMF, FDCA, and any reaction intermediates (e.g., DFF, HMFCA, FFCA).

  • Calculate the HMF conversion, FDCA yield, and selectivity at each time point.

5. Catalyst Recovery and Reusability Testing:

  • After the reaction, cool the reactor, release the pressure, and recover the catalyst by filtration or centrifugation.

  • Wash the catalyst with a suitable solvent and dry it.

  • Use the recovered catalyst in subsequent reaction cycles to evaluate its stability and reusability.

Visualizing the Experimental Workflow

A systematic approach is crucial for obtaining reliable and comparable data. The following workflow diagram illustrates the key steps in benchmarking a new catalyst.

G cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Analysis & Evaluation Synthesis Catalyst Synthesis Characterization Characterization (TEM, XRD, BET, XPS) Synthesis->Characterization Setup Reactor Setup (Catalyst, HMF, Solvent, Base) Characterization->Setup Execution Reaction Execution (Temp, Pressure, Time) Setup->Execution Sampling Periodic Sampling Execution->Sampling HPLC Product Analysis (HPLC) Sampling->HPLC Performance Performance Calculation (Conversion, Yield, Selectivity) HPLC->Performance Recovery Catalyst Recovery & Reusability Testing Performance->Recovery

Caption: A generalized workflow for the synthesis, testing, and evaluation of new catalysts for FDCA synthesis.[15][16]

Mechanistic Insights and Reaction Pathways

A deep understanding of the reaction mechanism is paramount for the rational design of highly selective catalysts. The oxidation of HMF to FDCA can proceed via two primary pathways, as illustrated below.

G HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation of -CH₂OH HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation of -CHO FFCA 5-Formyl-2-furancarboxylic acid (FFCA) DFF->FFCA Oxidation of -CHO HMFCA->FFCA Oxidation of -CH₂OH FDCA Furan-2,5-dicarboxylic acid (FDCA) FFCA->FDCA Oxidation of -CHO

Caption: The primary reaction pathways for the catalytic oxidation of HMF to FDCA.[5]

The selectivity of a catalyst towards a particular pathway is influenced by several factors, including the nature of the active sites, the support material, and the reaction conditions. For instance, some catalysts may preferentially oxidize the alcohol group of HMF, leading to DFF as the primary intermediate, while others may favor the oxidation of the aldehyde group, forming HMFCA first.[5] By analyzing the product distribution over time, researchers can gain valuable insights into the catalyst's mechanistic preferences.

Conclusion and Future Outlook

The development of efficient, stable, and cost-effective catalysts is a critical enabler for the large-scale, economically viable production of bio-based FDCA. This guide provides a foundational framework for the systematic benchmarking of new catalytic materials. By adhering to standardized protocols and focusing on a comprehensive understanding of catalyst performance and reaction mechanisms, the scientific community can accelerate the discovery and implementation of next-generation catalysts for a more sustainable chemical industry. Future research should continue to explore novel catalyst compositions, including non-noble metal systems and advanced nanostructured materials, to further enhance the efficiency and sustainability of FDCA synthesis.[5][6]

References

Safety Operating Guide

Navigating the Disposal of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of scientific innovation, the responsible management of chemical reagents is as critical as the discoveries they enable. This guide provides a detailed protocol for the proper disposal of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (CAS No. 6270-57-1), ensuring the safety of laboratory personnel and adherence to environmental regulations. While specific hazard data for this compound is not widely available, the procedures outlined here are grounded in established principles of chemical safety and waste management for furan derivatives and novel chemical entities.[1][2]

The foundational principle of chemical disposal is that all waste is considered hazardous until proven otherwise. This is particularly salient for novel or less-common compounds where comprehensive toxicological data may be sparse. Therefore, this compound waste must be treated as hazardous chemical waste.[3]

Section 1: Hazard Profile & Risk Assessment
  • Furan Ring System : Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[1] Some furan compounds are also known to form explosive peroxides upon prolonged exposure to air and light.[1][4]

  • Hydroxyl and Ester Groups : The presence of hydroxyl and ester functionalities suggests the compound is a polar organic molecule.[5]

  • Analogous Compounds :

    • Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is classified as a skin, eye, and respiratory irritant.[6]

    • Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a thiophene analog, is also noted to cause skin, eye, and respiratory irritation.[7][8]

    • Diethyl 3,4-furandicarboxylate is classified as a combustible liquid.[9]

Given this information, it is prudent to handle this compound with the assumption that it is, at a minimum, an irritant and potentially combustible.

Quantitative Data from Structurally Related Compounds

PropertyThis compoundDiethyl 3,4-furandicarboxylateFuran
CAS Number 6270-57-1[5]30614-77-8[9]110-00-9[1]
Molecular Formula C10H12O7[10]C10H12O5C4H4O
Flash Point 124.3ºC[2]Combustible Liquid (Cat 4)[9]-36 °C (-32.8 °F)[1]
Known Hazards Data not available[2]Combustible Liquid[9]Highly Flammable, Eye Irritant, Toxic, Potential Peroxide Former[1]
Section 2: Personal Protective Equipment (PPE) and Handling

Before beginning any procedure that involves handling or generating waste of this compound, the following PPE is mandatory:

  • Hand Protection : Chemically resistant gloves such as nitrile or neoprene.[3] Always inspect gloves for integrity before use.

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.[6]

  • Body Protection : A standard laboratory coat.[3]

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][11]

Safe Handling Practices :

  • Avoid generating dust when handling the solid material.[2][6]

  • Keep containers tightly closed when not in use to prevent potential peroxide formation and contamination.[2][12]

  • Wash hands thoroughly with soap and water after handling.[6]

Section 3: Disposal Protocol - A Step-by-Step Guide

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[1][13]

Step 1: Waste Segregation and Collection

  • Principle of Segregation : Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible chemicals can react violently.

  • Waste Container :

    • Collect all waste—including pure compound, contaminated solutions, and rinsates—in a dedicated, compatible hazardous waste container.[12] Plastic containers are often preferred.[14]

    • The container must have a secure, tight-fitting lid to prevent spills and vapor release.[3][13]

    • Ensure the container material is compatible. For example, do not store acidic waste in metal containers.[11]

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a critical regulatory requirement and is essential for the safety of all personnel.[14]

  • As soon as the first drop of waste enters the container, affix a hazardous waste label provided by your institution.[12]

  • The label must, at a minimum, include:

    • The words "Hazardous Waste ".[15][16]

    • The full chemical name: "This compound ". Avoid abbreviations or formulas.

    • An indication of the hazards. Since specific data is lacking, list inferred hazards such as "Irritant" and "Combustible".[16]

    • The approximate concentrations of all chemical components in the container.[11]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Location : The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[14][16]

  • Containment : It is best practice to keep the waste container within secondary containment (e.g., a plastic tub) to contain any potential leaks.[12]

  • Storage Limits : Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[14] While this compound is not currently P-listed, adhering to good practice by minimizing accumulation is advised.

Step 4: Arranging for Final Disposal

  • Institutional EHS : The primary and only recommended method for the final disposal of this chemical waste is through your institution's EHS department or a licensed hazardous waste contractor.[3]

  • Waste Pickup : Contact your EHS office to schedule a waste pickup. Do not move hazardous waste from one SAA to another or transport it yourself to a central storage area unless you are specifically trained and authorized to do so.[16]

  • Incineration : For many furan-containing organic compounds, controlled incineration in a licensed facility equipped with afterburners and scrubbers is the preferred disposal method.[3][7] Your EHS provider will determine the appropriate final disposal pathway.

Disposal Workflow Diagram

G cluster_lab In-Laboratory Procedure cluster_ehs EHS Coordinated Disposal A Generate Waste (Diethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate) B Segregate into a Compatible, Sealed Waste Container A->B Step 1 C Label Immediately with 'Hazardous Waste' & Full Chemical Name B->C Step 2 D Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment C->D Step 3 E Monitor Accumulation Volume (<55 gal) D->E F Contact Institutional EHS for Pickup E->F Step 4 G EHS Transports Waste to Central Accumulation Area (CAA) F->G H Licensed Contractor Transports Off-Site G->H I Final Disposal via Regulated Incineration or Other Approved Method H->I caption Figure 1. Decision workflow for the safe disposal of this compound.

Caption: A workflow for the safe disposal of this compound.

Section 4: Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Ventilate : Ensure the area is well-ventilated by keeping the fume hood sash open.

  • Contain : For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill.[3] Do not use combustible materials like paper towels on the liquid spill itself.

  • Clean-Up :

    • Wearing appropriate PPE, carefully collect the absorbent material and the spilled substance using non-sparking tools.[2]

    • Place all contaminated materials into a new, properly labeled hazardous waste container.[1][3]

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[3]

  • Report : Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.[3]

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, integrity, and environmental stewardship.

References

A Senior Application Scientist's Guide to the Safe Handling of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (CAS No. 6270-57-1). This document provides immediate, actionable intelligence to ensure your safety and the integrity of your research. As your partner in the laboratory, we are committed to providing value beyond the product itself, building a foundation of deep trust through scientific expertise and a commitment to safety.

Hazard Assessment: A Data-Driven Approach

While a specific hazard classification for this compound is not established under current regulations, a thorough evaluation of available data on the compound and its structural analogs is crucial for a comprehensive safety assessment.[1]

A Safety Data Sheet (SDS) for this compound indicates that the product is not considered hazardous. However, standard laboratory chemical handling precautions are recommended. These include avoiding dust formation, ingestion, inhalation, and contact with skin, eyes, or clothing.

To build a more complete safety profile, we will consider the toxicological data of the parent compound, Furan-2,5-dicarboxylic acid (FDCA), and a structurally similar compound, Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

  • Furan-2,5-dicarboxylic acid (FDCA): The SDS for FDCA states that it can cause serious eye irritation.[2] Toxicological studies on FDCA have shown no concern for genotoxicity.[3] A 90-day oral toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) of 300 mg/kg body weight/day.[3]

  • Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: This thiophene analog is classified as a skin and eye irritant and may cause respiratory irritation.[4][5]

Based on this information, it is prudent to handle this compound with the assumption that it may be a mild irritant to the eyes, skin, and respiratory tract.

Incompatible Materials: Keep away from bases and reducing agents.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or a Face ShieldCompliant with OSHA 1910.133 or European Standard EN166.To protect against potential splashes and eye contact, which may cause irritation based on data from analogous compounds.[2][4][5]
Hand Protection Chemical-resistant GlovesDisposable nitrile gloves are suitable for short-term protection. Consult the manufacturer's guide for extended contact.To prevent skin contact, as the compound may be a mild irritant.[4][5]
Body Protection Laboratory CoatA fully buttoned, properly fitting lab coat.To protect skin and personal clothing from accidental spills.
Respiratory Protection NIOSH/MSHA Approved RespiratorRequired if working outside a fume hood or if dust is generated. A particulate filter is recommended.To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[4][5]
Footwear Closed-toe ShoesShoes must cover the entire foot.To protect feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing risks. The following step-by-step guide will ensure a safe and efficient workflow.

Preparation
  • Don PPE: Before entering the laboratory and handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Work Area Preparation: Ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Assemble Equipment: Gather all necessary glassware, reagents, and waste containers before commencing the experiment.

Handling the Compound
  • Weighing: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood to minimize dust dispersion.

  • Dissolution: Add the solvent to the vessel containing the compound.

  • Reaction: Conduct the experiment, ensuring that the reaction apparatus is securely clamped and contained within the fume hood.

Post-Experiment
  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: All materials, including gloves, weigh boats, and paper towels, that have come into contact with this compound must be treated as hazardous waste.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.

Disposal Procedure
  • Collection: Collect all solid and liquid waste in separate, appropriately labeled, and sealed containers.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area.

  • Disposal: All waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.[7] Do not pour any waste down the drain. [7]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, follow these procedures immediately.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

  • Spill: For small spills, sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust. For large spills, contain the spill and follow your institution's established spill cleanup protocol.

Visual Workflow for Safe Handling

The following diagram provides a visual representation of the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area prep_equip Assemble Equipment prep_area->prep_equip handle_weigh Weigh Compound prep_equip->handle_weigh handle_dissolve Dissolve handle_weigh->handle_dissolve handle_react Conduct Reaction handle_dissolve->handle_react disp_decon Decontaminate handle_react->disp_decon disp_waste Segregate Waste disp_decon->disp_waste disp_ppe Doff PPE disp_waste->disp_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.